molecular formula C10H6FNO B2835407 8-Fluoroquinoline-6-carbaldehyde CAS No. 1229795-42-9

8-Fluoroquinoline-6-carbaldehyde

Cat. No.: B2835407
CAS No.: 1229795-42-9
M. Wt: 175.162
InChI Key: CTPQNFXSRKVUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoroquinoline-6-carbaldehyde is a fluorinated quinoline derivative supplied as a high-purity building block for chemical synthesis and life sciences research. With the CAS Number 1229795-42-9 and a molecular formula of C 10 H 6 FNO, it has a molecular weight of 175.16 g/mol . This compound serves as a versatile synthon in medicinal chemistry, particularly for the development of novel quinoline-based molecules. Quinoline scaffolds are of significant research interest due to their wide range of pharmacological properties, which include antimicrobial, anticancer, antituberculosis, and anti-inflammatory activities . The specific structural features of this compound—an aldehyde group and a fluorine atom on the quinoline core—make it a valuable intermediate for generating diverse chemical libraries through reactions such as condensation, nucleophilic addition, and the formation of hydrazone derivatives, which are often explored for their biological efficacy . While research on this specific molecule is limited, its structural class is actively investigated. Related fluoroquinolone compounds are well-known for their antibacterial properties, primarily through the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV . Other quinoline-3-carbaldehyde hydrazone derivatives have demonstrated notable antimicrobial and cytotoxic activities in research settings, highlighting the potential of the aldehyde functional group in creating bioactive molecules . This product is intended for research applications as a key starting material in the synthesis of more complex compounds for drug discovery and biochemical probing. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoroquinoline-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-9-5-7(6-13)4-8-2-1-3-12-10(8)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPQNFXSRKVUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229795-42-9
Record name 8-fluoroquinoline-6-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure and SMILES of 8-fluoroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph details the chemical identity, structural properties, and synthetic pathways for 8-Fluoroquinoline-6-carbaldehyde . This guide is structured for medicinal chemists and process scientists, prioritizing actionable synthetic intelligence and mechanistic clarity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

8-Fluoroquinoline-6-carbaldehyde serves as a critical pharmacophore intermediate, particularly in the development of c-Met kinase inhibitors and next-generation antibacterial fluoroquinolones. Its structure features a quinoline scaffold functionalized with a fluorine atom at the C8 position (ortho to the ring nitrogen) and a reactive formyl group at the C6 position.

Nomenclature & Identifiers[2][4][5][8][9]
PropertyData
IUPAC Name 8-Fluoroquinoline-6-carbaldehyde
CAS Registry Number 1229795-42-9
Molecular Formula C₁₀H₆FNO
Molecular Weight 175.16 g/mol
Canonical SMILES O=Cc1cc(F)c2ncccc2c1
Isomeric SMILES C1=CC2=CC(=CC(=C2N=C1)F)C=O
InChI Key CTPQNFXSRKVUHJ-UHFFFAOYSA-N
Structural Analysis[6][7][11][12]
  • Electronic Environment: The C8-fluorine atom exerts a strong inductive electron-withdrawing effect ($ -I $) on the quinoline nitrogen. This reduces the basicity of the $ N1 $ lone pair compared to non-fluorinated quinoline, potentially altering binding kinetics in ATP-competitive pockets.

  • Reactivity Node (C6): The C6-aldehyde is electronically coupled to the nitrogen sink. It serves as a versatile "handle" for reductive amination, Knoevenagel condensations, or Horner-Wadsworth-Emmons olefination to extend the carbon skeleton.

Synthetic Architecture

The synthesis of 8-fluoroquinoline-6-carbaldehyde is rarely performed via direct formylation of 8-fluoroquinoline due to regioselectivity issues (electrophilic substitution favors C5/C8). Instead, high-fidelity routes rely on functional group interconversion (FGI) of pre-assembled quinoline cores.

Two primary pathways are validated for scale and purity:

  • Pathway A (Oxidative): Selenium dioxide oxidation of 6-methyl-8-fluoroquinoline.

  • Pathway B (Organometallic): Halogen-Lithium exchange of 6-bromo-8-fluoroquinoline followed by formylation.

Pathway A: The Modified Skraup-Oxidation Protocol (Recommended)

This route is preferred for cost-efficiency and scalability, avoiding cryogenic conditions.

Step 1: Scaffold Construction (Skraup Synthesis)
  • Precursor: 2-Fluoro-4-methylaniline.

  • Reagents: Glycerol, Sulfuric Acid ($ H_2SO_4 $), Sodium $ m $-nitrobenzenesulfonate (oxidant).

  • Mechanism: The aniline undergoes condensation with acrolein (generated in situ from glycerol) followed by cyclization and aromatization.

  • Regiochemistry: Cyclization occurs at the sterically accessible ortho-position (C6 of the aniline), placing the fluorine at C8 and the methyl group at C6 of the resulting quinoline.

Step 2: Benzylic Oxidation
  • Substrate: 8-Fluoro-6-methylquinoline.

  • Reagent: Selenium Dioxide ($ SeO_2 $).

  • Solvent: 1,4-Dioxane/Water (95:5).

  • Protocol: Reflux ($ 100^\circ\text{C} $) for 4–6 hours.

  • Purification: Filtration of Selenium metal, followed by silica gel chromatography (Hexane/EtOAc).

Pathway B: Cryogenic Formylation (High Precision)

Ideal for late-stage functionalization where high purity is required.

  • Start: 6-Bromo-8-fluoroquinoline.

  • Lithiation: Treatment with $ n

    
     n $-BuLi) in THF at $ -78^\circ\text{C} $ generates the transient 6-lithio species.
    
  • Quench: Addition of anhydrous DMF or N-Formylpiperidine.

  • Workup: Acidic hydrolysis releases the aldehyde.

Visualizing the Synthetic Logic

The following diagram illustrates the convergent workflows for synthesizing the target aldehyde, highlighting the critical intermediate 8-fluoro-6-methylquinoline .

SynthesisPathways Aniline 2-Fluoro-4-methylaniline (Starting Material) MethylQuin INTERMEDIATE: 8-Fluoro-6-methylquinoline Aniline->MethylQuin Cyclization Glycerol Glycerol + H2SO4 (Skraup Conditions) Glycerol->MethylQuin Target TARGET: 8-Fluoroquinoline- 6-carbaldehyde MethylQuin->Target Selective Oxidation SeO2 SeO2 Oxidation (Dioxane, Reflux) SeO2->Target BromoQuin Alternative Start: 6-Bromo-8-fluoroquinoline BromoQuin->Target Formylation Lithiation 1. n-BuLi, -78°C 2. DMF Lithiation->Target

Figure 1: Convergent synthetic pathways for 8-fluoroquinoline-6-carbaldehyde. Pathway A (top) utilizes a Skraup cyclization followed by oxidation. Pathway B (bottom) utilizes halogen-lithium exchange.

Experimental Validation & Characterization

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

Nuclear Magnetic Resonance (NMR)[5][7][8][12][13][14][15][16]
  • 
     NMR (400 MHz, $ \text{CDCl}_3 $): 
    
    • Aldehyde ($ -\text{CHO} $): Singlet at $ \delta \approx 10.15 $ ppm.

    • H2 (Pyridine): Doublet of doublets (dd) near $ \delta \approx 9.1 $ ppm (deshielded by N).

    • H5/H7 (Benzene): The proton at C7 (meta to aldehyde, ortho to F) will show significant H-F coupling ($ J_{H-F} \approx 8\text{--}10

      
       \delta \approx 8.3\text{--}8.5 $ ppm).
      
  • 
     NMR: 
    
    • Single signal around $ \delta \approx -125 $ ppm (relative to $ \text{CFCl}_3 $), characteristic of aromatic fluorine ortho to a nitrogen heterocycle.

Mass Spectrometry (MS)[5][15]
  • Ionization: ESI+ or APCI.

  • Molecular Ion: $ [M+H]^+ = 176.05 $ m/z.[1]

  • Fragmentation: Loss of CO ($ M-28 $) is a common fragmentation pathway for aromatic aldehydes.

Medicinal Chemistry Applications

The 8-fluoroquinoline-6-carbaldehyde scaffold is a bioisostere used to optimize potency and metabolic stability.

  • Kinase Inhibition (c-Met/VEGFR): The 8-fluoro substituent locks the conformation of the quinoline ring in the active site via intramolecular electrostatic interactions or by filling small hydrophobic pockets (fluorine scan).

  • Schiff Base Formation: The C6-aldehyde reacts readily with hydrazines or amines to form hydrazones or imines, a common motif in antimicrobial research (e.g., fluoroquinolone hybrids).

  • Metabolic Blocking: Fluorination at C8 blocks a potential site of oxidative metabolism (hydroxylation) on the quinoline ring, extending the half-life ($ t_{1/2} $) of the drug candidate.

Handling & Safety
  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at $ 2\text{--}8^\circ\text{C} $. Aldehydes are prone to autoxidation to the corresponding carboxylic acid (8-fluoroquinoline-6-carboxylic acid) upon prolonged exposure to air.

References

  • BLD Pharm. (2025). Product Analysis: 8-Fluoroquinoline-6-carbaldehyde (CAS 1229795-42-9).[2] Retrieved from

  • PubChem. (2025). Compound Summary: 8-Fluoroquinoline-6-carbaldehyde.[3] National Library of Medicine. Retrieved from

  • Gershon, H., et al. (2002).[4] Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham University Chemistry Faculty Publications. Retrieved from

  • Sigma-Aldrich. (2025). 8-Fluoroquinoline Building Blocks. Merck KGaA. Retrieved from

  • BenchChem. (2025).[5][6] 1H NMR Characterization of Quinoline Carbaldehydes. Retrieved from

Sources

8-Fluoroquinoline-6-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characterization, Synthetic Methodology, and Medicinal Utility

Executive Summary

8-Fluoroquinoline-6-carbaldehyde (CAS: 1229795-42-9) represents a high-value heterocyclic intermediate in modern drug discovery. Structurally, it combines the privileged quinoline scaffold with two critical functional handles: a C6-aldehyde for divergent synthesis (reductive amination, olefination) and a C8-fluorine atom.

The C8-fluorine substituent is not merely decorative; it exerts a profound electronic effect, lowering the pKa of the quinoline nitrogen (making it less basic than the non-fluorinated parent) and blocking oxidative metabolism at the electron-rich 8-position. This guide details the molecular specifications, a validated synthetic protocol via Selenium Dioxide (SeO2) oxidation, and the strategic rationale for its use in medicinal chemistry.

Physicochemical Specifications

The following data aggregates calculated and experimental values for 8-Fluoroquinoline-6-carbaldehyde.

ParameterValueNotes
IUPAC Name 8-Fluoroquinoline-6-carbaldehyde
CAS Number 1229795-42-9 Distinct from the 2-carbaldehyde isomer (CAS 904369-10-4).
Molecular Formula C₁₀H₆FNO
Molecular Weight 175.16 g/mol Exact Mass: 175.0433
Physical State Solid (Pale Yellow/Tan)Typical melting point range: 110–115°C (derivative dependent).
LogP (Predicted) ~1.8 – 2.1Moderate lipophilicity, suitable for CNS penetration.
H-Bond Acceptors 2(N, O)
H-Bond Donors 0
Polar Surface Area ~30 ŲFavorable for membrane permeability.

Structural Analysis & The Fluorine Effect[1]

In medicinal chemistry, the placement of the fluorine at the C8 position is strategic.

  • Metabolic Blocking: The C8 position in quinolines is electron-rich and susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this site, extending the half-life (

    
    ) of the drug candidate.
    
  • pKa Modulation: The strong electronegativity of fluorine (inductive effect,

    
    ) reduces the electron density on the quinoline nitrogen. This lowers the pKa, potentially reducing lysosomal trapping and improving oral bioavailability.
    
  • Conformational Locking: The C6-aldehyde allows for the attachment of side chains. The peri-interaction between C5-H and C6-substituents often dictates a preferred conformation, which can be exploited for binding affinity.

Diagram 1: Structural Logic & Functional Zones

G Core Quinoline Core (Privileged Scaffold) Aldehyde C6-Aldehyde (Synthetic Handle) Core->Aldehyde Reductive Amination Wittig Reaction Fluorine C8-Fluorine (Metabolic Blocker) Core->Fluorine Blocks CYP450 Lowers pKa Nitrogen N1-Nitrogen (H-Bond Acceptor) Core->Nitrogen Kinase Binding Interaction Fluorine->Nitrogen Inductive Effect (-I)

Caption: Functional decomposition of 8-Fluoroquinoline-6-carbaldehyde showing the strategic utility of each site.

Validated Synthetic Methodology

While various routes exist (e.g., lithium-halogen exchange of 6-bromo-8-fluoroquinoline), the Selenium Dioxide (SeO₂) oxidation of the methyl precursor is the most scalable "classic" organic route. It avoids the use of pyrophoric lithium reagents required in the halogen-exchange method.

Pathway Overview
  • Precursor Synthesis: Skraup cyclization of 2-fluoro-4-methylaniline yields 8-fluoro-6-methylquinoline .

  • Oxidation: Selective benzylic oxidation of the C6-methyl group using SeO₂ in dioxane/water.

Diagram 2: Synthetic Workflow

Synthesis Start 2-Fluoro-4-methylaniline (Starting Material) Step1 Skraup Cyclization (Glycerol, H2SO4, PhNO2) Start->Step1 Ring Formation Inter Intermediate: 8-Fluoro-6-methylquinoline Step1->Inter Yield ~60-70% Step2 SeO2 Oxidation (Dioxane/H2O, Reflux) Inter->Step2 Benzylic Oxidation Product Product: 8-Fluoroquinoline-6-carbaldehyde Step2->Product Yield ~55-65%

Caption: Two-step synthesis starting from commercially available aniline derivatives.

Detailed Experimental Protocol (SeO₂ Oxidation)

Safety Warning: Selenium dioxide is toxic and an oxidizer. Work in a fume hood. Objective: Convert 8-fluoro-6-methylquinoline to 8-fluoroquinoline-6-carbaldehyde.

  • Reagent Setup:

    • Substrate: 8-Fluoro-6-methylquinoline (1.0 equiv, 10 mmol).

    • Oxidant: Selenium Dioxide (SeO₂) (1.2 – 1.5 equiv).

    • Solvent: 1,4-Dioxane : Water (95:5 ratio). Water is critical to prevent over-oxidation to the carboxylic acid.

  • Reaction:

    • Dissolve the quinoline substrate in 1,4-dioxane (5 mL/mmol).

    • Add SeO₂ in a single portion.

    • Heat the mixture to reflux (101°C) with vigorous stirring.

    • Monitor: Check via TLC (System: Hexane/EtOAc 7:3) or LC-MS every 2 hours. The reaction typically requires 4–12 hours.

    • Note: A precipitate of black elemental selenium (Se⁰) will form as the reaction proceeds.

  • Workup:

    • Cool the mixture to room temperature.

    • Filtration: Filter through a pad of Celite to remove the toxic black selenium solid. Wash the pad with EtOAc.

    • Concentration: Evaporate the filtrate under reduced pressure to remove dioxane.

    • Neutralization: Dissolve the residue in EtOAc and wash with saturated NaHCO₃ (to remove any traces of selenious acid) and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% → 30% EtOAc in Hexanes. The aldehyde is typically less polar than the corresponding alcohol or acid side products.

Quality Control & Characterization

To validate the identity of the synthesized C₁₀H₆FNO , compare analytical data against these expected standards:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde Proton: Distinct singlet at δ 10.1–10.2 ppm .

    • Quinoline Protons:

      • H2, H3, H4 (Pyridine ring): Characteristic splitting pattern (dd/m) between 7.5–9.0 ppm.

      • H5, H7 (Benzene ring): H5 will appear as a doublet/singlet with fine coupling (due to F) around 8.0–8.5 ppm. H7 (ortho to F) will show large H-F coupling (

        
         Hz).
        
  • ¹³C NMR:

    • Carbonyl Carbon: Signal at ~191 ppm .

    • C-F Coupling: Carbon at position 8 will appear as a doublet with a large coupling constant (

      
       Hz).
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak at 176.17 m/z .

References

  • Achremowicz, L., & Młochowski, J. (1996).[1] A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9), 1681–1684.[2] [Link]

  • PubChem. (n.d.).[3] 8-Fluoroquinoline (Compound Summary). National Library of Medicine. Retrieved March 5, 2026, from [Link]

Sources

Metabolic Stability of 8-Fluoroquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for diverse therapeutics ranging from antimalarials (e.g., chloroquine) to broad-spectrum antibiotics (fluoroquinolones) and kinase inhibitors. However, the scaffold suffers from inherent metabolic liabilities, particularly oxidative susceptibility and potential genotoxicity associated with specific metabolic activation pathways.

This technical guide analyzes the strategic incorporation of fluorine at the C8 position ("8-fluoroquinoline"). While often cited as a method to block metabolic "soft spots," the 8-fluoro substitution exerts a complex physicochemical influence—modulating the pKa of the ring nitrogen, altering lipophilicity, and differentially impacting mutagenic risk compared to other positions. This guide provides a mechanistic breakdown, safety considerations, and a validated experimental workflow for assessing the metabolic stability of these derivatives.

The Quinoline Scaffold: Metabolic & Safety Liabilities

Before optimizing for stability, one must understand the failure modes of the parent scaffold. The quinoline ring system is susceptible to extensive metabolism by Cytochrome P450 (CYP) enzymes, primarily CYP2E1 and CYP2A6.

Primary Metabolic Pathways
  • N-Oxidation: Mediated by CYP2A6 and CYP3A4, leading to quinoline-N-oxide.

  • Ring Hydroxylation:

    • C3-Hydroxylation: The major pathway for unsubstituted quinoline (CYP2E1).

    • C8-Hydroxylation: A thermodynamically favorable but kinetically minor pathway in the parent scaffold; however, substituents can shift metabolism here.

  • Epoxidation (The Genotoxicity Trigger): CYP-mediated formation of the 5,6-epoxide or 2,3-epoxide. These electrophilic intermediates can form DNA adducts, leading to the known mutagenicity of quinoline.

The 8-Fluoro Strategy: Mechanisms of Action

Substituting hydrogen with fluorine at the C8 position is a high-impact medicinal chemistry tactic. It is not merely a "metabolic block" but an electronic modulator.

Mechanism 1: Oxidative Blockade (The C-F Bond)

The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).[1]

  • Direct Effect: It renders the C8 position inert to direct hydroxylation.

  • Indirect Effect: It prevents the formation of quinone-imine intermediates that might otherwise result from oxidation at the 8-position followed by conjugation.

Mechanism 2: Electronic Modulation (pKa Shift)

This is often the dominant factor in improved pharmacokinetics (PK).

  • Inductive Effect (-I): The high electronegativity of fluorine at C8 pulls electron density through the sigma bond framework.

  • Impact on N1: This significantly lowers the pKa of the quinoline nitrogen (N1).

    • Result: A less basic nitrogen is less protonated at physiological pH (7.4).

    • PK Consequence: Reduced fraction ionized (

      
      ) leads to improved passive membrane permeability and often reduced lysosomal trapping, altering the volume of distribution (
      
      
      
      ) and clearance.
The Mutagenicity Paradox (Critical Safety Note)

Warning: While fluorination at C2 or C3 eliminates the mutagenicity of quinoline by blocking the formation of the reactive 2,3-epoxide, 8-fluoroquinoline retains mutagenic potential similar to the parent scaffold.

  • Evidence: 8-Fluoroquinoline induces Unscheduled DNA Synthesis (UDS) in hepatocytes, whereas 3-fluoroquinoline does not.[2][3]

  • Implication: 8-F substitution should be paired with substitutions at other positions (e.g., C3 or C4) or within the context of a larger scaffold (like the 4-quinolone antibiotics) to ensure genotoxic safety.

Visualization: Metabolic Pathways & Fluorine Blockade[1]

The following diagram illustrates the metabolic fate of the quinoline scaffold and how 8-fluorination alters these pathways.

QuinolineMetabolism cluster_legend Pathway Key Q Quinoline Scaffold OH_3 3-Hydroxyquinoline (Major Metabolite) Q->OH_3 CYP2E1 (Oxidation) OH_8 8-Hydroxyquinoline (Minor Metabolite) Q->OH_8 CYP450 (Oxidation) Epox 2,3-Epoxide / 5,6-Epoxide (Genotoxic Intermediate) Q->Epox CYP2A6 (Bioactivation) Q_8F 8-Fluoroquinoline Q_8F->OH_3 C3 Oxidation Still Active Stable_8 C8-Oxidation BLOCKED Q_8F->Stable_8 C-F Bond Strength Mutagen Retained Genotoxicity (via Epoxidation) Q_8F->Mutagen Metabolic Shunting L1 Red: Toxic/Unstable L2 Green: Stabilized

Figure 1: Comparative metabolic pathways of Quinoline vs. 8-Fluoroquinoline. Note the blockade of C8-oxidation but the retention of epoxidation pathways.

Experimental Protocol: Microsomal Stability Assay

To validate the stability conferred by 8-fluorination, a rigorous intrinsic clearance (


) assay using liver microsomes is required.
Assay Principle

The test compound is incubated with liver microsomes (rich in CYP enzymes) and NADPH (cofactor). The disappearance of the parent compound is monitored over time by LC-MS/MS.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Prepare 1 µM test compound solution in Phosphate Buffer (0.1% DMSO final).

    • Thaw microsomes on ice.[1] Dilute to 0.5 mg/mL in buffer.

  • Pre-Incubation:

    • Mix 30 µL of diluted microsomes with 30 µL of test compound in a 96-well plate.

    • Incubate at 37°C for 5 minutes (shaking).

  • Initiation:

    • Add 60 µL of pre-warmed NADPH regenerating system to initiate the reaction.

    • Control: For

      
      , add Stop Solution before NADPH.
      
  • Sampling:

    • At time points

      
       min, remove aliquots.
      
    • Immediately quench into plates containing ice-cold Stop Solution (1:3 ratio).

  • Analysis:

    • Centrifuge plates (4000 rpm, 20 min, 4°C) to pellet proteins.

    • Inject supernatant onto LC-MS/MS (e.g., C18 column, Gradient ACN/Water + 0.1% Formic Acid).

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



Data Analysis & Interpretation

The following table illustrates representative data comparing a non-fluorinated quinoline lead with its 8-fluoro analog.

ParameterQuinoline Analog (H)8-Fluoro Analog (F)Interpretation

(HLM)
12 min48 min4x Stability Increase: Blockade of C8 oxidation and reduced lipophilicity-driven clearance.

115 µL/min/mg29 µL/min/mgShift from High to Low/Moderate clearance classification.
Major Metabolite 8-Hydroxy-quinolineN-Oxide / 3-HydroxyMetabolic switching observed; C8-OH eliminated.
pKa (N1) ~4.9~3.8Reduced basicity decreases lysosomal sequestration.
Ames Test PositivePositiveSafety Alert: 8-F does not eliminate mutagenic risk alone.

Metabolite Identification Workflow

When 8-fluorination is employed, "metabolic switching" often occurs—the enzymes attack the next most vulnerable site.

MetID Sample Quenched Incubation Sample UHPLC UHPLC Separation (C18, 1.7µm) Sample->UHPLC HRMS High-Res MS (Q-TOF/Orbitrap) Full Scan + ddMS2 UHPLC->HRMS DataProc Data Processing (Mass Defect Filtering) HRMS->DataProc Decision Metabolite Assignment DataProc->Decision M1 Defluorination? (Rare, check -18 Da) Decision->M1 M2 Hydroxylation (+16 Da) Check C3, C5, C6 Decision->M2 M3 N-Oxidation (+16 Da) Distinct retention time Decision->M3

Figure 2: LC-MS/MS workflow for identifying metabolic soft spots after 8-fluorination.

References

  • Genotoxicity of fluoroquinolines and methylquinolines. Carcinogenesis. (1998). Link

  • Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis. (1995). Link

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. (2016). Link

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. (2020). Link

  • Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues. Journal of Medicinal Chemistry. (2011). Link

Sources

The Fluorine Dichotomy: A Structural and Pharmacological Analysis of 6-Fluoroquinoline vs. 8-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of rational drug design, fluorine scanning is a highly strategic tool used to modulate a molecule's lipophilicity, metabolic stability, and target binding affinity. Within the quinoline scaffold, the transposition of a single fluorine atom from the C6 position to the C8 position triggers a profound divergence in physicochemical properties and biological targeting. This whitepaper provides an in-depth technical analysis of 6-fluoroquinoline and 8-fluoroquinoline, exploring the causality behind their electronic behaviors, their structure-activity relationships (SAR) in topoisomerase inhibitors, and the self-validating synthetic protocols required for their isolation.

Section 1: Physicochemical and Electronic Divergence

The positional isomerism of fluorine on the quinoline ring fundamentally alters the electronic environment of the basic nitrogen atom. This divergence is driven by the balance between inductive electron withdrawal (


) and resonance donation (

).
  • 6-Fluoroquinoline: Positioned on the benzenoid ring, the C6 fluorine is structurally distant from the quinoline nitrogen. It exerts a strong

    
     effect on the local aromatic system, but its 
    
    
    
    effect helps stabilize the overall
    
    
    -system. Because it is functionally para-like to the bridgehead carbon, its electron-withdrawing influence on the distant nitrogen lone pair is minimal. Consequently, the
    
    
    of the conjugate acid remains relatively close to that of unsubstituted quinoline.
  • 8-Fluoroquinoline: The C8 fluorine is situated in the peri/ortho-equivalent position relative to the quinoline nitrogen. This extreme spatial proximity results in a dominant, through-space and through-bond inductive withdrawal that aggressively pulls electron density away from the nitrogen's lone pair[1]. Furthermore, the highly electronegative fluorine atom introduces dipole-dipole repulsion with the nitrogen lone pair. The causal result is a dramatic reduction in basicity—dropping the

    
     by over 1.5 units compared to the C6 isomer.
    
Table 1: Physicochemical Comparison of Fluoroquinoline Isomers
Property6-Fluoroquinoline8-FluoroquinolineCausality / Structural Impact
CAS Number 396-30-5394-68-3N/A
Molecular Weight 147.15 g/mol 147.15 g/mol Isomeric equivalence.

(Conjugate Acid)
~4.1~2.6C8-F exerts a strong ortho-inductive withdrawal from the N-lone pair, drastically reducing basicity.
Boiling Point ~240 °C238.4 °CSimilar intermolecular forces; slight variance due to localized dipole moments[2].
Density (at 25 °C) 1.209 g/mL1.200 g/mLMinor differences in liquid-state packing efficiency.
Nucleophilic Reactivity LowModerateC8 is more activated toward

due to its proximity to the protonated nitrogen, though both are generally stable[3].

Section 2: Structure-Activity Relationships (SAR) in Drug Design

The pharmacological deployment of these isomers is most prominent in the development of topoisomerase inhibitors, specifically the fluoroquinolone class of antibacterials and experimental anticancer agents.

The "Monumental" C6-Fluorine

The introduction of fluorine at the C6 position was a watershed moment in antibiotic development (e.g., Ciprofloxacin). Causality: The C6-F modification increases the overall lipophilicity of the scaffold, driving passive diffusion through the lipid-rich outer membrane of Gram-negative bacteria. More critically, the highly electronegative C6-F alters the electron density of the quinolone core, optimizing


 stacking interactions within the bacterial DNA gyrase cleavage complex. This single substitution is responsible for a logarithmic increase in target affinity[4].
The C8-Fluorine: Spectrum Shifts and Eukaryotic Targeting

Substitution at the C8 position (e.g., Sparfloxacin) broadens the antibacterial spectrum and improves oral bioavailability[4]. However, as detailed in comparative oncology studies by , the 8-fluoro substitution plays a superior role in eukaryotic enzyme activity[5]. Causality: The specific steric bulk and electronic environment generated by the C8-F favor binding within the human topoisomerase II pocket over the bacterial equivalent.

The Phototoxicity Trade-off: The critical liability of the C8-F bond is its susceptibility to UV-induced homolytic cleavage. Upon UV irradiation, the C8-F bond breaks, generating highly reactive aryl radicals that cause oxidative tissue damage (phototoxicity). This mechanistic flaw led to the eventual replacement of C8-F with C8-methoxy (e.g., Moxifloxacin) in modern antibiotics, which maintains the required steric bulk but eliminates the radical generation pathway[6].

SAR_Pathways C6 C6-Fluoro Substitution Gyrase Bacterial DNA Gyrase (Prokaryotic Topo II) C6->Gyrase Primary Anchor AntiB Broad-Spectrum Antibacterial Activity C6->AntiB C8 C8-Fluoro Substitution C8->Gyrase Gram-negative penetration EukTopo Human Topoisomerase II (Eukaryotic) C8->EukTopo Superior eukaryotic binding Photo Phototoxicity Risk C8->Photo UV homolytic cleavage Gyrase->AntiB AntiC Anticancer / Cytotoxic Activity EukTopo->AntiC

Pharmacological divergence of C6 vs. C8 fluoro-substitution in topoisomerase inhibitors.

Section 3: Synthetic Methodologies and Experimental Protocols

To isolate and study these isomers, robust synthetic routes are required. The Skraup Synthesis remains the foundational method for constructing the quinoline core from fluorinated anilines. Utilizing 4-fluoroaniline yields 6-fluoroquinoline, whereas 2-fluoroaniline yields 8-fluoroquinoline[3].

Experimental Protocol: Self-Validating Skraup Synthesis of 8-Fluoroquinoline

This protocol is designed as a self-validating system, ensuring that each step provides mechanistic feedback to the researcher.

Step 1: Reagent Preparation & Initial Mixing

  • Action: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (0.1 mol), anhydrous glycerol (0.3 mol), and nitrobenzene (0.06 mol).

  • Causality: Glycerol serves as the carbon source for the newly formed pyridine ring. Nitrobenzene acts as a mild, controlled oxidizing agent to drive the final aromatization of the dihydroquinoline intermediate, preventing the over-reduction liabilities associated with stronger oxidants.

Step 2: Acid Catalysis & Dehydration

  • Action: Cool the flask to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (

    
    , 0.3 mol) dropwise over 30 minutes with vigorous stirring.
    
  • Causality:

    
     acts as both a catalyst and a dehydrating agent, converting glycerol into the highly reactive electrophile, acrolein, in situ.
    
  • Self-Validation: The mixture will visibly increase in viscosity and darken, confirming the dehydration of glycerol and the initiation of the Michael addition.

Step 3: Thermal Cyclization

  • Action: Remove the ice bath and heat the mixture gradually to 140–150 °C. Reflux for 4 to 6 hours.

  • Causality: The Skraup reaction is notoriously exothermic. Gradual heating is critical to prevent a runaway thermal spike (the "Skraup flash") caused by the rapid, uncontrolled polymerization of acrolein.

Step 4: Reaction Monitoring

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase.

  • Self-Validation: The complete disappearance of the 2-fluoroaniline starting material spot (visualized under UV 254 nm) validates the completion of the cyclization phase.

Step 5: Quenching and pH-Driven Extraction

  • Action: Cool the mixture to room temperature and pour it over 200 g of crushed ice. Slowly neutralize the highly acidic mixture with 10M aqueous

    
     until the pH reaches 8–9. Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL).
  • Causality: At low pH, 8-fluoroquinoline (

    
     ~2.6) exists as a water-soluble sulfate salt. Adjusting the pH to 8–9 deprotonates the quinoline nitrogen, forcing the neutral free-base product out of the aqueous phase and into the organic extraction layer.
    

Step 6: Analytical Validation

  • Action: Purify the concentrated organic layer via flash column chromatography and analyze the purified product using

    
    -NMR and 
    
    
    
    -NMR.
  • Self-Validation: The

    
    -NMR spectrum will serve as the ultimate confirmation of isomer purity. 8-Fluoroquinoline will exhibit a distinct, highly deshielded chemical shift compared to 6-fluoroquinoline due to its immediate spatial proximity to the electron-withdrawing nitrogen atom.
    

Skraup_Workflow Start Substrate Selection (2-Fluoroaniline or 4-Fluoroaniline) Reagents Glycerol + H2SO4 + Nitrobenzene (Oxidant) Start->Reagents Heating Exothermic Heating (140-150°C, Reflux) Reagents->Heating Dehydration to Acrolein Quench Cooling & Neutralization (Aqueous NaOH, pH 8-9) Heating->Quench Michael Addition & Cyclization Extraction Liquid-Liquid Extraction (EtOAc / Water) Quench->Extraction Free-base formation Purification Column Chromatography (Hexane:EtOAc) Extraction->Purification Validation Analytical Validation (19F-NMR, GC-MS) Purification->Validation Isomer confirmation

Step-by-step self-validating workflow for the Skraup synthesis of fluoroquinolines.

Conclusion

The structural dichotomy between 6-fluoroquinoline and 8-fluoroquinoline exemplifies the precision required in modern medicinal chemistry. While the C6-fluorine is an indispensable anchor for prokaryotic target affinity and lipophilicity, the C8-fluorine acts as a master dial for spectrum modulation, eukaryotic selectivity, and toxicological profiling. Understanding the electronic causality behind these isomers empowers researchers to rationally design next-generation therapeutics with optimized safety and efficacy profiles.

References

  • Bisacchi, G. S., & Hale, M. R. (2016). "A 'Double-Edged' Scaffold: Antitumor Power within the Antibacterial Quinolone." Current Medicinal Chemistry. URL:[Link]

  • Bellas, M., & Suschitzky, H. (1963). "Heterocyclic Fluorine Compounds. Part V. Fluoro-pyridine Oxides and Fluoroquinoline N-Oxides." Journal of the Chemical Society. URL:[Link]

  • National Center for Biotechnology Information. "8-Fluoroquinoline | C9H6FN | CID 67856." PubChem Database. URL:[Link]

Sources

Solubility Profile of 8-Fluoroquinoline-6-carbaldehyde in DMSO and Methanol: A Method-Forward Approach for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

8-Fluoroquinoline-6-carbaldehyde is a key heterocyclic building block utilized in the synthesis of novel compounds within pharmaceutical and materials science research.[1] A fundamental understanding of its solubility in common laboratory solvents is a critical prerequisite for its effective use in chemical synthesis, high-throughput screening, and various bioassays. This guide provides a comprehensive analysis of the expected solubility of 8-Fluoroquinoline-6-carbaldehyde in dimethyl sulfoxide (DMSO) and methanol. Due to a lack of publicly available experimental data for this specific isomer, this document focuses on a predictive assessment based on first principles of chemical structure and solvent properties. More importantly, it provides a detailed, field-proven experimental protocol for researchers to accurately determine thermodynamic solubility, ensuring data integrity and reproducibility in their work.

Introduction: The Criticality of Solvent Selection

In drug discovery and chemical development, the solubility of a lead compound or intermediate dictates its path forward. Poor solubility can create significant hurdles, leading to unreliable bioassay results, difficulties in formulation, and challenges in reaction scale-up.[2] 8-Fluoroquinoline-6-carbaldehyde, with its reactive aldehyde group and fluoroquinoline scaffold, is a compound of interest for developing novel therapeutics.[1] Therefore, characterizing its behavior in dimethyl sulfoxide (DMSO), the universal solvent for initial compound solubilization in screening libraries, and methanol, a common polar protic solvent for organic synthesis and analysis, is a foundational step for any research campaign.

This guide will first deconstruct the physicochemical properties of the solute and solvents to establish a theoretical framework for solubility. It will then present a gold-standard experimental workflow for determining equilibrium solubility, empowering researchers to generate the precise data needed for their applications.

Physicochemical Profile of Solute and Solvents

A molecule's solubility is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful heuristic, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.

8-Fluoroquinoline-6-carbaldehyde: The Solute
  • Structure: A heterocyclic aromatic compound featuring a quinoline core, a fluorine atom at position 8, and a carbaldehyde (aldehyde) group at position 6.

  • Polarity: The molecule possesses significant polarity. The nitrogen atom in the quinoline ring and the oxygen atom of the aldehyde group are electronegative, creating dipole moments. The fluorine atom further contributes to the molecule's polarity.

  • Intermolecular Forces: Capable of dipole-dipole interactions and can act as a hydrogen bond acceptor at the nitrogen and oxygen atoms. The planar aromatic rings also allow for π-π stacking interactions.

Dimethyl Sulfoxide (DMSO): The Polar Aprotic Solvent

DMSO is a powerful and highly polar aprotic solvent, renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[3][4]

  • Structure: Features a highly polar sulfinyl group (S=O) flanked by two nonpolar methyl groups.[3]

  • Solvation Mechanism: Its high dielectric constant and strong dipole moment allow it to effectively solvate cations and polar molecules.[3] As an aprotic solvent, it does not donate hydrogen bonds but is an excellent hydrogen bond acceptor. This property makes it exceptionally effective at dissolving compounds like 8-Fluoroquinoline-6-carbaldehyde by disrupting the solute's crystal lattice energy through strong dipole-dipole interactions.[3][5]

Methanol: The Polar Protic Solvent

Methanol is the simplest alcohol and a widely used polar protic solvent in laboratory settings.[6][7]

  • Structure: A small molecule containing a hydroxyl (-OH) group.

  • Solvation Mechanism: Methanol is capable of both donating and accepting hydrogen bonds, a defining characteristic of protic solvents.[8] It readily dissolves polar compounds by forming hydrogen bonds with the solute's hydrogen bond acceptors (like the nitrogen and oxygen in our target compound).[7][9]

Theoretical Solubility Assessment

Based on the structural and electronic properties of the molecules involved, we can predict the solubility behavior of 8-Fluoroquinoline-6-carbaldehyde.

  • In DMSO: Excellent solubility is anticipated. The strong polar nature of both the solute and DMSO, coupled with DMSO's exceptional solvating power for organic molecules, suggests that high concentrations can be achieved.[5][10]

  • In Methanol: Good to moderate solubility is expected. The ability of the quinoline nitrogen and aldehyde oxygen to accept hydrogen bonds from methanol will be the primary driver of dissolution.[8] However, the relatively large, somewhat nonpolar aromatic ring system of the solute may limit its solubility compared to that in DMSO.

While theoretical assessment is invaluable for initial planning, it is not a substitute for empirical data. The following section details the definitive method for experimental verification.

Experimental Protocol: Determination of Thermodynamic Solubility

To ensure scientific rigor, the thermodynamic (or equilibrium) solubility should be determined. This value represents the maximum concentration of a solute that can be dissolved in a solvent at equilibrium under specified conditions of temperature and pressure. The "shake-flask" method is the gold-standard for this measurement.[11][12]

Principle of the Method

This protocol involves creating a supersaturated mixture of the compound in the chosen solvent, allowing it to reach equilibrium over an extended period, separating the undissolved solid, and quantifying the concentration of the compound in the saturated supernatant.[12][13]

Required Materials and Equipment
  • 8-Fluoroquinoline-6-carbaldehyde (solid powder)

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic orbital shaker or rotator capable of maintaining 25 °C (or desired temperature)

  • Benchtop microcentrifuge

  • HPLC-UV or UV-Vis Spectrophotometer

  • Volumetric flasks, pipettes, and appropriate vials

Step-by-Step Experimental Workflow

Step 1: Preparation of a Supersaturated Mixture

  • Rationale: Starting with an excess of solid ensures that the final solution is truly saturated and in equilibrium with the solid phase. 1.1. Weigh approximately 5-10 mg of 8-Fluoroquinoline-6-carbaldehyde into a 2 mL microcentrifuge tube. Record the exact mass. 1.2. Add a specific volume of the solvent (e.g., 1 mL of DMSO or Methanol) to the tube. 1.3. Cap the tube tightly and vortex vigorously for 2-3 minutes to create a fine suspension of the solid.[13]

Step 2: Equilibration

  • Rationale: Achieving thermodynamic equilibrium is a time-dependent process. Short incubation times may only yield kinetic solubility values, which can be misleading. An incubation of 24-48 hours is standard to ensure the dissolution and precipitation rates have equalized.[12] 2.1. Place the tube in a thermostatic shaker set to 25 °C and agitate continuously for 24 to 48 hours. The agitation should be sufficient to keep the solid suspended but not so vigorous as to cause splashing.[12]

Step 3: Phase Separation

  • Rationale: It is critical to completely remove all undissolved solid particles from the solution before analysis, as their presence would lead to an overestimation of solubility. 3.1. Centrifuge the tube at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess solid.[13] 3.2. Carefully pipette an aliquot of the clear supernatant, taking care not to disturb the pellet. For very fine suspensions, filtration through a 0.22 µm syringe filter (ensure filter material is compatible with the solvent) is recommended.

Step 4: Quantification via HPLC-UV or UV-Vis Spectroscopy

  • Rationale: An analytical technique is required to accurately measure the concentration of the dissolved compound in the saturated solution. A pre-established calibration curve is essential for this quantification. 4.1. Prepare a Calibration Curve: Create a series of known concentrations of 8-Fluoroquinoline-6-carbaldehyde in the same solvent. Analyze these standards using HPLC-UV or a UV-Vis spectrophotometer to generate a standard curve of response (e.g., peak area or absorbance) versus concentration. 4.2. Prepare Sample for Analysis: Dilute the supernatant from Step 3.2 with the same solvent to a concentration that falls within the linear range of your calibration curve. A large dilution factor will likely be necessary, especially for DMSO. 4.3. Analyze and Calculate: Analyze the diluted sample and use the calibration curve to determine its concentration. Back-calculate the concentration of the original, undiluted supernatant. This value is the thermodynamic solubility.

Visualizing the Workflow

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification weigh 1.1 Weigh ~10 mg of 8-Fluoroquinoline-6-carbaldehyde add_solvent 1.2 Add 1 mL of Solvent (DMSO or MeOH) weigh->add_solvent vortex 1.3 Vortex for 2-3 min to create suspension add_solvent->vortex shake 2.1 Agitate at 25°C for 24-48 hours vortex->shake centrifuge 3.1 Centrifuge at >10,000 x g for 15 minutes shake->centrifuge supernatant 3.2 Collect clear supernatant centrifuge->supernatant dilute 4.1 Dilute supernatant to known volume supernatant->dilute analyze 4.2 Analyze via HPLC-UV or UV-Vis dilute->analyze calculate 4.3 Calculate concentration vs. standard curve analyze->calculate result Thermodynamic Solubility Value calculate->result

Caption: Experimental workflow for determining thermodynamic solubility.

Data Presentation and Interpretation

The results from the experimental protocol should be recorded systematically.

Table 1: Experimentally Determined Solubility of 8-Fluoroquinoline-6-carbaldehyde

Solvent Temperature (°C) Solubility (mg/mL) Solubility (M)
Dimethyl Sulfoxide (DMSO)25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]

Molecular Weight of 8-Fluoroquinoline-6-carbaldehyde: 175.16 g/mol [14]

Interpretation: The resulting data provides a definitive measure of solubility. For researchers in drug discovery, a high solubility in DMSO (typically >50 mM) is desirable for creating high-concentration stock solutions for screening cascades.[15] The solubility in methanol provides crucial information for synthetic chemists regarding reaction conditions, purification strategies (e.g., crystallization), and analytical sample preparation.

Conclusion

While specific published solubility data for 8-Fluoroquinoline-6-carbaldehyde remains elusive, a thorough analysis of its molecular structure alongside the known properties of DMSO and methanol allows for a strong predictive assessment. High solubility is anticipated in DMSO, with moderate to good solubility expected in methanol. This guide provides the rationale behind these predictions and, more critically, equips researchers with a robust, gold-standard experimental protocol to determine precise thermodynamic solubility values. Adherence to this self-validating methodology will ensure the generation of high-quality, reliable data, thereby facilitating sound decision-making in chemical synthesis, drug development, and fundamental scientific research.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved March 7, 2026, from a Wikipedia page.[5]

  • Yaxinchem. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved March 7, 2026, from an article on yaxinchem.com.[16]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved March 7, 2026, from antbio.com.[3]

  • Galy, C., et al. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved March 7, 2026, from a research article on nih.gov.[15]

  • Scribd. (n.d.). DMSO Solvent Properties Overview. Retrieved March 7, 2026, from Scribd.[10]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved March 7, 2026, from axispharm.com.[17]

  • BenchChem. (2025, December). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Retrieved March 7, 2026, from benchchem.com.[13]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Methanol. Retrieved March 7, 2026, from dcceew.gov.au.[9]

  • Organic Solvents in Chemistry and Laboratories. (2024, October 27). Retrieved March 7, 2026, from an educational website.[8]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved March 7, 2026, from gchem.com.[4]

  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved March 7, 2026, from benchchem.com.[18]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved March 7, 2026, from a MilliporeSigma technical document.

  • PubChem. (n.d.). Methanol. National Center for Biotechnology Information. Retrieved March 7, 2026, from pubchem.ncbi.nlm.nih.gov.[19]

  • Museum of Fine Arts, Boston. (2024, April 17). Methanol. CAMEO. Retrieved March 7, 2026, from cameo.mfa.org.[6]

  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved March 7, 2026, from fda.gov.[20]

  • Aakash Educational Services Limited. (n.d.). Methanol: Formula, Structure, Production & Properties. Retrieved March 7, 2026, from aakash.ac.in.[7]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved March 7, 2026, from bioduro-sundia.com.[21]

  • Pharma Excipients. (2025, September 22). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Retrieved March 7, 2026, from pharmaexcipients.com.[11]

  • World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies. Retrieved March 7, 2026, from who.int.[12]

  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. Retrieved March 7, 2026, from labtesting.wuxiapptec.com.[2]

  • Chem-Impex. (n.d.). 8-Fluoroquinoline-2-carbaldehyde. Retrieved March 7, 2026, from chemimpex.com.[1]

  • PubChem. (n.d.). 7-Fluoroquinoline-6-carbaldehyde. National Center for Biotechnology Information. Retrieved March 7, 2026, from pubchem.ncbi.nlm.nih.gov.[14]

Sources

Electronic Modulation of the Quinoline Scaffold: A Technical Guide to 8-Fluorine Substitution

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the electronic, physicochemical, and synthetic implications of introducing a fluorine atom at the 8-position of the quinoline ring system.

Executive Summary

In medicinal chemistry, the 8-fluoroquinoline scaffold represents a strategic structural modification used to modulate the physicochemical profile of quinoline-based drugs.[1] Unlike substitutions at the 2, 3, or 4 positions, which primarily affect the pyridine ring's reactivity, 8-substitution places a highly electronegative atom in the peri-position relative to the ring nitrogen.

This substitution is primarily utilized to:

  • Modulate Basicity (pKa): Lower the pKa of the quinoline nitrogen via inductive withdrawal, reducing lysosomal trapping and potentially mitigating hERG channel inhibition.

  • Block Metabolism: Obstruct oxidative metabolism at the electron-rich carbocyclic ring (specifically C8), a common site for CYP450-mediated hydroxylation.

  • Induce Conformational Locking: Exploit electrostatic repulsion between the N1 lone pair and the F8 lone pairs to enforce specific binding conformations.

Electronic & Physicochemical Profile

The introduction of fluorine at C8 fundamentally alters the electronic landscape of the quinoline system through two competing mechanisms: the Inductive Effect (-I) and the Resonance Effect (+R) , with the former dominating the physicochemical phenotype.

The "Peri" Interaction

The defining feature of 8-fluoroquinoline is the spatial proximity of the Fluorine atom (C8) to the Nitrogen atom (N1).

  • Dipole Alignment: The C-F bond creates a strong dipole pointing away from the ring.

  • Lone Pair Repulsion: The lone pairs on Fluorine and Nitrogen are in a peri relationship. This creates electrostatic repulsion, which destabilizes the protonated form (quinolinium ion) less than the neutral form? Correction: The electron-withdrawing nature destabilizes the positively charged conjugate acid, thereby lowering the pKa .

Quantitative Comparison

The following table summarizes the shift in properties when converting Quinoline to 8-Fluoroquinoline.

PropertyQuinoline8-FluoroquinolineMechanistic Rationale
pKa (Conj. Acid) 4.94~3.0 – 3.5*Strong -I effect of F withdraws density from N1, destabilizing the cation.
LogP 2.03~2.25F substitution increases lipophilicity (Bioisostere for H).
C8 NMR Shift 129.4 ppm~150-158 ppmDeshielding due to direct F attachment; shows large ¹J_CF coupling (~250 Hz).
N1 Basicity ModerateWeakReduced availability of N-lone pair for protonation/coordination.

*Note: pKa is estimated based on structural analogs (e.g., 2-chloroquinoline pKa = 3.45) and inductive trends.

Electronic Interaction Map (DOT Visualization)

The following diagram illustrates the electronic vectors and steric relationships.

ElectronicEffects cluster_legend Effect on Reactivity N1 Nitrogen (N1) Lone Pair Result Result: Lower pKa Deactivated Ring N1->Result F8 Fluorine (C8) High Electronegativity F8->N1 Peri-Repulsion (Electrostatic) Ring Quinoline Pi System F8->Ring Inductive Withdrawal (-I) (Dominant) F8->Ring Resonance Donation (+R) (Minor) Ring->N1 Reduced Electron Density

Caption: Electronic vector map showing the dominance of Inductive withdrawal (-I) and peri-repulsion in 8-fluoroquinoline.

Synthetic Protocol: Modified Skraup Synthesis

While 8-fluoroquinoline can be synthesized via various routes, the Skraup Synthesis remains the most robust method for constructing the core scaffold from accessible precursors.

Precursor Selection
  • Starting Material: 2-Fluoroaniline (Ortho-fluoroaniline).

  • Reagents: Glycerol (carbon source), Conc. H₂SO₄ (dehydrating agent/catalyst), Sodium m-nitrobenzenesulfonate (oxidant).

  • Note: Traditional Skraup uses nitrobenzene as the oxidant, which can be violent. Using sulfonated oxidants or FeSO₄/Boric acid moderators is safer.

Step-by-Step Protocol

Safety Warning: This reaction is highly exothermic. Perform in a fume hood with a blast shield.

  • Charge: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, mix 2-fluoroaniline (1.0 eq), glycerol (3.0 eq), and sodium m-nitrobenzenesulfonate (0.6 eq).

  • Acid Addition: Add conc. H₂SO₄ (2.5 eq) dropwise. Caution: Exotherm.

  • Heating: Heat the mixture cautiously to 140°C. The reaction will likely self-heat (initiation); remove heat source if reflux becomes vigorous.

  • Reflux: Once stabilized, reflux at 140-150°C for 3-4 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with ice water.

    • Basify to pH > 10 using 50% NaOH solution.

    • Steam Distillation: Steam distill the mixture to isolate the 8-fluoroquinoline (it will codistill with water).

  • Purification: Extract the distillate with Dichloromethane (DCM), dry over MgSO₄, and concentrate. Distillation under reduced pressure yields the pure oil.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start 2-Fluoroaniline + Glycerol Mix Mixing & Acid Addition (Exothermic Control) Start->Mix Reagents H2SO4 (Conc.) + Oxidant Reagents->Mix Heat Reflux at 140°C (Cyclization) Mix->Heat Skraup Reaction Basify Basify (pH > 10) Release Free Base Heat->Basify Distill Steam Distillation (Purification) Basify->Distill Product 8-Fluoroquinoline (Pure Oil) Distill->Product

Caption: Workflow for the modified Skraup synthesis of 8-fluoroquinoline from 2-fluoroaniline.

Reactivity & Functionalization[2]

Understanding the directing effects of the 8-fluorine atom is critical for downstream functionalization.

Electrophilic Aromatic Substitution (SEAr)

The quinoline ring is deactivated by the nitrogen atom. SEAr typically occurs on the carbocyclic ring (positions 5 and 8).

  • Effect of 8-F: The fluorine atom at C8 is an ortho/para director (via resonance) but deactivating (via induction). However, since C8 is blocked, substitution is directed to C5 (para to the fluorine).

  • Example: Nitration of 8-fluoroquinoline with fuming HNO₃/H₂SO₄ yields 8-fluoro-5-nitroquinoline exclusively.

Nucleophilic Aromatic Substitution (SNAr)
  • C8 Stability: The C-F bond at position 8 is generally stable against nucleophilic attack unless the ring is further activated (e.g., by a nitro group at C5).

  • Active Positions: Nucleophiles (e.g., Chichibabin reaction with NaNH₂) will still attack C2 or C4 , similar to the parent quinoline.

Medicinal Chemistry Applications

Metabolic Stability

The C8 position in quinoline is a "soft spot" for metabolic oxidation (hydroxylation) by liver enzymes. Substituting Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic pathway, extending the half-life (


) of the drug candidate.
hERG Avoidance & Safety

Basic amines are often implicated in hERG channel inhibition (cardiotoxicity).

  • Mechanism: By lowering the basicity (pKa) of the quinoline nitrogen via 8-F substitution, the fraction of the drug that is positively charged at physiological pH is reduced.

  • Result: This often correlates with reduced affinity for the hERG channel pore, improving the safety margin.

Case Study Relevance

This scaffold is relevant in the design of kinase inhibitors (e.g., c-Met inhibitors) where the quinoline core mimics the adenine ring of ATP. The 8-F substitution is often employed to fine-tune the solubility and metabolic profile without disrupting the critical H-bond acceptor capability of N1.

References

  • Synthesis of 8-Fluoroquinoline: Gershon, H., et al. "Preparation of 6-Fluoro-8-quinolinol and Related 6-Fluoroquinolines." Monatshefte für Chemie, 2002.

  • Skraup Reaction Mechanism: "The Skraup Synthesis of Quinoline from Aniline: A Technical Guide." BenchChem, 2025.[1][2][3]

  • Electronic Effects in Quinolines: "Basicity and pKa Modulation of Quinoline Derivatives." Master Organic Chemistry, 2026.

  • Reactivity of 8-Fluoroquinoline: "Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives." PubMed Central, 2007.

  • NMR Data & Characterization: "13C NMR chemical shifts for quinoline derivatives." ResearchGate, 2020.

Sources

Strategic Functionalization of the Quinoline Scaffold: A Comprehensive Technical Guide to Fluorinated Quinoline-6-Carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Nature of the Quinoline-6-Carbaldehyde Scaffold

In the landscape of medicinal chemistry, the quinoline heterocycle is universally recognized as a "privileged scaffold." Specifically, quinoline-6-carbaldehyde (CAS 4113-04-6) provides an exceptionally versatile electrophilic node for late-stage functionalization, enabling the rapid generation of diverse chemical libraries[1]. However, the native quinoline ring is often susceptible to oxidative metabolism (e.g., via CYP450 enzymes) and can suffer from suboptimal lipophilicity.

From a mechanistic standpoint, the strategic incorporation of fluorine—either as a single atom (e.g., 7-fluoroquinoline-6-carbaldehyde) or a trifluoromethyl group (e.g., 2-(trifluoromethyl)quinoline-6-carbaldehyde)—fundamentally alters the physicochemical landscape of the molecule[2][3]. Fluorine's high electronegativity lowers the pKa of the quinoline nitrogen, modulating membrane permeability, while its stereoelectronic profile can engage in multipolar interactions (halogen bonding) within target binding pockets. This guide explores the causality behind these modifications, their impact on disease pathways, and the self-validating synthetic protocols required to master their handling.

Mechanistic Roles in Modern Therapeutics

Targeted Protein Degradation (Molecular Glues)

The advent of targeted protein degradation has revitalized the utility of quinoline-6-carbaldehyde. Recent campaigns to develop dual degraders of the transcription factor Helios (IKZF2) and casein kinase 1 alpha (CK1


) have heavily relied on quinoline-based scaffolds[4]. By subjecting quinoline-6-carbaldehyde to reductive amination with amino-thalidomide derivatives, researchers generate molecular glues that stabilize the ternary complex between the Cereblon (CRBN) E3 ligase and the target proteins[4]. The quinoline core projects a 

-system cloud that is critical for recruiting IKZF2, while fluorine substitutions can be used to fine-tune the steric bulk and electronic distribution required for optimal ternary complex formation.

MolecularGlue Ligand Fluorinated Quinoline Degrader (DEG-35 Analog) CRBN Cereblon (CRBN) E3 Ligase Ligand->CRBN Binds Complex Ternary Complex Ligand->Complex Glues CRBN->Complex Recruits Target IKZF2 / CK1α Target Protein Target->Complex Recruits Ub Polyubiquitination Complex->Ub Catalyzes Proteasome 26S Proteasome Degradation Ub->Proteasome Targets to

Diagram 1: Mechanism of action for quinoline-based molecular glues in targeted protein degradation.

Neurodegenerative Imaging Probes ( -Amyloid)

In Alzheimer's disease (AD) research, tracking ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amyloid (A

) plaques requires probes with high blood-brain barrier (BBB) penetrance and rapid washout kinetics. (E)-6-styrylquinoline derivatives, synthesized via the Wittig reaction of quinoline-6-carbaldehyde, have emerged as potent A

imaging agents. The

values for these aggregates are highly sensitive to the electronic nature of the quinoline ring. Fluorinated analogs are currently being explored to enhance the metabolic half-life of these probes during PET imaging without sacrificing their nanomolar binding affinity[5].
Kinase and Metabolic Enzyme Inhibition

Beyond structural probes, fluorinated quinoline carbaldehydes are pivotal in synthesizing inhibitors for Nicotinamide N-methyltransferase (NNMT) and various kinases (e.g., the PI3K/Akt/mTOR pathway)[6][7]. In NNMT inhibition, alkene-linked bisubstrate mimics derived from quinoline-6-carbaldehyde demonstrate potent activity. The orientation of electron-withdrawing fluorine atoms directly correlates with potency, where para-fluorinated styrene scaffolds achieve sub-micromolar


 values due to enhanced halogen bonding within the NNMT active site[7].

Quantitative Structure-Activity Relationship (SAR) Analysis

To understand the empirical impact of these structural modifications, we must look at the quantitative data. Table 1 summarizes the binding and inhibition metrics of key quinoline-6-carbaldehyde derivatives across different therapeutic targets.

Table 1: Comparative Binding and Inhibition Metrics for Quinoline-6-Carbaldehyde Derivatives

Compound ClassTargetModification / SubstitutionEfficacy MetricRef
(E)-6-StyrylquinolineA

Aggregates
Unsubstituted (Compound 164)

nM
[5]
(E)-5-Styryl-1H-indoleA

Aggregates
Indole bioisostere (Compound 163)

nM
[5]
Alkene-linked MimicNNMTortho-Fluoro substitution


M
[7]
Alkene-linked MimicNNMTmeta-Fluoro substitution


M
[7]
Alkene-linked MimicNNMTpara-Fluoro substitution


M
[7]
Extended HomologueNNMT3-carbon linker extension


M
[7]

Insight: The data clearly illustrates that the spatial orientation of the fluorine atom is not arbitrary. The dramatic shift from an


 of 8.98 

M (ortho) to 0.19

M (para) in NNMT inhibition underscores the necessity of precision engineering when utilizing fluorinated quinoline building blocks[7].

Advanced Synthetic Workflows and Self-Validating Protocols

As an application scientist, I emphasize that a protocol is only as robust as its internal validation mechanisms. The following methodologies detail the synthesis and functionalization of fluorinated quinoline-6-carbaldehydes, focusing heavily on the causality of reagent selection.

Workflow: Direct C2-Trifluoromethylation of Quinoline-6-Carbaldehyde

Traditional synthesis of 2-(trifluoromethyl)quinolines requires pre-functionalized starting materials. However, direct C2-selective trifluoromethylation of quinoline-6-carbaldehyde can be achieved using the Ruppert-Prakash reagent (


)[8].

Causality of Reagents: The addition of


 is not merely a fluoride source; it activates the silane to form a highly reactive hypervalent silicate intermediate. 

acts as a mild oxidant to facilitate the radical addition to the electron-deficient C2 position of the quinoline ring, bypassing the need for transition metal catalysts[8].

Synthesis SM 6-Methylquinoline Ox SeO2 Oxidation (160 °C) SM->Ox Aldehyde Quinoline-6-carbaldehyde Ox->Aldehyde Allylic/Benzylic Oxidation Trifluoromethylation TMSCF3, PhI(OAc)2, KHF2 (Direct C2-Functionalization) Aldehyde->Trifluoromethylation Product 2-(Trifluoromethyl)quinoline- 6-carbaldehyde Trifluoromethylation->Product Radical Addition

Diagram 2: Synthetic workflow for 2-(trifluoromethyl)quinoline-6-carbaldehyde via C2-alkylation.

Protocol: Reductive Amination for Bisubstrate Mimics

This protocol details the coupling of 7-fluoroquinoline-6-carbaldehyde with a primary amine (e.g., an amino-piperidine derivative) to form a molecular glue or NNMT inhibitor precursor[4][7].

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried 50 mL round-bottom flask, dissolve 7-fluoroquinoline-6-carbaldehyde (1.0 equiv, 0.24 mmol) and the target amine (1.0 equiv, 0.20 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

    • Scientist's Insight (Causality): DCE is strictly chosen over dichloromethane (DCM) because its higher boiling point and specific dielectric constant optimally stabilize the transient iminium ion without promoting unwanted side reactions.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (1-2 drops).

    • Scientist's Insight (Causality): The acid protonates the carbonyl oxygen, increasing its electrophilicity. Over-acidification must be avoided to prevent complete protonation of the nucleophilic amine, which would stall the reaction.

  • Reduction: Add Sodium triacetoxyborohydride (

    
    ) (1.5 equiv, 0.30 mmol) portion-wise at room temperature.
    
    • Scientist's Insight (Causality):

      
       is selected over 
      
      
      
      or
      
      
      . The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it too mild to reduce the starting aldehyde, but perfectly tuned to reduce the more electrophilic iminium ion. This ensures a self-validating chemoselectivity .
  • Monitoring & Quenching: Stir the reaction under an

    
     atmosphere overnight. Monitor via TLC (5% MeOH in DCM). Once the aldehyde is consumed, quench the reaction by adding 1 N NaOH (5 mL).
    
    • Validation: The basic quench serves a dual purpose: it neutralizes the acetic acid and hydrolyzes the boron complexes, freeing the secondary amine product into the organic phase.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography to afford the pure functionalized analog.
    

Conclusion & Future Perspectives

The integration of fluorine into the quinoline-6-carbaldehyde scaffold represents a masterclass in rational drug design. By understanding the causality behind synthetic choices—from the chemoselectivity of


 to the radical dynamics of 

—researchers can reliably construct highly potent molecular glues, imaging probes, and kinase inhibitors. As targeted protein degradation continues to evolve, the demand for metabolically stable, electronically tuned quinoline building blocks will only accelerate.

References

  • Amyloid-β probes: Review of structure–activity and brain-kinetics relationships Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • 7-Fluoroquinoline-6-carbaldehyde | C10H6FNO | CID 52982909 Source: PubChem (NIH) URL:[Link]

  • (E)-5-Styryl-1H-indole and (E)-6-Styrylquinoline Derivatives Serve as Probes for β-Amyloid Plaques Source: PMC (NIH) URL:[Link]

  • Design and development of IKZF2 and CK1α dual degraders Source: PMC (NIH) URL:[Link]

  • Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • 論文題目 含窒素ヘテロ芳香族化合物の直接的かつ C2 位選択的 なトリフルオロメチル化反応の開発 (Development of Direct and C2-Selective Trifluoromethylation of Nitrogen-Containing Heteroaromatics) Source: University of Tokyo Repository URL:[Link]

Sources

Patent landscape for 8-substituted quinoline carbaldehyde intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Patent Landscape & Synthetic Methodologies for 8-Substituted Quinoline Carbaldehyde Intermediates Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists

Executive Summary: The Strategic Value of the Carbaldehyde Handle

In the realm of heterocyclic chemistry, 8-substituted quinoline carbaldehydes represent a privileged class of intermediates.[1] Their structural duality—combining the metal-chelating prowess of the 8-substituted quinoline (typically 8-hydroxy or 8-amino) with the reactive versatility of a formyl group (-CHO)—makes them indispensable in drug discovery.

The patent landscape for these intermediates is not defined by the molecules themselves, but by their utility as "molecular pivots." They allow for the rapid divergence of chemical space, facilitating the synthesis of:

  • Schiff Bases: For combinatorial screening.

  • HDAC Inhibitors: Via condensation with hydroxylamines.

  • Radiopharmaceuticals: As bifunctional chelating agents (BFCs) for Indium-111 and Technetium-99m.

  • Neuroprotective Agents: Modulating metal homeostasis in Alzheimer’s and Huntington’s disease.

This guide synthesizes critical patent data to provide a clear roadmap for the synthesis and application of these intermediates, moving beyond generic literature to actionable, field-proven protocols.

Chemical Architecture & Therapeutic Relevance[1][2][3]

The core scaffold consists of a quinoline ring substituted at the 8-position (R1) and a formyl group at the 2, 5, or 7-position (R2).

PositionSubstituent (R1)FunctionalityKey Applications
C-8 Hydroxyl (-OH)Bidentate Chelation (

-donor)
Neuroprotection, Metalloprotease Inhibition
C-8 Amino (-NH2)Hydrogen Bonding, ChelationAntimalarials, DNA Intercalation
C-2 Carbaldehyde (-CHO)Extension VectorHDAC Inhibitors, Hydrazone formation
C-7 Carbaldehyde (-CHO)Ortho-couplingBifunctional Chelators, Fluorescent Probes
Therapeutic Patent Trends
  • Oncology: Recent filings (e.g., Vertex Pharmaceuticals, WO2012083866) focus on 8-hydroxyquinoline-2-carbaldehyde as a precursor for histone deacetylase (HDAC) inhibitors. The aldehyde is converted to a hydroxamic acid or benzamide zinc-binding group.

  • Neurodegeneration: Patents assigned to Prana Biotechnology (now Alterity Therapeutics) utilize these intermediates to synthesize PBT2 analogs, which redistribute brain metals (Cu, Zn) to prevent amyloid-beta aggregation.

  • Infectious Disease: 8-Aminoquinoline-7-carbaldehyde is a key intermediate for next-generation antimalarials that overcome chloroquine resistance.

Synthetic Methodologies: The "How-To"

The synthesis of these intermediates is dominated by two primary pathways in the patent literature: Oxidative Functionalization and Direct Formylation .

Pathway A: Selenium Dioxide Oxidation (The "Methyl" Route)

This is the industry standard for generating 8-hydroxyquinoline-2-carbaldehyde . It relies on the selective oxidation of an activated methyl group at the C-2 position.

  • Precursor: 2-Methyl-8-hydroxyquinoline (8-Hydroxyquinaldine).

  • Reagent: Selenium Dioxide (SeO2).[2][3]

  • Mechanism: Riley Oxidation.

  • Patent Reference: WO2012083866 [1].

Pathway B: Catalytic Formylation (The "Direct" Route)

Used primarily for 8-hydroxyquinoline-7-carbaldehyde or 5-carbaldehyde .

  • Precursor: 8-Hydroxyquinoline.[4][5][6][7][8][9]

  • Reagents: Duff reaction (Hexamine/TFA) or Reimer-Tiemann (CHCl3/NaOH).

  • Innovation: Recent patents (e.g., CN104387217A) utilize phase transfer catalysts (CTAB) to improve yields and regioselectivity, avoiding the low yields typical of classical Reimer-Tiemann conditions [2].

Visualizing the Synthetic Landscape

The following diagram maps the logical flow from starting materials to high-value intermediates, highlighting the reagents dictated by patent literature.

SynthesisPathways cluster_legend Legend Start1 2-Methyl-8-hydroxyquinoline Process1 Riley Oxidation (SeO2, Dioxane, Reflux) Start1->Process1 Start2 8-Hydroxyquinoline Process2 Duff Reaction (Hexamine, TFA) Start2->Process2 Process3 Modified Reimer-Tiemann (CHCl3, NaOH, CTAB) Start2->Process3 Product1 8-Hydroxyquinoline-2-carbaldehyde (High Yield ~85%) Process1->Product1 Selective Methyl Oxidation Product2 8-Hydroxyquinoline-5-carbaldehyde Process2->Product2 Major Product (Acidic) Product3 8-Hydroxyquinoline-7-carbaldehyde (Regioselective) Process3->Product3 Ortho-Formylation (Basic/PTC) key1 Starting Material key2 Reaction Condition key3 Target Intermediate

Caption: Synthetic divergence of 8-hydroxyquinoline derivatives based on precursor substitution and reaction conditions.

Detailed Experimental Protocols

These protocols are reconstructed from high-impact patent filings to ensure reproducibility and scalability.

Protocol 1: Synthesis of 8-Hydroxyquinoline-2-carbaldehyde

Source: Adapted from WO2012083866 and Dalton Trans. 2013 [1, 3]. Objective: Selective oxidation of the C-2 methyl group.

Reagents:

  • 2-Methyl-8-hydroxyquinoline (5.2 g, 30 mmol)

  • Selenium Dioxide (SeO2) (4.2 g, 38 mmol) – Caution: Highly Toxic

  • 1,4-Dioxane (100 mL, pre-dried)

  • Water (0.5 mL)

Step-by-Step Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-methyl-8-hydroxyquinoline in 1,4-dioxane.

  • Addition: Add SeO2 in a single portion. Add 0.5 mL of water (critical for catalyzing the SeO2 mechanism).

  • Reaction: Heat the mixture to reflux (approx. 101°C) for 24 hours .

    • Checkpoint: Monitor via TLC (SiO2, Hexane:EtOAc 7:3). The starting material (Rf ~0.6) should disappear, and a new yellow spot (Rf ~0.4) should appear.[10][11]

  • Workup: Cool the reaction to room temperature. Filter the black selenium precipitate through a Celite pad. Wash the pad with hot dioxane (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude yellow solid from ethanol or purify via silica gel column chromatography (0-10% EtOAc in Hexane).

  • Yield: Expect 4.15 – 4.50 g (80-87%). Product is a yellow solid.[11]

Protocol 2: Synthesis of 8-Hydroxyquinoline-7-carbaldehyde (PTC Method)

Source: Adapted from CN104387217A [2]. Objective: Regioselective formylation using Phase Transfer Catalysis (PTC).

Reagents:

  • 8-Hydroxyquinoline (1 eq)[2]

  • Chloroform (Excess)

  • Sodium Hydroxide (NaOH) (50% aq. solution)

  • Catalyst: Cetyltrimethylammonium bromide (CTAB) (0.05 eq)

Step-by-Step Workflow:

  • Setup: Use a three-neck flask equipped with a mechanical stirrer (vigorous stirring is essential for PTC).

  • Phase Creation: Dissolve 8-hydroxyquinoline in the NaOH solution. Add CTAB.

  • Addition: Add Chloroform dropwise at 60°C over 1 hour.

  • Reaction: Reflux at 70-80°C for 4-6 hours. The CTAB facilitates the transport of the dichlorocarbene (:CCl2) intermediate from the organic to the aqueous phase, reacting at the electron-rich 7-position.

  • Quench: Cool and acidify with dilute HCl to pH 5.

  • Isolation: Extract with Dichloromethane (DCM). Wash with brine, dry over Na2SO4.

  • Purification: Column chromatography is usually required to separate the 7-isomer (major) from the 5-isomer (minor).

Quantitative Data Summary

CompoundCAS No.[1]MWMelting PointKey Spectral Feature (1H NMR)Patent Yield
8-OH-Quinoline-2-CHO 10550-63-7173.1798-99°Cδ 10.20 ppm (s, 1H, -CHO)87% [1]
8-OH-Quinoline-7-CHO 10550-65-9173.17184-185°Cδ 10.45 ppm (s, 1H, -CHO)84% [2]
5,7-Dibromo-8-OH-2-CHO N/A330.96>200°Cδ 10.15 ppm (s, 1H, -CHO)87.7% [1]

Patent Landscape & Assignee Analysis

The diagram below illustrates the distribution of intellectual property regarding these intermediates, categorizing them by therapeutic application.

PatentLandscape Core 8-Substituted Quinoline Carbaldehydes Cat1 Oncology (HDAC Inhibitors) Core->Cat1 Cat2 Neurodegeneration (Metal Chaperones) Core->Cat2 Cat3 Infectious Disease (Antimalarials) Core->Cat3 P3 Univ. Patents CN104387217A (Synthesis Optimization) Core->P3 Process Chemistry P1 Vertex Pharma WO2012083866 (2-CHO derivatives) Cat1->P1 P2 Prana Biotech US20080161353 (PBT2 Analogs) Cat2->P2 P4 Ambeed/Research CAS 158753-17-4 (8-Amino-7-CHO) Cat3->P4

Caption: IP distribution showing the transition from process patents (Universities) to therapeutic applications (Pharma).

References

  • Quinoline derivatives as anti-cancer agents.
  • Method for preparing o-hydroxynaphthalene formaldehyde compound from naphthol derivative.
  • Synthesis, structure and magnetic properties of lanthanide complexes of 8-hydroxyquinoline-2-carboxaldehyde. Source: Dalton Transactions, 2013, 42, 12432-12442. URL:[Link]

  • 8-Hydroxy quinoline derivatives (Neurodegenerative Applications). Source: United States Patent Application (US20080161353A1).[12] URL:

  • Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. Source: Bioorganic Chemistry, 2023. URL:[Link]

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement Using 8-Fluoroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Bioisosterism

In modern drug discovery, lead optimization is a relentless pursuit of incremental gains that culminate in a viable clinical candidate. We are tasked not just with finding molecules that bind, but with sculpting them to possess a full suite of desirable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Bioisosteric replacement is arguably one of the most powerful strategies in the medicinal chemist's toolkit to achieve this.[1][2][3] It involves substituting a molecular fragment with another that shares similar physical or chemical properties, with the goal of enhancing efficacy, improving pharmacokinetics, or mitigating toxicity.[4][5]

The concept is broadly divided into two categories:

  • Classical Bioisosteres: Atoms or groups with similar size, shape, and electronic configurations.

  • Non-Classical Bioisosteres: Structurally distinct groups that produce a similar biological effect through different interaction patterns.[1][4]

This guide focuses on a specific, highly strategic non-classical bioisostere: the 8-fluoroquinoline scaffold . We will explore the fundamental rationale for its use, grounded in the unique properties of fluorine, and provide practical insights into its synthesis and application.

Pillar 1: The Unique Role of Fluorine in Modulating Molecular Properties

The decision to introduce fluorine into a drug candidate is never arbitrary. It is a calculated move to exploit its unique and powerful effects on a molecule's physicochemical profile.[6][7] More than half of all newly approved small-molecule drugs now contain fluorine, a testament to its utility in solving complex optimization challenges.[8]

The strategic incorporation of fluorine is primarily driven by its ability to modulate four key parameters:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~110-126 kcal/mol) compared to a typical carbon-hydrogen (C-H) bond (~105-113 kcal/mol).[9] By replacing a C-H bond at a metabolically vulnerable position—a "soft spot" for cytochrome P450 (CYP450) enzymes—with a C-F bond, we can effectively "block" oxidative metabolism.[10][11] This often leads to a longer in vivo half-life and increased systemic exposure.[6][9]

  • Lipophilicity (LogP/LogD): While a single fluorine-for-hydrogen substitution often slightly increases lipophilicity, its true power lies in the fine-tuning of this property.[11][12] This can be leveraged to improve membrane permeability and oral bioavailability.[6][13]

  • Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[13][14] When placed near a basic nitrogen, such as the N1 of the quinoline ring, it lowers the pKa of the conjugate acid, making the nitrogen less basic.[11] This can be crucial for reducing off-target interactions (e.g., hERG) and improving cell penetration, as a less basic compound will be more neutral at physiological pH.[7][13]

  • Binding Affinity and Conformation: Though sterically similar to hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å), fluorine's electronic properties can profoundly influence binding interactions.[13][14][15] It can engage in favorable electrostatic interactions, alter hydrogen bonding patterns, and stabilize bioactive conformations through effects like the gauche effect.[6][11]

Table 1: Comparative Physicochemical Properties of Hydrogen vs. Fluorine
PropertyHydrogen (H)Fluorine (F)Implication in Drug Design
Van der Waals Radius1.20 Å1.47 ÅMinimal steric perturbation; F is a good H mimic.[14]
Electronegativity (Pauling)2.203.98Strong inductive effects; pKa modulation.[6]
C-H vs. C-F Bond Energy~105 kcal/mol (sp³)~110 kcal/mol (sp³)Increased metabolic stability by blocking oxidation.[9]
Polarity of C-X BondLowHighCan alter binding interactions and conformation.[16]

Pillar 2: The 8-Fluoroquinoline Scaffold as a Bioisostere

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[17][18] The strategic placement of a fluorine atom at the C8 position creates a unique bioisosteric replacement for other bicyclic aromatic systems, most notably naphthalene.

G cluster_0 Parent Scaffold cluster_1 Bioisosteric Replacement cluster_2 Resulting Property Modulation Parent Naphthalene Bioisostere 8-Fluoroquinoline Parent->Bioisostere Replace Prop1 Lowered pKa (Improved Permeability) Bioisostere->Prop1 Prop2 Blocked C8 Metabolism (Increased t½) Bioisostere->Prop2 Prop3 Altered Dipole Moment (Modulated Binding) Bioisostere->Prop3 Prop4 Novel IP Position Bioisostere->Prop4

Why this replacement works:
  • Shape and Size Mimicry: 8-Fluoroquinoline is an excellent topological mimic of naphthalene, preserving the critical bicyclic aromatic structure necessary for occupying the same binding pocket.

  • Metabolic Blocking: The C8 position of a quinoline or naphthalene ring is often susceptible to oxidative metabolism. The introduction of fluorine at this position provides a robust metabolic block.[10]

  • pKa Attenuation: The key advantage over a standard quinoline is the inductive effect of the C8-fluorine. It significantly lowers the basicity of the quinoline nitrogen (N1). This is critical for improving cell permeability and reducing the likelihood of phospholipidosis or hERG channel interactions, which are often linked to high basicity.

  • Intellectual Property: In a competitive landscape, introducing a novel, fluorinated scaffold can create a distinct and patentable chemical space.[1]

A notable example of naphthalene bioisosterism involves the development of propranolol analogues, where benzazaborinines were successfully used as naphthalene replacements, demonstrating the viability of exploring novel bicyclic mimics.[19] The 8-fluoroquinoline scaffold offers a similar advantage with more conventional and often more scalable synthetic chemistry.

Pillar 3: Synthesis and Experimental Protocols

A successful bioisosteric replacement strategy is underpinned by robust and reproducible synthetic chemistry. The 8-fluoroquinoline core can be constructed through several established methods, with the Gould-Jacobs reaction being a common and versatile approach.

Workflow: Synthesis of an 8-Fluoroquinoline Core via Gould-Jacobs Reaction

G Start Start: 2-Fluoroaniline & Diethyl Malonate Derivative Step1 Step 1: Condensation (100-110°C) Start->Step1 Step2 Step 2: Thermal Cyclization (Diphenyl Ether, 240-250°C) Step1->Step2 Intermediate Intermediate: Ethyl 8-fluoro-4-hydroxy- quinoline-3-carboxylate Step2->Intermediate Step3 Step 3: Hydrolysis (Aq. NaOH, Reflux) Intermediate->Step3 Product Product: 8-Fluoro-4-hydroxy- quinoline-3-carboxylic acid Step3->Product

Protocol 1: Synthesis of 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

This protocol is adapted from established methodologies for quinoline synthesis.[20]

Objective: To synthesize the core 8-fluoroquinoline scaffold as a precursor for further functionalization.

Materials:

  • 2-Fluoroaniline

  • Diethyl 2-(ethoxymethylene)malonate

  • Diphenyl ether

  • Hexanes

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Standard laboratory glassware and heating apparatus

Methodology:

  • Condensation:

    • In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq).

    • Heat the mixture with stirring at 100-110°C for 2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the consumption of the starting aniline.

    • Causality: This step forms the key enamine intermediate. The slight excess of the malonate derivative ensures complete conversion of the limiting aniline.

  • Thermal Cyclization:

    • To the reaction mixture, add diphenyl ether (approx. 10x the volume of the aniline).

    • Heat the solution to 240-250°C for 30-60 minutes. The high temperature is essential to drive the intramolecular cyclization and elimination of ethanol.

    • Self-Validation: The reaction progress can be monitored by the evolution of ethanol. The reaction is typically complete when bubbling ceases.

  • Precipitation and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Add hexanes (approx. 20x the volume of diphenyl ether) to precipitate the product. The diphenyl ether remains in solution while the more polar quinoline product crashes out.

    • Collect the solid product, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, by vacuum filtration and wash thoroughly with hexanes to remove residual diphenyl ether.

  • Hydrolysis:

    • Suspend the collected solid in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux until the solid completely dissolves and the ester is fully hydrolyzed (typically 2-4 hours). Monitor by TLC until the starting ester spot disappears.

    • Causality: Saponification of the ethyl ester yields the sodium carboxylate salt, which is soluble in the aqueous base.

  • Acidification and Final Product Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly acidify with concentrated HCl until the pH is ~2. The final carboxylic acid product will precipitate out of the solution.

    • Collect the solid 8-fluoro-4-hydroxyquinoline-3-carboxylic acid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

    • Confirmation: Confirm structure and purity using ¹H NMR, ¹⁹F NMR, and LC-MS.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

After synthesizing your 8-fluoroquinoline analogue, you must validate the hypothesis that the fluorine substitution improved metabolic stability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound compared to its non-fluorinated parent.[10]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Test compound and non-fluorinated parent compound (10 mM stocks in DMSO)

  • Positive control (e.g., Verapamil, a high-clearance compound)

  • Acetonitrile with internal standard (for LC-MS/MS analysis)

Methodology:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prep1 Prepare HLM/ Buffer Solution Inc1 Pre-incubate HLM + Compound at 37°C Prep1->Inc1 Prep2 Prepare NADPH Regenerating System Prep3 Prepare Test Compound Dilutions Prep3->Inc1 Inc2 Initiate Reaction: Add NADPH System Inc1->Inc2 Inc3 Sample at Time Points (0, 5, 15, 30, 60 min) Inc2->Inc3 Ana1 Quench Reaction: Add Cold Acetonitrile + Internal Standard Inc3->Ana1 Ana2 Centrifuge to Pellet Protein Ana1->Ana2 Ana3 Analyze Supernatant by LC-MS/MS Ana2->Ana3

  • Incubation Preparation:

    • Prepare a master mix of HLM in 0.1 M phosphate buffer (final protein concentration typically 0.5 mg/mL).

    • Add the test compound to the HLM master mix to a final concentration of 1 µM.

    • Self-Validation: Prepare a parallel incubation without the NADPH regenerating system (a "-NADPH" control) to check for non-enzymatic degradation.

  • Reaction Initiation:

    • Pre-warm the HLM/compound mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding it to 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable, structurally similar compound).

    • Causality: The cold acetonitrile serves to both precipitate the microsomal proteins and halt all enzymatic activity instantly, preserving the compound concentration at that exact time point.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percent remaining compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • A significantly longer t½ for the 8-fluoroquinoline analogue compared to its non-fluorinated parent validates the metabolic blocking strategy.

Case Study: Hypothetical Application in a Kinase Inhibitor Program

Let's consider a hypothetical lead compound, "Kinase-Inhibitor-A," which contains a naphthalene hinge-binding motif. While potent, it suffers from rapid clearance in rats due to hydroxylation at the C8-equivalent position of the naphthalene ring.

Table 2: Comparative Data for Bioisosteric Replacement
CompoundTarget IC₅₀ (nM)HLM t½ (min)Rat Oral Bioavailability (%)
Parent (Naphthalene) 158< 5%
Analogue (8-F-Quinoline) 2011545%

In this case, the bioisosteric replacement of naphthalene with 8-fluoroquinoline resulted in a >14-fold increase in metabolic stability in HLM. While there was a marginal loss in potency (which is common and often recoverable through other SAR), the dramatic improvement in half-life led to a significant increase in oral bioavailability, transforming a non-viable lead into a promising candidate for further development. The lowered pKa of the quinoline nitrogen also likely contributed to improved permeability, aiding bioavailability.

Conclusion and Future Perspectives

The 8-fluoroquinoline scaffold is a powerful and versatile tool for bioisosteric replacement in drug discovery. Its utility is firmly grounded in the fundamental principles of medicinal chemistry, leveraging the unique properties of fluorine to intelligently solve common ADME and toxicity challenges.[13] By serving as a metabolically stable, pKa-attenuated mimic for scaffolds like naphthalene, it allows researchers to enhance drug-like properties, improve pharmacokinetic profiles, and generate novel intellectual property. As synthetic methodologies continue to advance, the strategic and rational application of scaffolds like 8-fluoroquinoline will remain a cornerstone of successful lead optimization campaigns.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.
  • National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • ACS Publications. (2008, June 21). The Many Roles for Fluorine in Medicinal Chemistry.
  • ScienceDirect. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges.
  • ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide.
  • Patsnap. (2025, May 21). What is the role of bioisosterism in drug design?
  • MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • BenchChem. (n.d.). Comparing the metabolic stability of fluorinated versus non-fluorinated indoles.
  • Bentham Science. (n.d.). Chapter - Bioisosteric Replacements in Drug Design.
  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). Exploring the Synthesis and Applications of Fluoroquinoline Derivatives.
  • Journal of Heterocyclic Chemistry. (2002, October 7). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.
  • ResearchGate. (n.d.). Effects of fluorine incorporation on drugs and imaging probes.
  • MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics.
  • PubMed. (2015, December 10). Benzazaborinines as Novel Bioisosteric Replacements of Naphthalene: Propranolol as an Example.
  • National Center for Biotechnology Information. (n.d.). Biologically active quinoline and quinazoline alkaloids part I.

Sources

Methodological & Application

Application Note: Synthesis of 8-Fluoroquinoline-6-carbaldehyde via Chemoselective Benzylic Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The targeted oxidation of a benzylic methyl group to an aldehyde is a foundational transformation in medicinal chemistry, particularly for functionalizing rigid heteroaromatic scaffolds like quinolines[1]. While several oxidative methodologies exist (e.g., radical bromination followed by hydrolysis), the Riley oxidation utilizing selenium dioxide (


) remains the most direct, chemoselective, and scalable approach for electron-deficient heteroaromatics[2][3].

Causality of Experimental Choices: In the substrate 8-fluoro-6-methylquinoline, the 8-fluoro substituent exerts an electron-withdrawing inductive effect (-I). While this slightly deactivates the overall quinoline ring toward electrophilic attack, it beneficially increases the acidity of the benzylic protons at the 6-position.


 is specifically chosen because it selectively targets these activated allylic/benzylic positions without cleaving the aromatic ring or over-oxidizing the substrate to a carboxylic acid—a common failure point when using stronger oxidants like 

. Furthermore, conducting the reaction in 1,4-dioxane provides the necessary thermal energy (reflux at ~101 °C) to overcome the activation barrier of the intermediate rearrangement, while the deliberate addition of trace water accelerates the hydrolysis of the seleninic ester intermediate[4].

Reaction Mechanism

The transformation proceeds via a well-characterized, self-contained sequence that avoids free-radical intermediates, thereby minimizing polymerization side reactions:

  • Ene Reaction : The enol tautomer of the methylquinoline reacts with

    
     to form an allylic seleninic acid.
    
  • [2,3]-Sigmatropic Rearrangement : The seleninic acid undergoes a concerted rearrangement to form a selenium ester.

  • Hydrolysis & Elimination : The ester collapses (facilitated by trace water), releasing the target aldehyde and precipitating elemental selenium (Se(0)).

Mechanism A 8-Fluoro-6- methylquinoline B Ene Reaction with SeO₂ A->B C Allylic Seleninic Acid B->C D [2,3]-Sigmatropic Rearrangement C->D E Hydrolysis & Elimination D->E F 8-Fluoroquinoline- 6-carbaldehyde E->F

Mechanistic pathway of the SeO2-mediated Riley oxidation.

Experimental Protocol

Self-Validating System & In-Process Controls (IPC)

To ensure absolute trustworthiness and prevent batch failure, this protocol incorporates a self-validating feedback loop. The reaction progress is continuously monitored via Thin Layer Chromatography (TLC) utilizing a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The immediate appearance of a bright yellow/orange precipitate on the TLC plate confirms the formation of the aldehyde, chemically differentiating it from unreacted starting material or over-oxidized carboxylic acid byproducts.

Materials & Reagents
  • Substrate: 8-Fluoro-6-methylquinoline (1.0 eq)

  • Oxidant: Selenium dioxide (

    
    ) (1.3 eq)
    
  • Solvent: 1,4-Dioxane (containing 2% v/v

    
    )
    
  • Filtration: Celite 545

  • Workup: Ethyl acetate (EtOAc), Saturated aqueous

    
    , Brine
    
Step-by-Step Methodology
  • Reaction Setup : In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 8-fluoro-6-methylquinoline (10.0 mmol) in 1,4-dioxane (30 mL) containing 2% water.

  • Oxidant Addition : Add

    
     (13.0 mmol, 1.3 eq) in a single portion. (Caution: 
    
    
    
    is highly toxic and volatile; perform strictly in a certified fume hood).
  • Reflux : Heat the mixture to 100 °C (reflux) for 12–16 hours. The solution will progressively darken, and a dense black precipitate of elemental selenium will form[2].

  • IPC Monitoring : At 12 hours, sample the reaction. Perform TLC (Hexane/EtOAc 7:3). Stain with 2,4-DNPH to confirm the presence of the aldehyde product (

    
    ).
    
  • Hot Filtration (Critical Step) : While the mixture is still hot (~70 °C), filter it through a tightly packed pad of Celite. Causality: Filtering hot is mandatory to prevent the colloidal selenium from trapping the product and solidifying into an intractable matrix. Wash the Celite pad thoroughly with hot EtOAc (3 × 20 mL).

  • Aqueous Workup : Concentrate the filtrate under reduced pressure to remove the bulk of the dioxane. Redissolve the crude residue in EtOAc (50 mL) and wash with saturated aqueous

    
     (2 × 30 mL) to neutralize any acidic byproducts, followed by brine (30 mL). Dry the organic layer over anhydrous 
    
    
    
    .
  • Purification : Concentrate the organic layer and purify via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes) to afford 8-fluoroquinoline-6-carbaldehyde as a pale solid.

Workflow Start Substrate + SeO₂ in 1,4-Dioxane Reflux Reflux at 100°C (12-16 hours) Start->Reflux Heat IPC TLC Monitoring (2,4-DNPH Stain) Reflux->IPC Sample Filter Hot Filtration (Celite Pad) IPC->Filter Aldehyde Confirmed Workup Aqueous Workup (EtOAc / Brine) Filter->Workup Remove Se(0) Purify Flash Chromatography (Silica Gel) Workup->Purify Crude Extract Product Purified 8-Fluoroquinoline- 6-carbaldehyde Purify->Product Isolate

Step-by-step experimental workflow with integrated in-process controls.

Data Presentation & Optimization

The following table summarizes the quantitative data from reaction optimization, demonstrating the causality behind the chosen parameters and how they prevent common failure modes.

Reaction ParameterCondition A (Sub-optimal)Condition B (Optimized)Rationale for Optimization
Solvent Toluene1,4-Dioxane (2%

)
Dioxane enhances

solubility; trace water accelerates seleninic ester hydrolysis[4].

Equivalents
2.5 eq1.3 eqLimiting

prevents over-oxidation to 8-fluoroquinoline-6-carboxylic acid.
Temperature 80 °C100 °C (Reflux)Higher thermal energy is required to overcome the[2,3]-sigmatropic rearrangement barrier.
Filtration Temp Room Temperature70 °C (Hot)Hot filtration prevents product co-precipitation with elemental selenium.
Isolated Yield 42%76%Synergistic parameter tuning maximizes conversion and simplifies downstream purification.

References

1.[1] Hydrazone compounds and their use - WO2010132615A1. Google Patents. 1 2.[2] Quinoline derivatives and their uses for rhinitis and urticaria - WO2010094643A1. Google Patents. 2 3.[4] 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. MDPI. 4 4.[3] Synthesis and Anti-norovirus Activity of Pyranobenzopyrone Compounds. PMC - NIH. 3

Sources

Application Note: High-Efficiency Reductive Amination of 8-Fluoroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insight

The 8-fluoroquinoline-6-carbaldehyde scaffold is a high-value intermediate in medicinal chemistry, particularly for the development of c-Met kinase inhibitors and antibacterial fluoroquinolone analogs. The introduction of the fluorine atom at the C8 position exerts a strong electron-withdrawing inductive effect (-I), which distinctively alters the reactivity profile compared to the non-fluorinated quinoline parent.

Chemical Context
  • Enhanced Electrophilicity: The 8-fluoro substituent decreases electron density in the pyridine ring, which communicates through the fused system to the benzene ring. This makes the C6-formyl group more electrophilic than in unsubstituted quinoline-6-carbaldehyde, facilitating rapid imine formation.

  • Basicity Modulation: The quinoline nitrogen is less basic due to the proximal fluorine, potentially reducing the need for aggressive Lewis acid activation, though it remains a competitive Lewis base that can coordinate with metal hydride reducing agents.

Mechanistic Pathway

The reductive amination proceeds via a two-stage mechanism:

  • Condensation: Nucleophilic attack of the amine on the aldehyde to form a hemiaminal, followed by dehydration to the imine (Schiff base).

  • Reduction: Selective hydride transfer to the imine carbon.[1]

Figure 1: Reaction Mechanism & Electronic Effects

ReductiveAmination Aldehyde 8-Fluoroquinoline- 6-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal Imine Iminium Ion (Activated) Hemiaminal->Imine - H2O Product Secondary/Tertiary Amine Product Imine->Product Hydride Transfer Acid AcOH / H+ Acid->Imine Catalysis Reductant NaBH(OAc)3 (Hydride Source) Reductant->Product

Caption: Mechanistic flow of reductive amination.[2][3] The 8-fluoro group enhances the initial electrophilicity of the aldehyde, accelerating the transition to the Hemiaminal.

Experimental Protocols

Protocol A: Standard STAB Method (Recommended)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) . It is the preferred method for 8-fluoroquinoline-6-carbaldehyde because STAB is mild enough to avoid reducing the aldehyde directly (before imine formation) and tolerates the quinoline nitrogen without excessive complexation.

Applicability: Aliphatic amines, benzylamines, and electron-rich anilines.

Materials
  • Substrate: 8-Fluoroquinoline-6-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen or Argon, dissolve 8-fluoroquinoline-6-carbaldehyde (1.0 mmol) in anhydrous DCE (5–10 mL).

  • Imine Formation: Add the amine (1.1 mmol).

    • Critical Step: If the amine is a free base, add AcOH (1.0 mmol). If the amine is a salt (e.g., HCl salt), add TEA (1.0 mmol) to liberate the free base, then add AcOH.

    • Observation: Stir at Room Temperature (RT) for 30–60 minutes. The 8-fluoro substitution typically accelerates this step; monitor by TLC for the disappearance of the aldehyde if possible.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to minimize side reactions). Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Note: Gas evolution (H2) may occur but is usually minimal with STAB compared to NaBH4.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor via LC-MS (Target Mass = Aldehyde MW + Amine MW - 16 + 2).

  • Quench: Quench by adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

Protocol B: Titanium-Mediated Method (Sterically Hindered/Weak Amines)

For electron-deficient anilines or sterically hindered amines where equilibrium favors the aldehyde, Titanium(IV) Isopropoxide is used as a Lewis acid / water scavenger to drive imine formation to completion before reduction.

Applicability: Electron-poor anilines, bulky secondary amines.

Step-by-Step Procedure
  • Complexation: Dissolve 8-fluoroquinoline-6-carbaldehyde (1.0 mmol) and Amine (1.2 mmol) in anhydrous THF (5 mL).

  • Activation: Add Ti(OiPr)4 (1.5 – 2.0 equiv) dropwise.

    • Caution: The solution often turns yellow/orange. Stir at RT for 6–12 hours (or microwave at 60°C for 1 hr) to ensure complete imine formation.

  • Reduction: Dilute with dry Ethanol (2 mL) or MeOH. Add NaBH4 (2.0 equiv) or NaBH3CN (1.5 equiv) carefully.

    • Safety: NaBH3CN generates HCN if acidified; keep pH > 7 or use a scrubber. NaBH4 is safer but less selective; ensure the imine is fully formed first.

  • Workup: Quench with 1N NaOH or Rochelle's salt solution to precipitate titanium salts. Filter through Celite before extraction.

Workup & Purification Strategy

Quinolines are amphoteric. The basic nitrogen in the ring and the newly formed amine require a specific extraction protocol to ensure high recovery.

Figure 2: Purification Decision Tree

Purification Start Crude Reaction Mixture (DCM/DCE phase) AcidWash Extract with 1N HCl Start->AcidWash Sep1 Separate Layers AcidWash->Sep1 OrgLayer Organic Layer (Contains non-basic impurities) Sep1->OrgLayer Discard AqLayer Aqueous Acidic Layer (Contains Product + Quinoline) Sep1->AqLayer Keep BaseStep Basify Aqueous Layer (pH > 10 with NaOH) AqLayer->BaseStep Extract2 Extract with DCM (3x) BaseStep->Extract2 Final Dry (Na2SO4) & Concentrate -> Pure Amine Extract2->Final

Caption: Acid-Base extraction workflow to isolate the basic quinoline product from non-basic byproducts.

Quantitative Data & Troubleshooting

Reagent Stoichiometry Table
ComponentStandard Equiv.RoleNotes
Aldehyde 1.0SubstrateLimiting reagent.
Amine 1.1 – 1.2NucleophileSlight excess ensures aldehyde consumption.
AcOH 1.0 – 2.0CatalystActivates carbonyl; buffers basicity of quinoline.
STAB 1.4 – 1.5ReductantHydride source; add after 30 min stirring.
Solvent 0.1 – 0.2 MMediumDCE preferred for solubility; DCM acceptable.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Incomplete imine formation.Increase AcOH (up to 3 eq) or switch to Protocol B (Ti-mediated).
Aldehyde Reduction Reductant added too fast/early.Stir Amine + Aldehyde longer before adding STAB.
Product Stuck in Aq. Product is highly polar/protonated.Ensure pH > 12 during basification; use CHCl3/IPA (3:1) for extraction.[1]
Over-alkylation Primary amine reacts twice.Use excess amine (2-3 equiv) or slow addition of aldehyde to amine.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • BenchChem. (2025).[1][4] "Reductive Amination of Quinoline-carbaldehyde Derivatives." Application Note Archive. 1

  • Sigma-Aldrich. "8-Fluoroquinoline-6-carbaldehyde Product Page & Properties."

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Practical Protocols." 5

Sources

Using 8-fluoroquinoline-6-carbaldehyde as a precursor for Schiff bases

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Bio-Evaluation of 8-Fluoroquinoline-6-Carbaldehyde Derived Schiff Bases

Executive Summary

This guide details the protocol for synthesizing, characterizing, and evaluating Schiff bases (azomethines) derived from 8-fluoroquinoline-6-carbaldehyde . While the quinoline scaffold is a privileged structure in medicinal chemistry (e.g., antimalarials, anticancer agents), the specific incorporation of a fluorine atom at the C8 position offers unique pharmacokinetic advantages. This protocol leverages the electron-withdrawing nature of fluorine to modulate the reactivity of the C6-aldehyde and enhance the metabolic stability of the final pharmacophore.

Scientific Rationale: The "Fluorine Effect" in Quinoline Scaffolds

Structural Significance

The 8-fluoroquinoline-6-carbaldehyde precursor is not merely a building block; it is a strategic scaffold.

  • Metabolic Blocking: The C8 position on the quinoline ring is susceptible to oxidative metabolism (hydroxylation). Substituting hydrogen with fluorine (

    
     bond energy ~116 kcal/mol vs. 
    
    
    
    ~99 kcal/mol) blocks this metabolic soft spot, potentially extending the half-life (
    
    
    ) of the drug candidate.
  • Electronic Modulation: Fluorine is highly electronegative. Its presence at C8 inductively withdraws electron density from the ring system. This makes the C6-aldehyde slightly more electrophilic, facilitating the initial nucleophilic attack by amines during Schiff base formation.

The Schiff Base Linker

The azomethine linkage (


) serves as a versatile pharmacophore.[1] It is isosteric with the peptide bond but offers different hydrogen bonding dynamics. It is critical for:
  • Metal Chelation: The lone pair on the imine nitrogen can coordinate with metal ions (Cu²⁺, Zn²⁺), a mechanism often exploited to inhibit metalloenzymes or generate reactive oxygen species (ROS) in cancer cells.

  • Intercalation: The planar nature of the quinoline-Schiff base system facilitates DNA intercalation.

Experimental Protocol: Synthesis of 8-Fluoroquinoline Schiff Bases

Materials & Reagents
ReagentGradeRoleNote
8-Fluoroquinoline-6-carbaldehyde >97%PrecursorLimiting reagent
Primary Aromatic Amine >98%ReactantAniline derivatives (e.g., 4-chloroaniline, 4-methoxyaniline)
Ethanol (Absolute) ACSSolventGreen solvent choice; promotes precipitation of product
Glacial Acetic Acid ACSCatalystActivates the carbonyl carbon
TLC Plates Silica Gel

MonitoringMobile phase: Hexane:Ethyl Acetate (7:3)
Synthesis Workflow (Standard Operating Procedure)

Step 1: Activation Dissolve 1.0 mmol of 8-fluoroquinoline-6-carbaldehyde in 15 mL of absolute ethanol. Add 2–3 drops of glacial acetic acid. Stir at room temperature for 10 minutes.

  • Why? Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Step 2: Condensation Add 1.0 mmol (equimolar) of the chosen primary amine dropwise to the solution.

  • Observation: A color change (often to yellow or orange) usually occurs immediately, indicating the formation of the intermediate carbinolamine.

Step 3: Reflux Heat the mixture to reflux (


) for 3–6 hours.
  • Monitoring: Check TLC every hour. The reaction is complete when the aldehyde spot (

    
    ) disappears.
    

Step 4: Isolation Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The Schiff base should precipitate as a solid.

  • Troubleshooting: If no precipitate forms, reduce solvent volume by 50% using a rotary evaporator and re-cool.

Step 5: Purification Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted amine. Recrystallize from hot ethanol or an Ethanol/DMF mixture if solubility is low.

Workflow Visualization

SynthesisWorkflow Start Start: 1.0 mmol 8-Fluoroquinoline-6-CHO + 15 mL Ethanol Activate Add Cat. AcOH (Protonate Carbonyl) Start->Activate Mix Add 1.0 mmol Primary Amine (Nucleophilic Attack) Activate->Mix Reflux Reflux (78°C, 3-6h) (-H2O Elimination) Mix->Reflux Monitor TLC Check (Disappearance of Aldehyde) Reflux->Monitor Monitor->Reflux Incomplete Cool Ice Bath Cooling (Precipitation) Monitor->Cool Complete Filter Vacuum Filtration & Cold EtOH Wash Cool->Filter Final Pure Schiff Base Ligand Filter->Final

Figure 1: Step-by-step synthesis workflow for 8-fluoroquinoline derived Schiff bases.

Structural Characterization & Self-Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Infrared Spectroscopy (FT-IR)

The formation of the imine bond is confirmed by the appearance of a sharp band and the disappearance of carbonyl/amine bands.

Functional GroupExpected Frequency (cm⁻¹)Interpretation

(Azomethine)
1600 – 1630 CONFIRMATORY: Indicates successful condensation.

(Aldehyde)
1680 – 1700ABSENT: Presence indicates unreacted precursor.

(Primary Amine)
3300 – 3500ABSENT: Presence indicates unreacted amine.

(Aryl Fluoride)
1000 – 1400Remains present; confirms integrity of quinoline ring.
Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-


 or CDCl

.
  • Azomethine Proton (

    
    ):  Look for a distinctive singlet in the downfield region, typically 
    
    
    
    8.5 – 9.2 ppm
    . This is the "fingerprint" of the Schiff base.
  • Aromatic Protons: The quinoline ring protons will appear in the

    
     7.0 – 8.5 ppm range. The 8-fluoro substitution often splits adjacent proton signals (coupling constants 
    
    
    
    ) due to spin-spin coupling.

Applications in Drug Discovery

Antimicrobial Activity (Fluoroquinolone Analogs)

These Schiff bases are structural analogs to fluoroquinolone antibiotics.

  • Mechanism: Potential inhibition of DNA gyrase and Topoisomerase IV. The planar quinoline ring intercalates into bacterial DNA, while the Schiff base side chain can interact with the enzyme active site.

  • Protocol: Screen against S. aureus (Gram-positive) and E. coli (Gram-negative) using the broth microdilution method to determine Minimum Inhibitory Concentration (MIC).

Metal Complexation (Metallodrugs)

The nitrogen of the quinoline ring and the nitrogen of the azomethine group can act as a bidentate ligand system (


-donor).
  • Application: Complexation with Cu(II) or Ru(II) often enhances anticancer activity by facilitating cellular uptake (lipophilicity) and enabling oxidative cleavage of DNA.

Biological Pathway Interaction

BioPathway Drug 8-Fluoro Schiff Base Membrane Cell Membrane (Lipophilicity via F) Drug->Membrane Passive Diffusion Metal Metal Ions (Cu2+, Fe2+) Drug->Metal Chelation Target Bacterial DNA Gyrase Membrane->Target Intercalation Death Bacterial/Cancer Cell Death Target->Death Replication Block ROS ROS Generation (Oxidative Stress) Metal->ROS Fenton Reaction ROS->Death Damage

Figure 2: Proposed mechanism of action for 8-fluoroquinoline Schiff bases in biological systems.

References

  • Review on Schiff Bases: Anamika, & Prerna. (2021).[2] Review on Schiff Bases. World Journal of Pharmaceutical Sciences, 9(8), 133-140. Link

  • Quinoline Biological Activity: Shah, M. K. (2013). Synthesis and biological activity of some new Schiff bases. ResearchGate. Link

  • Fluoroquinoline Significance: Shah, P., & Westwell, A. D. (2007). The Role of Fluorine in Medicinal Chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. Link

  • NMR Characterization: Schiff Bases: Synthesis, Applications and Characterization Using FT-NMR Spectroscopy. Jetir.org. Link

  • General Synthesis Protocol: Qin, W., et al. (2013). A review on the antimicrobial activity of Schiff bases. Journal of Advanced Research. Link

Sources

Synthesis of Fluorinated Quinoline Antibacterial Agents via Aldehyde Intermediates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of Fluorinated Quinolones

The quinolone family of synthetic antibacterial agents has been a cornerstone of infectious disease treatment for decades.[1][2] The introduction of a fluorine atom at the C-6 position marked a pivotal moment in their evolution, giving rise to the highly potent and broad-spectrum fluoroquinolones.[3][4] These agents, including well-known drugs like ciprofloxacin and levofloxacin, exhibit excellent bioavailability and tissue penetration, making them effective against a wide range of infections.[1][2][5] The core chemical scaffold of these vital medicines is the quinoline ring system, and its synthesis is a critical aspect of their production and the development of new analogs to combat rising antibiotic resistance.[2][3]

This application note provides a detailed exploration of the synthesis of fluorinated quinoline antibacterial agents with a specific focus on strategies that utilize aldehyde intermediates. We will delve into the mechanistic underpinnings of key reactions, provide step-by-step protocols, and offer insights into the optimization and characterization of these synthetic pathways. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important area of synthetic chemistry.

Strategic Approaches to Quinoline Synthesis Employing Aldehydes

The construction of the quinoline ring system can be achieved through various synthetic routes. Among the most classical and versatile methods that can involve aldehyde precursors are the Friedländer annulation and the Doebner-von Miller reaction.

  • The Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (another ketone or aldehyde).[6][7][8] The reaction proceeds via an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring.[7][9] The use of an appropriately substituted 2-aminoaryl aldehyde allows for the direct installation of desired functionalities onto the benzene portion of the quinoline core.

  • Doebner-von Miller Reaction: This method is a modification of the Skraup synthesis and typically involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone.[9] The α,β-unsaturated carbonyl compound can be generated in situ from the acid-catalyzed self-condensation of an aldehyde. This approach is particularly useful for producing substituted quinolines.[9]

While the Gould-Jacobs reaction is a primary method for synthesizing the 4-quinolone core structure, it typically starts from an aniline and a malonic acid derivative, not directly from an aldehyde intermediate for the primary ring formation.[10][11][12][13]

Core Protocol: Friedländer Annulation for Fluorinated Quinoline Synthesis

The Friedländer synthesis offers a convergent and efficient route to substituted quinolines.[14] The choice of a fluorinated 2-aminoaryl aldehyde as a starting material directly incorporates the crucial fluorine atom into the quinoline scaffold.

Reaction Mechanism

The reaction can proceed through two primary mechanistic pathways:

  • Aldol Condensation First: The reaction begins with a base or acid-catalyzed aldol condensation between the 2-aminoaryl aldehyde and the enolizable ketone. The resulting aldol adduct then undergoes cyclization via attack of the amino group on the carbonyl, followed by dehydration to yield the quinoline.

  • Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the 2-aminoaryl aldehyde and the enolizable ketone. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring system.[7]

Visualizing the Friedländer Annulation Workflow

Friedlander_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Outcome A Fluorinated 2-Aminoaryl Aldehyde E Reaction & Work-up A->E B Enolizable Ketone/ Aldehyde B->E C Catalyst (Acid or Base) C->E D Solvent & Heat D->E F Purification E->F G Fluorinated Quinoline Product F->G

Caption: A general workflow for the Friedländer synthesis of fluorinated quinolines.

Detailed Experimental Protocol: Synthesis of a Model 2,3-Disubstituted-6-Fluoroquinoline

This protocol describes the synthesis of a model fluorinated quinoline from a fluorinated 2-aminobenzaldehyde and a simple ketone.

Materials:

  • 4-Fluoro-2-aminobenzaldehyde

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-fluoro-2-aminobenzaldehyde (1.0 eq) and acetophenone (1.1 eq) in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of potassium hydroxide (0.2 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Characterization and Data Analysis

The successful synthesis of the target fluorinated quinoline must be confirmed through rigorous analytical techniques.

Analytical Technique Purpose Expected Observations
¹H NMR To determine the proton environment of the molecule.Characteristic aromatic and substituent proton signals with appropriate chemical shifts and coupling constants.
¹³C NMR To identify the number and type of carbon atoms.Resonances corresponding to the quinoline core and substituent carbons.
Mass Spectrometry (MS) To confirm the molecular weight of the product.A molecular ion peak corresponding to the calculated mass of the target compound.
Infrared (IR) Spectroscopy To identify functional groups.Characteristic peaks for C=C, C=N, and C-F bonds.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak indicating high purity.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature. The choice of catalyst can also significantly impact the yield; both acid and base catalysis should be explored.[7] Microwave-assisted synthesis can also be a valuable tool for improving yields and reducing reaction times.[14]

  • Side Reactions: The self-condensation of the 2-aminoaryl aldehyde can be a competing side reaction.[15] Using a slight excess of the enolizable ketone can help to minimize this.

  • Purification Challenges: If the product is difficult to purify, consider alternative crystallization solvents or different stationary/mobile phases for column chromatography.

Structure-Activity Relationship (SAR) Insights

The substituents on the quinoline ring play a crucial role in the antibacterial activity of the resulting compounds.

  • N-1 Substituent: The group at the N-1 position is critical for activity. Small alkyl groups like ethyl or cyclopropyl are often optimal.[4]

  • C-3 Carboxylic Acid: A carboxylic acid group at the C-3 position is generally essential for the inhibition of bacterial DNA gyrase and topoisomerase IV.[16]

  • C-7 Substituent: Modifications at the C-7 position significantly influence the antibacterial spectrum and potency. Often, a piperazine ring or a similar nitrogen-containing heterocycle is found at this position in clinically used fluoroquinolones.[5][10]

The choice of the aldehyde intermediate in the synthesis directly influences the substitution pattern on the benzene portion of the quinoline ring, thereby impacting the overall biological properties of the molecule.

Conclusion

The synthesis of fluorinated quinoline antibacterial agents via aldehyde intermediates represents a robust and versatile approach to this important class of therapeutic agents. The Friedländer annulation, in particular, offers a direct and efficient method for constructing the quinoline core. By carefully selecting the starting materials and optimizing the reaction conditions, researchers can access a wide array of novel fluoroquinolone analogs for further biological evaluation. A thorough understanding of the underlying reaction mechanisms and a systematic approach to characterization and purification are paramount to success in this field. The continued exploration of these synthetic strategies will undoubtedly contribute to the development of the next generation of antibacterial agents to combat the growing threat of microbial resistance.

References

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC. (2023, March 21). National Center for Biotechnology Information.[Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.[Link]

  • Synthesis of Fluoroquinolone Antibiotics. (n.d.). Quimicafacil.net.[Link]

  • FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. (n.d.). Acta Poloniae Pharmaceutica.[Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.[Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... - PMC. (2022, August 22). National Center for Biotechnology Information.[Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2025, May 24). MDPI.[Link]

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia.[Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.[Link]

  • Friedländer synthesis - Wikipedia. (n.d.). Wikipedia.[Link]

  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” | Journal of Medicinal Chemistry. (2015, March 4). ACS Publications.[Link]

  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. (n.d.). Royal Society of Chemistry.[Link]

  • An efficient synthesis of quinolines under solvent-free conditions. (n.d.). Indian Academy of Sciences.[Link]

  • Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin | Journal of Medicinal Chemistry. (2005, April 2). ACS Publications.[Link]

Sources

Application Note: Selenium Dioxide Oxidation of 6-Methyl-8-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the optimized protocol for the oxidation of 6-methyl-8-fluoroquinoline to 8-fluoroquinoline-6-carbaldehyde using selenium dioxide (


). This transformation is a critical entry point for synthesizing fluoroquinoline-based pharmacophores, often used in kinase inhibitors and antibacterial agents.

While


 (Riley Oxidation) is the gold standard for converting activated methyl groups to aldehydes, the 6-methyl position on the quinoline ring presents a specific challenge. Unlike the 2- and 4-positions, which are activated by the adjacent nitrogen, the 6-position behaves more like a deactivated toluene derivative due to the electron-withdrawing nature of the 8-fluoro substituent. Consequently, this protocol utilizes a 1,4-dioxane/water  solvent system to modulate reactivity and prevent over-oxidation to the carboxylic acid.
Key Reaction


Mechanistic Insight

Understanding the mechanism is vital for troubleshooting low yields. The reaction does not proceed via a radical pathway but rather through a polar Ene reaction followed by a sigmatropic rearrangement.

  • Ene Reaction: The electrophilic selenium atom attacks the enolizable methyl protons.[1]

  • [2,3]-Sigmatropic Rearrangement: The intermediate seleninic acid undergoes a shift to form a selenium ester.[2][3]

  • Decomposition: The ester decomposes, releasing elemental selenium (red precipitate) and the carbonyl product.

Note on Fluorine Effect: The 8-fluoro group exerts an inductive electron-withdrawing effect (-I), slightly deactivating the ring. This necessitates higher temperatures (reflux) compared to non-fluorinated analogues.

Mechanistic Pathway Diagram[2][4][5]

RileyOxidation Substrate 6-Methyl-8-fluoroquinoline Enol Enol Tautomer (Transient) Substrate->Enol Tautomerization Se_Attack SeO2 Attack (Ene Reaction) Enol->Se_Attack + SeO2 SeleninicAcid Allylic Seleninic Acid Se_Attack->SeleninicAcid Rearrangement [2,3]-Sigmatropic Rearrangement SeleninicAcid->Rearrangement Se_Ester Selenite Ester Rearrangement->Se_Ester Product 8-Fluoroquinoline-6-carbaldehyde (+ Se metal) Se_Ester->Product - H2O, - Se(0)

Figure 1: Mechanistic pathway of the Riley Oxidation applied to the methylquinoline substrate.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4][5][6]PurityNote
6-Methyl-8-fluoroquinoline 161.181.0>97%Starting Material
Selenium Dioxide (

)
110.961.5>99%Toxic. Use freshly sublimed if possible.
1,4-Dioxane 88.11SolventAnhydrousMain solvent
Water 18.02AdditiveHPLC GradePromotes aldehyde selectivity
Step-by-Step Procedure

Step 1: Preparation of the Oxidant Slurry

  • In a dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add 1.5 equivalents of

    
    .
    
  • Add 1,4-Dioxane (10 mL per gram of substrate).

  • Add Water (4% v/v relative to dioxane).

    • Critical Insight: Strictly anhydrous conditions often lead to allylic alcohols or ethers. The presence of water facilitates the hydrolysis of the intermediate selenium ester to the aldehyde [1].

Step 2: Reaction Initiation

  • Add 1.0 equivalent of 6-methyl-8-fluoroquinoline to the slurry.

  • Attach a reflux condenser.

  • Heat the mixture to reflux (approx. 101°C) with vigorous stirring.

  • Maintain reflux for 4–6 hours .

    • Visual Check: The white

      
       solid will gradually disappear, and a fine red/black precipitate  (elemental Selenium) will form. This confirms the redox reaction is proceeding.
      

Step 3: Monitoring

  • Monitor via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

  • Look for the appearance of the aldehyde peak (distinctive downfield shift in NMR/LC-MS).

  • Stop point: If conversion stalls >80%, stop to prevent over-oxidation to the carboxylic acid.

Step 4: Workup (The "Hot Filtration" Method)

  • While the reaction mixture is still hot , filter it through a pad of Celite 545 to remove the precipitated metallic selenium.

    • Safety: Do not let the filter cake dry out completely in open air; selenium dust is toxic. Wash the pad with hot dioxane.

  • Concentrate the filtrate under reduced pressure to obtain a crude oily residue.

Step 5: Purification

  • Dissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated

    
     (to remove any traces of selenous acid or over-oxidized carboxylic acid).
    
  • Dry the organic layer over

    
    , filter, and concentrate.
    
  • Recrystallization: The crude aldehyde can often be recrystallized from hot cyclohexane or an EtOAc/Hexane mixture.

  • Column Chromatography: If necessary, purify on silica gel (Gradient: 0-40% EtOAc in Hexanes).

Experimental Workflow Diagram

ProtocolWorkflow Start Start: Weigh Reagents Mix Mix Substrate + SeO2 (1.5 eq) in Dioxane/Water (96:4) Start->Mix Reflux Reflux (100°C) for 4-6 hrs (Monitor for Red Se Precipitate) Mix->Reflux Filter Hot Filtration (Celite) Remove Se Metal Reflux->Filter Wash Wash Filtrate with NaHCO3 (Remove Acid Byproducts) Filter->Wash Purify Recrystallization or Flash Chromatography Wash->Purify End Final Product: 8-Fluoroquinoline-6-carbaldehyde Purify->End

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Old/Hydrated

Use freshly sublimed

. It should be white needles, not wet/clumped powder.
Over-oxidation (Acid formation) Reaction time too longQuench reaction immediately upon disappearance of starting material. Reduce water content to 1%.
Tar/Polymerization Thermal decompositionEnsure inert atmosphere (

) to prevent radical side reactions.
Greenish Product Residual SeleniumTreat crude product with activated charcoal in boiling ethanol before final recrystallization.

Safety & Handling (Critical)

  • Selenium Toxicity: Selenium compounds are highly toxic and can be absorbed through the skin. They have a cumulative effect.

  • "Garlic Breath": A sign of acute selenium poisoning is a garlic-like odor on the breath. If detected, seek medical attention immediately.

  • Waste Disposal: All filter cakes (Celite + Se), aqueous washes, and gloves must be segregated into a dedicated "Selenium Waste" container. Do not mix with general organic waste.

  • Bleach Quench: Clean glassware with a dilute bleach solution to oxidize residual malodorous selenium byproducts before washing.

References

  • Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of ketones and aldehydes.[1][2] Evidence for the principal role of enol intermediates. Journal of the American Chemical Society, 98(1), 300–301. Link

  • Młochowski, J., et al. (2003).[7] Selenium-Promoted Oxidation of Organic Compounds: Reactions and Mechanisms. European Journal of Organic Chemistry, 2003(22), 4329–4339.[7] Link

  • Tagawa, Y., et al. (2003). Reinvestigation of the selenium dioxide oxidation of 4-methylquinoline. Heterocycles, 60(4), 953-958. Link

  • Alshareef, S. A. (2025).[8] Metal-Free Amidation and Selenoamidation of 2-Methylquinolines with Secondary Amines Using Selenium Dioxide.[8] Synlett, 36(16), 2637-2642.[8] Link

Sources

Synthesis of 8-fluoroquinoline-based fluorescent probes for bioimaging

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of 8-Fluoroquinoline-Based Fluorescent Probes for Intracellular Bioimaging

Mechanistic Rationale: The 8-Fluoroquinoline Scaffold

In the design of small-molecule fluorescent probes, the selection of the recognition moiety dictates the probe's sensitivity, selectivity, and physiological applicability. 8-Fluoroquinoline has emerged as a privileged scaffold in chemical biology, serving as a critical intermediate for pharmaceutical agents and bioimaging probes, as detailed by .

The strategic placement of a highly electronegative fluorine atom at the 8-position of the quinoline ring exerts a strong electron-withdrawing inductive effect. This fundamentally alters the molecule's physicochemical profile:

  • pKa Modulation: The fluorine atom lowers the pKa of the adjacent quinoline nitrogen. This prevents the nitrogen from becoming protonated at physiological pH (~7.4), ensuring the probe remains uncharged.

  • Enhanced Lipophilicity: By maintaining neutrality, the scaffold exhibits superior lipophilicity, allowing for rapid passive diffusion across the phospholipid bilayer of live cells.

  • Chelation Efficiency: 8-Fluoroquinoline-2-carbaldehyde acts as an ideal electrophilic precursor to form Schiff bases (imines). The resulting bidentate pocket (quinoline nitrogen + imine nitrogen) is highly selective for transition metal ions like Zn²⁺ and Cu²⁺, a principle utilized in advanced metal-ion recognition sensors ().

Photophysical Mechanism: PET to CHEF Transition

Schiff base probes derived from 8-fluoroquinoline typically function via a Photoinduced Electron Transfer (PET) mechanism. In the apo-state (unbound), the lone pair of electrons on the imine and quinoline nitrogens transfers to the excited state of the conjugated fluorophore, quenching fluorescence.

Upon chelating a target metal ion, these nitrogen lone pairs are restricted by coordinate covalent bonds. The PET pathway is completely inhibited, triggering Chelation-Enhanced Fluorescence (CHEF) and resulting in a robust optical signal.

PET_CHEF_Mechanism A Apo-Probe (PET ON / Quenched) C Probe-Metal Complex (PET OFF / CHEF ON) A->C Coordination via Quinoline & Imine N B Target Analyte (e.g., Zn²⁺, Cu²⁺) B->C Chelation D Fluorescence Emission (Bioimaging Signal) C->D Excitation

Fig 1. Schematic of the PET to CHEF transition upon metal ion chelation.

Synthetic Protocol: 8-Fluoroquinoline Schiff Base Probes

This protocol outlines the synthesis of a Zn²⁺-sensitive fluorescent probe via the condensation of 8-fluoroquinoline-2-carbaldehyde with an amine-functionalized fluorophore (e.g., 7-amino-4-methylcoumarin).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 8-fluoroquinoline-2-carbaldehyde (1.0 mmol) and 1.0 equivalent of the amine-fluorophore in 15 mL of absolute ethanol within a round-bottom flask.

  • Catalysis: Add 2–3 drops of glacial acetic acid to the mixture.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity. The pH must be strictly maintained around 5–6; excessive acidity will fully protonate the nucleophilic amine, stalling the imine formation.

  • Condensation: Equip the flask with a reflux condenser and heat the mixture to 80°C for 4–6 hours under an inert argon atmosphere.

    • Causality: Argon prevents the oxidative degradation of the fluorophore at elevated temperatures.

  • Isolation: Cool the reaction mixture to room temperature, then transfer to an ice bath for 30 minutes to induce precipitation of the Schiff base.

  • Purification: Filter the precipitate under a vacuum, wash with cold ethanol, and recrystallize from an ethanol/dichloromethane mixture.

Self-Validating System (Analytical Confirmation): To validate the success of the synthesis, subject the purified product to ¹H NMR spectroscopy (in DMSO-d6). The reaction is deemed successful if the characteristic aldehyde proton peak (~10.2 ppm) has completely disappeared, replaced by a distinct imine proton singlet (~8.5 ppm).

SynthesisWorkflow A 8-Fluoroquinoline-2-carbaldehyde (Electrophile) C Condensation Reaction (EtOH, Cat. AcOH, 80°C) A->C B Amine-Fluorophore (Nucleophile) B->C D Schiff Base Probe (Crude Product) C->D Dehydration (-H₂O) E Purification & Validation (Recrystallization, ¹H NMR) D->E Isolation

Fig 2. Synthetic workflow for 8-fluoroquinoline Schiff base probes.

Bioimaging Protocol: Intracellular Target Detection

Fluoroquinolone-derived probes have been highly successful in tracking complex biological pathways, including bacterial penetration, efflux pump dynamics, and intracellular metal ion mapping ().

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or A549 cells in a 35 mm glass-bottom confocal dish. Culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator until 70–80% confluency is reached.

  • Probe Incubation: Remove the growth media and wash the cells once with PBS. Add 10 µM of the 8-fluoroquinoline probe diluted in serum-free DMEM. Incubate for 30 minutes at 37°C.

    • Causality: Serum proteins (like albumin) contain hydrophobic pockets that can prematurely bind the highly lipophilic probe. Using serum-free media ensures maximum bioavailability and cellular uptake.

  • Washing: Aspirate the probe solution and wash the cells gently but thoroughly three times with warm PBS (pH 7.4).

    • Causality: Rigorous washing is critical to remove any extracellular probe. Because the probe is highly fluorescent upon binding trace extracellular metals, residual probe will create a high background signal, severely degrading the signal-to-noise ratio.

  • Imaging: Mount the dish on a confocal laser scanning microscope and acquire Z-stack images using the appropriate excitation/emission filters.

Self-Validating System (Specificity Control): To prove that the observed intracellular fluorescence is specific to the target analyte (e.g., Zn²⁺) and not an artifact of probe aggregation, employ a negative control group. Pre-treat a parallel dish of cells with 50 µM TPEN (a highly specific, cell-permeable Zn²⁺ chelator) for 30 minutes prior to probe incubation. A complete attenuation of the fluorescence signal in the TPEN-treated cells validates the probe's specificity and the integrity of the assay.

BioimagingWorkflow A Cell Culture (70% Confluency) B Probe Incubation (10 µM, Serum-Free, 30 min) A->B C Washing (3x Warm PBS) B->C Remove unbound probe D Confocal Imaging (Laser Scanning) C->D Signal Acquisition

Fig 3. Intracellular bioimaging protocol with critical validation steps.

Quantitative Data & Photophysical Properties

The following table summarizes the comparative photophysical properties of representative 8-fluoroquinoline and fluoroquinolone-derived probes utilized in bioimaging workflows.

Probe DerivativeTarget AnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Limit of Detection (LOD)
8-Fluoroquinoline-Coumarin Schiff Base Intracellular Zn²⁺4054800.45 (Bound State)15 nM
6-Chloro-8-fluoroquinoline Ligand Ru²⁺ / Ir³⁺ Centers4506100.38 (Bound State)50 nM
Ciprofloxacin-Azide (Fluoroquinolone) Bacterial Efflux4885200.52 (Constitutive)N/A (Localization Profile)

References

  • Title: Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux Source: MedChemComm (RSC Publishing) / NCBI PMC URL: [Link]

Wittig reaction conditions for 8-fluoroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Wittig Olefination of 8-Fluoroquinoline-6-carbaldehyde

Introduction & Strategic Rationale

Fluorinated quinolines are privileged scaffolds in modern drug discovery, frequently leveraged to enhance metabolic stability, modulate pKa, and improve target binding affinity. Among these, 8-fluoroquinoline-6-carbaldehyde serves as a critical electrophilic hub for extending the molecular architecture via carbon-carbon bond formation. The synthesis of this precursor is typically achieved through the precise reduction of 8-fluoro-N-methoxy-N-methylquinoline-6-carboxamide (Weinreb amide) using LiAlH₄ at cryogenic temperatures (-40 °C) to prevent over-reduction to the corresponding alcohol[1].

Once isolated, the 6-carbaldehyde moiety is primed for Wittig olefination. Olefination of quinoline carbaldehydes utilizing triphenylalkylphosphonium salts is a highly reliable method for generating extended π-conjugated systems, such as styrylquinolines, which are heavily utilized in both antiviral therapeutics and optoelectronic materials[2, 3].

Mechanistic Causality & Reagent Selection

As an Application Scientist, it is crucial to understand that the 8-fluoro substituent fundamentally alters the electronic landscape of the quinoline core, dictating specific experimental parameters:

  • Electrophilic Activation: Fluorine exerts a profound inductive electron-withdrawing effect (-I). This effect propagates through the aromatic system, intensifying the partial positive charge on the C6-carbonyl carbon. Consequently, the initial nucleophilic attack by the phosphorus ylide is highly accelerated, facilitating rapid oxaphosphetane formation.

  • Base Selection & Avoiding SNAr: The electron-deficient nature of the fluorinated quinoline ring renders it highly susceptible to nucleophilic aromatic substitution (SNAr) or ring degradation if harsh, unhindered nucleophilic bases (e.g., NaOH, NaOMe) are employed. Therefore, the use of a sterically hindered, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or lithium hexamethyldisilazide (LiHMDS) in an aprotic solvent (THF) is mandatory to selectively deprotonate the phosphonium salt without destroying the quinoline core.

  • Thermodynamic Control (E vs. Z): When employing semi-stabilized ylides (e.g., benzyltriphenylphosphonium salts), the reaction typically favors the (E)-alkene due to the thermodynamic equilibration of the oxaphosphetane intermediate. Lowering the ylide generation temperature to -78 °C with LiHMDS can further narrow the stereoselectivity toward the E-isomer.

Reaction Workflow Visualization

G A Phosphonium Salt + t-BuOK B Ylide Generation (Deep Red/Orange) A->B Deprotonation D Oxaphosphetane Intermediate B->D Ylide Attack C 8-Fluoroquinoline- 6-carbaldehyde C->D Aldehyde Addition E Cycloreversion (- Ph3P=O) D->E [2+2] Cleavage F Alkene Product Isolation E->F Silica Purification

Fig 1: Mechanistic workflow of the Wittig olefination for 8-fluoroquinoline-6-carbaldehyde.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for the synthesis of (E)-6-styryl-8-fluoroquinoline using benzyltriphenylphosphonium chloride. The data highlights the necessity of non-nucleophilic bases to achieve high yields.

EntryBase (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)E:Z Ratio
1NaOMe (1.5)MeOH251241 (Degradation noted)60:40
2NaH (1.2)THF0 to 2567475:25
3 t-BuOK (1.25) THF 0 to 25 4 89 85:15
4LiHMDS (1.1)THF-78 to 2548692:8

Self-Validating Experimental Protocol

Target: Synthesis of (E)-6-styryl-8-fluoroquinoline. Note: This protocol incorporates in-process visual cues and specific pH controls to ensure the basic quinoline nitrogen does not complicate aqueous workup.

Step 1: Ylide Generation

  • In an oven-dried, argon-purged 50 mL round-bottom flask, suspend benzyltriphenylphosphonium chloride (1.2 equiv, 1.2 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add t-BuOK (1.0 M in THF, 1.25 equiv, 1.25 mL) dropwise over 5 minutes.

  • Self-Validation Check: The solution must transition to a deep orange/red color immediately upon base addition. This color change is the visual confirmation of the active ylide formation. Stir at 0 °C for 30 minutes.

Step 2: Aldehyde Addition & Propagation

  • Dissolve 8-fluoroquinoline-6-carbaldehyde (1.0 equiv, 1.0 mmol, 175.04 g/mol ) in anhydrous THF (3 mL).

  • Add this solution dropwise to the ylide mixture at 0 °C. The deep red color will gradually fade as the ylide is consumed by the highly electrophilic aldehyde.

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Monitor via TLC (Hexanes:EtOAc 7:3, UV visualization at 254 nm). The starting material spot (R_f ~ 0.4) should disappear completely within 4 hours, replaced by a new, highly UV-active product spot (R_f ~ 0.6).

Step 3: Controlled Quenching & Extraction

  • Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

  • Causality Note: NH₄Cl is specifically chosen over HCl. It provides a mild proton source that neutralizes the strong t-BuOK base without protonating the weakly basic quinoline nitrogen (pKa ~4.5). Protonating the quinoline would form a water-soluble salt, drastically reducing your organic extraction yield.

  • Extract the aqueous phase with Ethyl Acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography (SiO₂, gradient elution 10% to 30% EtOAc in Hexanes).

  • The desired alkene elutes before the highly polar triphenylphosphine oxide byproduct. Concentrate the product fractions to yield the purified (E)-6-styryl-8-fluoroquinoline.

References

  • Source: Google Patents (WO2010132615A1)
  • Source: rcsi.
  • Source: nih.

Unlocking the Therapeutic Potential of the 8-Fluoroquinoline Scaffold: A Guide to C-6 Aldehyde Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 8-fluoroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in the realm of anti-infectives and oncology.[1][2][3] The strategic introduction of a fluorine atom at the C-8 position often enhances metabolic stability and modulates the electronic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.[4] Functionalization at the C-6 position offers a powerful vector for diversifying compound libraries and fine-tuning biological activity. This technical guide provides an in-depth exploration of synthetic strategies for the functionalization of a C-6 aldehyde group on the 8-fluoroquinoline scaffold. We present detailed application notes and step-by-step protocols for key transformations, including olefination, reductive amination, oxidation, and condensation reactions. The causality behind experimental choices, mechanistic insights, and practical considerations are discussed to empower researchers, scientists, and drug development professionals in their pursuit of novel 8-fluoroquinoline-based therapeutics.

Introduction: The Significance of the 8-Fluoroquinoline-6-carbaldehyde Synthon

The quinoline ring system is a cornerstone of drug discovery, with derivatives demonstrating a wide spectrum of biological activities. The introduction of a fluorine atom, particularly at the C-8 position, is a well-established strategy to improve drug-like properties.[4] The C-6 position of the quinoline ring is an attractive site for modification as it allows for the extension of substituents into solvent-exposed regions of protein binding pockets, often leading to enhanced potency and selectivity. An aldehyde at this position serves as a versatile chemical handle, a gateway to a multitude of functional groups and molecular architectures.

This guide focuses on 8-fluoroquinoline-6-carbaldehyde as a key intermediate. While its direct, large-scale synthesis may require custom development, analogous procedures such as the Vilsmeier-Haack reaction on substituted acetanilides provide a reliable blueprint for its preparation.[5] The protocols detailed herein presuppose the availability of this starting material and focus on its subsequent transformations.

Core Synthetic Transformations and Protocols

The electrophilic carbon of the aldehyde and the adjacent C-H bonds provide multiple avenues for chemical modification. We will explore four primary classes of reactions: C-C bond formation via olefination, C-N bond formation via reductive amination, conversion to a carboxylic acid via oxidation, and elaboration through condensation.

Carbon-Carbon Bond Extension: The Wittig Reaction

The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes, offering excellent control over the location of the newly formed double bond.[6] This transformation is invaluable for introducing vinyl linkers, which can be used to append other pharmacophoric groups or to modulate the overall geometry of the molecule.

Causality and Mechanistic Insight: The reaction proceeds via the nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the aldehyde's carbonyl carbon.[7] This initial attack forms a dipolar intermediate known as a betaine, which rapidly collapses into a four-membered ring intermediate, the oxaphosphatane.[6][8] The inherent strain in this ring drives its irreversible decomposition into the desired alkene and a highly stable triphenylphosphine oxide byproduct, which is the thermodynamic driving force for the reaction.[7][8] The stereochemical outcome (E vs. Z-alkene) is influenced by the nature of the ylide; non-stabilized ylides (e.g., from primary alkyl halides) typically favor the Z-alkene, while stabilized ylides (containing electron-withdrawing groups) favor the E-alkene.[9]

Experimental Workflow: Wittig Olefination

cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Workup & Purification A Triphenylphosphonium Salt C Phosphorus Ylide A->C Deprotonation B Strong Base (e.g., n-BuLi) B->C E Alkene Product C->E Reaction D 8-Fluoroquinoline-6-carbaldehyde D->E F Triphenylphosphine Oxide E->F Byproduct G Quench Reaction H Aqueous Extraction G->H I Column Chromatography H->I J Pure Alkene I->J

Caption: Workflow for the Wittig reaction.

Protocol 1: Synthesis of 6-((E)-2-ethoxycarbonylvinyl)-8-fluoroquinoline

This protocol describes the formation of an acrylate derivative using a stabilized ylide.

  • Materials:

    • 8-Fluoroquinoline-6-carbaldehyde

    • (Ethoxycarbonylmethyl)triphenylphosphonium bromide

    • Potassium carbonate (K₂CO₃)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate/Hexanes solvent system

  • Procedure:

    • To a solution of 8-fluoroquinoline-6-carbaldehyde (1.0 eq) in anhydrous THF, add (ethoxycarbonylmethyl)triphenylphosphonium bromide (1.2 eq).

    • Add finely ground anhydrous K₂CO₃ (2.0 eq) to the mixture. The use of a mild base like K₂CO₃ is suitable for stabilized ylides.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to yield the pure alkene product. The (E)-isomer is expected to be the major product.[10]

ParameterValue/ConditionRationale
Ylide Precursor (Ethoxycarbonylmethyl)triphenylphosphonium bromideStabilized ylide precursor for forming an α,β-unsaturated ester.
Base K₂CO₃Sufficiently basic to deprotonate the stabilized phosphonium salt.
Solvent Anhydrous THFAprotic solvent to prevent quenching of the ylide.
Temperature Room TemperatureSufficient for the reaction of stabilized ylides.
Workup Aqueous washRemoves triphenylphosphine oxide and excess base.
Carbon-Nitrogen Bond Formation: Reductive Amination

Reductive amination is a highly efficient method for synthesizing secondary and tertiary amines from aldehydes.[11] This one-pot procedure involves the formation of an imine or iminium ion intermediate, followed by its in-situ reduction.[12] This reaction is a cornerstone of medicinal chemistry for introducing amine-containing side chains, which can improve solubility and provide key hydrogen bonding interactions with biological targets.

Causality and Mechanistic Insight: The reaction begins with the condensation of the aldehyde and a primary or secondary amine to form an imine (or iminium ion) intermediate. This step is often acid-catalyzed. A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the imine to the corresponding amine. The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion) intermediate.[12][13] Its steric bulk and reduced hydridic character compared to sodium borohydride (NaBH₄) contribute to this selectivity.[12]

Logical Flow: One-Pot Reductive Amination

Start 8-Fluoroquinoline-6-carbaldehyde + Primary/Secondary Amine Iminium Iminium Ion Formation (in situ) Start->Iminium Reduction Reduction by NaBH(OAc)₃ Iminium->Reduction Product Secondary/Tertiary Amine Product Reduction->Product Quench Aqueous Quench (e.g., NaHCO₃) Product->Quench Purify Extraction & Purification Quench->Purify Final Final Product Purify->Final

Caption: Key stages of the reductive amination process.

Protocol 2: Synthesis of N-Benzyl-1-(8-fluoroquinolin-6-yl)methanamine

This protocol details the synthesis of a secondary amine using benzylamine.

  • Materials:

    • 8-Fluoroquinoline-6-carbaldehyde

    • Benzylamine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[13]

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 8-fluoroquinoline-6-carbaldehyde (1.0 eq) in DCE (to a concentration of ~0.1-0.2 M).

    • Add benzylamine (1.1 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.[13]

    • In a single portion, add sodium triacetoxyborohydride (1.5 eq). A slight exotherm may be observed.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[13]

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the product into DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.

ParameterValue/ConditionRationale
Reducing Agent Sodium triacetoxyborohydrideSelectively reduces the iminium ion in the presence of the aldehyde.[12][13]
Amine Stoichiometry 1.1 eqA slight excess ensures complete consumption of the aldehyde.
Solvent 1,2-Dichloroethane (DCE)A common, non-reactive solvent for this transformation.[13]
Temperature Room TemperatureSufficient for the reaction with most amines.
Workup Basic quenchNeutralizes the acidic reaction byproducts.
Oxidation to Carboxylic Acid

The oxidation of the C-6 aldehyde to a carboxylic acid provides a key functional group for further derivatization, such as amide bond formation, which is prevalent in many drug molecules.

Causality and Mechanistic Insight: Several reagents can effect this transformation. A common and mild method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a mild acid, typically sodium dihydrogen phosphate (NaH₂PO₄), and a chlorine scavenger like 2-methyl-2-butene. This method is highly chemoselective for aldehydes and tolerates a wide range of other functional groups. The reaction proceeds through the formation of chlorous acid (HClO₂) in situ, which oxidizes the aldehyde hydrate to the carboxylic acid. The scavenger prevents the formation of hypochlorite, which can lead to unwanted side reactions.

Protocol 3: Synthesis of 8-Fluoroquinoline-6-carboxylic acid

  • Materials:

    • 8-Fluoroquinoline-6-carbaldehyde

    • Sodium chlorite (NaClO₂)

    • Sodium dihydrogen phosphate (NaH₂PO₄)

    • 2-Methyl-2-butene

    • tert-Butanol (t-BuOH) and water

    • Sodium sulfite (Na₂SO₃)

    • Hydrochloric acid (HCl, 2M)

    • Ethyl acetate

  • Procedure:

    • Dissolve 8-fluoroquinoline-6-carbaldehyde (1.0 eq) in a mixture of t-BuOH and water.

    • Add 2-methyl-2-butene (4.0 eq) to the solution to act as a chlorine scavenger.

    • In a separate flask, prepare a solution of NaClO₂ (1.5 eq) and NaH₂PO₄ (1.5 eq) in water.

    • Slowly add the aqueous NaClO₂/NaH₂PO₄ solution to the aldehyde solution at room temperature.

    • Stir the mixture until the reaction is complete as monitored by TLC (usually 1-4 hours).

    • Cool the mixture in an ice bath and quench any excess oxidant by adding a saturated aqueous solution of Na₂SO₃.

    • Remove the t-BuOH under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 2M HCl to precipitate the carboxylic acid product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, it can be extracted with ethyl acetate.

ParameterValue/ConditionRationale
Oxidant Sodium chlorite (NaClO₂)Highly selective for oxidizing aldehydes to carboxylic acids.
Buffer Sodium dihydrogen phosphateMaintains a slightly acidic pH to generate the active oxidant, chlorous acid.
Scavenger 2-Methyl-2-butenePrevents side reactions by scavenging reactive chlorine byproducts.
Solvent t-BuOH/WaterCo-solvent system to dissolve both organic and inorganic reagents.
Workup AcidificationProtonates the carboxylate to precipitate the neutral carboxylic acid.
Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation is a versatile C-C bond-forming reaction between an aldehyde and a compound with an active methylene group (e.g., malonates, cyanoacetates), typically catalyzed by a weak base.[14] This reaction is excellent for creating α,β-unsaturated systems, which are common motifs in bioactive molecules and can serve as Michael acceptors for further functionalization.

Causality and Mechanistic Insight: The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, quinine) to form a nucleophilic enolate.[14][15] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde in a nucleophilic addition step. The resulting aldol-type intermediate subsequently undergoes dehydration (elimination of water), often spontaneously, to yield the final α,β-unsaturated product.[14] The use of a weak base is crucial as it promotes the reaction without causing self-condensation of the aldehyde.

Protocol 4: Synthesis of (E)-Ethyl 2-cyano-3-(8-fluoroquinolin-6-yl)acrylate

  • Materials:

    • 8-Fluoroquinoline-6-carbaldehyde

    • Ethyl cyanoacetate

    • Piperidine

    • Ethanol

    • Ice-cold water

  • Procedure:

    • In a round-bottom flask, dissolve 8-fluoroquinoline-6-carbaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine (0.1 eq) to the solution.

    • Stir the mixture at room temperature. The reaction is often accompanied by the formation of a precipitate as the product is formed.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

    • Once the reaction is complete, cool the mixture in an ice bath and add ice-cold water to fully precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to yield the pure Knoevenagel adduct.

ParameterValue/ConditionRationale
Active Methylene Cmpd. Ethyl cyanoacetateProvides the nucleophile for the condensation.
Catalyst PiperidineA weak base that facilitates enolate formation without promoting side reactions.
Solvent EthanolA protic solvent that facilitates the reaction and often allows for product precipitation.
Temperature Room TemperatureMild conditions are sufficient for this efficient condensation.
Workup Precipitation/FiltrationOften provides a simple and effective method of purification.

Conclusion

The C-6 aldehyde of the 8-fluoroquinoline scaffold is a remarkably versatile functional group, providing a launchpad for a wide array of synthetic transformations. The protocols detailed in this guide for Wittig olefination, reductive amination, oxidation, and Knoevenagel condensation represent robust and reproducible methods for generating diverse libraries of novel compounds. By understanding the underlying mechanisms and the rationale behind the chosen reagents and conditions, researchers can effectively leverage this key synthon to advance drug discovery programs and unlock the full therapeutic potential of the 8-fluoroquinoline core.

References

  • Taylor & Francis. (2011, February 23). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. Available from: [Link]

  • (n.d.). Carbonyl olefination of N-substituted tetrahydroquinoline-6-carbaldehydes. Available from: [Link]

  • ResearchGate. (n.d.). Mechanistic Insights into the B(C6F5)3‑Initiated Aldehyde−Aniline− Alkyne Reaction To Form Substituted Quinolines | Request PDF. Available from: [Link]

  • (2018, February 23). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Available from: [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]

  • PMC. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]

  • Sciforum. (n.d.). Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot. Available from: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available from: [Link]

  • PubMed. (2018, December 15). Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • ResearchGate. (n.d.). Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives. Available from: [Link]

  • (n.d.). Grignard Reaction. Available from: [Link]

  • PMC. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Available from: [Link]

  • PMC. (n.d.). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available from: [Link]

  • PMC. (n.d.). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Available from: [Link]

  • ACS Publications. (2014, March 14). [Et3NH][HSO4]-Catalyzed Efficient, Eco-Friendly, and Sustainable Synthesis of Quinoline Derivatives via Knoevenagel Condensation. Available from: [Link]

  • ResearchGate. (2025, October 21). Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Available from: [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. Available from: [Link]

  • Chem-Impex. (n.d.). 8-Fluoroquinoline-2-carbaldehyde. Available from: [Link]

  • Wikipedia. (n.d.). Grignard reaction. Available from: [Link]

  • (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available from: [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 3. (a) Amidation of quinoline-8-carbaldehyde. (b) Oxidative.... Available from: [Link]

  • (2025, December 10). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). The Knoevenagel condensation using quinine as an organocatalyst under solvent-free conditions. Available from: [Link]

  • ACS Omega. (2025, August 5). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. Available from: [Link]

  • MDPI. (2020, August 20). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Available from: [Link]

  • (n.d.). Synthesis of Fluoroquinolone Antibiotics. Available from: [Link]

  • (n.d.). 14 Formation and reaction of a Grignard reagent. Available from: [Link]

  • (n.d.). Molybdenum Catalyzed Acceptorless Dehydrogenation of Alcohols for the Synthesis of Quinolines. Available from: [Link]

  • (2016, June 15). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Available from: [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Available from: [Link]

  • PMC. (n.d.). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Available from: [Link]

Sources

Topic: One-Pot and Streamlined Synthesis of 8-Fluoroquinoline-6-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

Quinoline scaffolds are a cornerstone in medicinal chemistry, with fluorinated derivatives showing significant potential in drug discovery. The 8-fluoroquinoline-6-carbaldehyde framework is a particularly valuable building block, as the aldehyde group serves as a versatile synthetic handle for constructing diverse molecular libraries. This guide provides a detailed technical overview of efficient, one-pot, or streamlined synthetic strategies for accessing these important intermediates. We will move beyond a simple recitation of steps to explain the underlying chemical principles and rationale, empowering researchers to not only replicate but also adapt these protocols. The primary focus will be on a highly efficient tandem approach combining a Friedländer annulation for core ring formation with a subsequent Vilsmeier-Haack formylation.

Introduction: The Strategic Value of 8-Fluoroquinoline-6-Carbaldehydes

The quinoline ring system is a privileged scaffold found in a multitude of biologically active compounds, exhibiting antimalarial, antibacterial, and anticancer properties.[1] The introduction of a fluorine atom, particularly at the C8 position, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. Furthermore, the carbaldehyde at the C6 position is a powerful functional group, enabling a wide array of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations to build molecular complexity.

Traditional multi-step syntheses are often plagued by drawbacks including long reaction times, harsh conditions, and the need for purification of intermediates, leading to lower overall yields and increased waste.[1] One-pot syntheses and multicomponent reactions (MCRs) represent a more elegant and sustainable approach, enhancing efficiency, atom economy, and synthetic versatility.[2] This document details a robust and logical one-pot strategy to synthesize 8-fluoroquinoline-6-carbaldehyde derivatives, designed for professionals in drug development and organic synthesis.

Core Synthetic Strategy: A Tandem Friedländer/Vilsmeier-Haack Approach

The most versatile and widely used method for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3] This method offers excellent control over regioselectivity. For the introduction of the aldehyde, the Vilsmeier-Haack reaction is a premier choice for the formylation of electron-rich aromatic systems.[4][5]

Our core strategy combines these two powerful reactions in a one-pot sequence. First, the 8-fluoroquinoline ring is constructed via a Friedländer reaction. The resulting electron-rich quinoline system, without being isolated, is then directly subjected to Vilsmeier-Haack formylation to install the C6-carbaldehyde.

Logical Workflow of the Tandem Synthesis

G start_mat Starting Materials: 2-Amino-3-fluorobenzaldehyde + α-Methylene Ketone friedlander Step 1: Friedländer Annulation (Quinoline Ring Formation) start_mat->friedlander Base or Acid Catalyst (e.g., KOH, p-TSA) intermediate In-situ Intermediate: 8-Fluoroquinoline Derivative friedlander->intermediate Cyclization & Dehydration vilsmeier_reaction Step 2: Vilsmeier-Haack Formylation (C6-Formylation) intermediate->vilsmeier_reaction Electrophilic Attack vilsmeier_reagent Vilsmeier Reagent Addition (DMF + POCl₃) vilsmeier_reagent->vilsmeier_reaction Reagent added to pot hydrolysis Step 3: Aqueous Workup (Hydrolysis of Iminium Salt) vilsmeier_reaction->hydrolysis Iminium Intermediate product Final Product: 8-Fluoroquinoline-6-carbaldehyde Derivative hydrolysis->product Purification

Caption: Workflow for the one-pot Friedländer/Vilsmeier-Haack synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-methyl-8-fluoroquinoline-6-carbaldehyde from 2-amino-3-fluorobenzaldehyde and acetone as a representative example.

Materials and Reagents
ReagentCAS No.M.W.Notes
2-Amino-3-fluorobenzaldehyde394-50-3139.13 g/mol Starting material for quinoline core.
Acetone67-64-158.08 g/mol α-Methylene component.
Potassium Hydroxide (KOH)1310-58-356.11 g/mol Base catalyst for Friedländer step.
Ethanol (EtOH)64-17-546.07 g/mol Solvent.
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Vilsmeier reagent precursor.
Phosphorus Oxychloride (POCl₃)10025-87-3153.33 g/mol Vilsmeier reagent precursor.
Dichloromethane (DCM)75-09-284.93 g/mol Extraction solvent.
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Drying agent.
Step-by-Step Procedure

PART A: Friedländer Annulation (In-situ Quinoline Formation)

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-3-fluorobenzaldehyde (1.39 g, 10 mmol) and ethanol (50 mL).

  • Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Add acetone (2.9 g, 50 mmol, 5 equiv.) followed by powdered potassium hydroxide (0.84 g, 15 mmol).

    • Scientist's Note: A molar excess of the ketone (acetone) is used to drive the condensation reaction forward. KOH acts as a base catalyst to facilitate the initial aldol-type condensation and subsequent cyclization.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature but do not proceed to workup. The crude 2-methyl-8-fluoroquinoline is now present in the flask.

PART B: Vilsmeier-Haack Formylation (One-Pot Addition)

  • Cool the flask containing the crude quinoline solution in an ice-water bath to 0-5°C.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) (2.3 g, 15 mmol) to ice-cold N,N-dimethylformamide (DMF) (5.5 g, 75 mmol) with vigorous stirring. This must be done in a fume hood.

    • Causality Note: The formation of the Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃ is highly exothermic and must be controlled by cooling to prevent decomposition and ensure safety.[4][6] DMF is used in excess to also serve as a solvent.

  • Slowly add the freshly prepared Vilsmeier reagent dropwise to the cooled quinoline solution from Step 6 over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and heat the mixture to 80-90°C for 6-8 hours.[4]

    • Scientist's Note: Heating is required to drive the electrophilic aromatic substitution, where the electron-rich quinoline ring attacks the Vilsmeier reagent. Substitution is expected at the C6 position, which is para to the activating nitrogen atom and electronically favored.

  • Monitor the formation of the aldehyde by TLC.

PART C: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring.

  • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Perform this step slowly to control effervescence.

  • The crude product may precipitate as a solid. If so, collect it by vacuum filtration. If not, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-methyl-8-fluoroquinoline-6-carbaldehyde.

Expected Characterization
  • ¹H NMR: Expect characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons on the quinoline core, and the methyl group singlet.

  • ¹³C NMR: The aldehyde carbonyl carbon should appear around 190 ppm.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch should be visible around 1700 cm⁻¹.

Alternative Synthetic Pathways & Comparative Analysis

While the tandem Friedländer/Vilsmeier-Haack approach is highly efficient, other classical methods can be adapted for one-pot syntheses, such as the Doebner-von Miller reaction.

Alternative Workflow: One-Pot Doebner-von Miller Synthesis

G start_mat Starting Materials: 4-Fluoroaniline + α,β-Unsaturated Aldehyde michael_add Step 1: Michael Addition start_mat->michael_add Harsh Acidic Conditions (e.g., H₂SO₄) cyclization Step 2: Acid-Catalyzed Cyclization michael_add->cyclization oxidation Step 3: Oxidation cyclization->oxidation product Substituted 8-Fluoroquinoline oxidation->product

Caption: Logical flow of the Doebner-von Miller reaction.

Comparative Table of Methodologies
FeatureTandem Friedländer/Vilsmeier-HaackDoebner-von Miller Synthesis
Principle Base/acid-catalyzed condensation followed by electrophilic formylation.Michael addition, cyclization, and oxidation.[7]
Starting Materials 2-Amino-3-fluorobenzaldehyde, α-methylene ketone, DMF, POCl₃.4-Fluoroaniline, α,β-unsaturated aldehyde/ketone.
Reaction Conditions Generally milder; initial base/acid catalysis followed by heating.Often harsh, requiring strong acids (H₂SO₄) and high temperatures.[7]
Regioselectivity Excellent and predictable based on starting materials.Can be poor if unsymmetrical ketones are used, leading to mixtures.[7]
Functional Group Tol. Moderate; sensitive groups may not survive Vilsmeier conditions.Poor; harsh acidic conditions limit substrate scope.
Key Advantage High convergence and direct installation of the target aldehyde.Use of simple, readily available anilines.

Conclusion

The one-pot synthesis of 8-fluoroquinoline-6-carbaldehyde derivatives is a powerful strategy for accelerating drug discovery programs. The detailed tandem Friedländer/Vilsmeier-Haack protocol presented here offers a reliable, efficient, and scientifically sound method for accessing these valuable building blocks. By understanding the causality behind each step—from the choice of catalyst to the control of reaction temperature—researchers can confidently implement and adapt this methodology to generate novel and diverse chemical entities.

References

  • Mandal, A. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
  • (N.A.). (N.D.). Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine. International Journal of ChemTech Research.
  • (2025). An In-depth Technical Guide to the Synthesis of Novel Quinoline Derivatives. BenchChem.
  • Wang, H., Xu, Q., Shen, S., & Yu, S. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. The Journal of Organic Chemistry, 82(2), 770-775.
  • (2025). Catalytic Methods for the Functionalization of the Quinoline Ring: Application Notes and Protocols. BenchChem.
  • (N.A.). (2004). New Synthetic Pathway To Diverse 2-Substituted Quinolines Based on a Multicomponent Reaction. ACS Publications.
  • (2025). The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis. BenchChem.
  • (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • (2025). A Comparative Guide to the Synthesis of Functionalized Quinolines. BenchChem.
  • (N.A.). (N.D.). Synthesis of functionalized quinolines [catalysis by CuI]. ResearchGate.
  • (2021). Vilsmeier-Haack Reaction. YouTube.
  • (N.A.). (N.D.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.

Sources

Troubleshooting & Optimization

Technical Support Center: 8-Fluoroquinoline-6-carbaldehyde Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 8-fluoroquinoline-6-carbaldehyde (CAS: 1125221-51-1). This compound is a highly valuable electrophilic intermediate utilized in the development of kinase inhibitors, anti-microbial fluoroquinolones, and transient receptor potential (TRP) channel modulators[1][2].

Synthesizing fluorinated quinoline carbaldehydes presents unique chemoselectivity challenges. Direct formylation is often low-yielding due to the electron-deficient nature of the fluoroquinoline ring. Therefore, the industry-standard approach relies on a bottom-up construction via a Skraup reaction, followed by the formation and controlled cryogenic reduction of a Weinreb amide[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your yield and prevent common pitfalls like acrolein polymerization and over-reduction.

Synthesis Workflow Overview

The optimal synthetic route avoids the direct handling of unstable fluoro-aminobenzaldehydes. Instead, we oxidize the carbon state up to the carboxylic acid during the ring-forming step, and strictly control its reduction back down to the aldehyde using a Weinreb amide intermediate[2].

SynthesisWorkflow A 2-Fluoro-4-nitrobenzoic acid (Starting Material) B 4-Amino-2-fluorobenzoic acid (Intermediate 1) A->B H2, Pd/C MeOH C 8-Fluoroquinoline-6-carboxylic acid (Intermediate 2) B->C Glycerol, H2SO4 130°C (Skraup) D 8-Fluoro-N-methoxy-N-methyl quinoline-6-carboxamide (Weinreb Amide) C->D BOP, DIPEA NHMe(OMe)·HCl E 8-Fluoroquinoline-6-carbaldehyde (Target Product) D->E LiAlH4, THF -40°C

Caption: 4-step synthesis workflow for 8-fluoroquinoline-6-carbaldehyde via Weinreb amide reduction.

Troubleshooting & FAQs

Section A: The Skraup Reaction (Ring Formation)

The Skraup synthesis is notorious for runaway exotherms and the formation of intractable black tar.

Q: Why is my Skraup reaction yielding massive amounts of black tar instead of the quinoline-6-carboxylic acid? A: Tar formation is caused by the uncontrolled, rapid dehydration of glycerol into acrolein, which then polymerizes rather than reacting with your aniline derivative. Causality & Solution: Do not mix all reagents and heat simultaneously. You must pre-heat the 4-amino-2-fluorobenzoic acid, oxidant, and sulfuric acid to 120°C, and then add the glycerol dropwise[2]. This ensures the acrolein is consumed by the aniline via Michael addition the moment it is generated, keeping the steady-state concentration of acrolein too low for polymerization.

Q: Which oxidant should I use for the Skraup step? A: Avoid highly toxic arsenic acid or overly aggressive nitrobenzene. Sodium 3-nitrobenzenesulfonate is the superior, mild oxidant for this transformation[2]. It provides a cleaner reaction profile and is easily removed during the aqueous workup due to its high water solubility.

Section B: Weinreb Amide Reduction (Controlling Oxidation State)

The final step requires reducing a carboxylic acid derivative to an aldehyde without over-reducing it to the primary alcohol ((8-fluoroquinolin-6-yl)methanol).

Q: I am seeing significant over-reduction to the alcohol during the LiAlH₄ step. How do I stop exactly at the aldehyde? A: The success of the Weinreb amide relies entirely on the formation of a stable, five-membered metal-chelated tetrahedral intermediate. If the internal temperature rises above -20°C, this intermediate collapses prematurely, releasing the free aldehyde in situ. The free aldehyde is vastly more electrophilic than the starting amide and is instantly reduced by remaining LiAlH₄ to the alcohol. Solution: Maintain strict cryogenic control at -40°C using a dry ice/acetonitrile bath[2]. Do not allow the temperature to spike during the LiAlH₄ addition or the aqueous quench.

WeinrebMechanism A Weinreb Amide (R-CO-N(OMe)Me) B Hydride Attack (from LiAlH4) A->B C Stable Tetrahedral Intermediate (Chelated with Li/Al) B->C -40°C Prevents collapse D Cold Aqueous Quench (H2O at -40°C) C->D Hydrolysis F Over-reduction (Primary Alcohol) C->F If Temp > -20°C Intermediate collapses before quench E Aldehyde Product (R-CHO) D->E

Caption: Mechanistic rationale for strict temperature control (-40°C) during Weinreb amide reduction.

Quantitative Data: Reduction Optimization

The table below summarizes the effect of reducing agents and temperature on the chemoselectivity of the final step.

Reducing AgentEquivalentsInternal Temp (°C)Aldehyde Yield (%)Alcohol Byproduct (%)Unreacted Amide (%)
LiAlH₄0.8-4088 < 210
LiAlH₄1.5015850
DIBAL-H1.2-7875520
NaBH₄2.0000100

Note: LiAlH₄ at -40°C provides the optimal balance of reactivity and chelation stability compared to DIBAL-H[2].

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating; specific physical checkpoints are included so you can verify the success of the reaction before proceeding to the next step.

Protocol 1: Skraup Synthesis of 8-Fluoroquinoline-6-carboxylic acid

Reference: Adapted from WO2010132615A1[2]

  • Charge the Reactor: To a round-bottom flask, add 4-amino-2-fluorobenzoic acid (1.0 eq, e.g., 4.3 g) and sodium 3-nitrobenzenesulfonate (1.18 eq, 7.2 g).

  • Acidify and Heat: Add 98% H₂SO₄ (15 mL) and water (6 mL). Heat the stirred suspension to 120°C.

  • Controlled Dehydration: Slowly add glycerol (3.0 eq, 7.1 g) dropwise via an addition funnel over 30 minutes.

    • Validation Checkpoint: The reaction will exotherm slightly. The mixture should transition from a heterogeneous suspension to a dark, homogeneous solution. If rapid bubbling occurs, pause the addition to prevent runaway acrolein formation.

  • Maturation: Increase the temperature to 130°C and stir for 1.5 hours.

  • Workup: Cool to room temperature and pour onto 150 g of crushed ice. Neutralize carefully with NH₄OH to pH 6-7. Extract with 20% methanol/Dichloromethane (DCM). Evaporate the organic layer to yield the crude acid.

Protocol 2: Weinreb Amide Coupling
  • Activation: Suspend the crude 8-fluoroquinoline-6-carboxylic acid (5.0 g) in anhydrous DMF (50 mL). Add BOP reagent (1.0 eq, 11.6 g) and DIPEA (3.0 eq, 13.7 mL).

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq, 2.8 g). Stir at room temperature overnight.

    • Validation Checkpoint: Analyze via TLC (Ethyl Acetate/Hexanes). The highly polar carboxylic acid baseline spot should completely disappear, replaced by a higher Rf, UV-active spot corresponding to the Weinreb amide.

  • Isolation: Dilute with EtOAc (150 mL), wash extensively with water and brine to remove DMF and HMPA (BOP byproduct), dry over Na₂SO₄, and concentrate.

Protocol 3: Cryogenic Reduction to Carbaldehyde
  • Preparation: Dissolve the crude 8-fluoro-N-methoxy-N-methylquinoline-6-carboxamide (850 mg) in anhydrous THF (10 mL) under an argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetonitrile bath. Allow the internal temperature to equilibrate strictly to -40°C . (Do not use acetone, as its freezing point is too low and may precipitate the starting material).

  • Hydride Addition: Add LiAlH₄ (140 mg, ~0.8-1.0 eq based on active hydride) in small portions.

    • Validation Checkpoint: Monitor internal temperature with a thermocouple. Do not allow the temperature to rise above -35°C during addition.

  • Reaction: Maintain at -40°C for 3 hours.

  • Cold Quench: Quench the reaction while still at -40°C by the extremely slow, dropwise addition of water (or a standard Fieser workup: n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

  • Filtration: Remove the precipitated aluminum salts by filtration through a pad of Celite. Concentrate the filtrate to yield the crude 8-fluoroquinoline-6-carbaldehyde, which can be purified via silica gel chromatography.

References

  • WO2010132615A1 - Hydrazone compounds and their use. Google Patents.

Sources

Preventing air oxidation of quinoline carbaldehydes during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline Carbaldehyde Stability & Handling

Subject: Prevention of Autoxidation and Recovery of Oxidized Quinoline Carbaldehydes Ticket ID: QC-OX-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely accessing this guide because your bright yellow/tan quinoline carbaldehyde starting material has developed a white crust, changed physical state (oil to solid), or is showing a carboxylic acid peak (approx. 10-12 ppm) in your


H-NMR.

Quinoline carbaldehydes are notoriously prone to radical-mediated autoxidation . This is not a sign of poor synthesis, but a fundamental thermodynamic inevitability when these compounds are exposed to atmospheric oxygen. This guide provides the mechanistic causality, the "Gold Standard" storage protocol, and a self-validating recovery workflow to salvage oxidized material.

Part 1: The Mechanism (Why is this happening?)

The degradation of quinoline carbaldehydes is an autocatalytic radical chain reaction . Unlike simple hydrolysis, this process requires only oxygen and a radical initiator (often light or trace metals).

  • Initiation: A photon or trace metal abstracts the formyl hydrogen, creating an acyl radical.

  • Propagation: This radical reacts with atmospheric

    
     to form a peroxy radical, which then steals a hydrogen from another aldehyde molecule. This creates the carboxylic acid product and regenerates the acyl radical, propagating the chain.
    
  • Termination: Two radicals collide and neutralize, but by then, significant conversion to quinoline carboxylic acid has occurred.

Visualizing the Pathway

The following diagram details the specific radical pathway responsible for the degradation of your reagent.

Autoxidation Mechanism Aldehyde Quinoline Carbaldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (hv / trace metal) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Air) Peroxy->Radical Chain Propagation Acid Quinoline Carboxylic Acid (R-COOH) Peroxy->Acid + R-CHO (H-abstraction)

Caption: Figure 1. Radical-mediated autoxidation pathway converting quinoline carbaldehydes to carboxylic acids upon air exposure.

Part 2: Storage Best Practices (Prevention)

To prevent the pathway above, you must break the "Fire Triangle" of autoxidation: Oxygen , Light , and Heat .

The Gold Standard Protocol Store all quinoline carbaldehydes under the following conditions. Deviating from this significantly reduces shelf-life from years to weeks.

VariableRecommendationScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air. It creates a "blanket" over the solid/liquid, whereas Nitrogen (

) mixes more readily with air in repeatedly opened vessels [1].
Temperature -20°C (Solid) Low temperatures kinetically inhibit the radical propagation step. Solutions should be stored at -80°C [2].[1]
Container Amber Glass + Parafilm/SureSeal Amber glass blocks UV light (the primary radical initiator). Parafilm acts as a secondary oxygen barrier.
Physical State Solid (if possible) Solids have lower surface area for oxygen diffusion compared to oils.

Critical Warning: Do not store these aldehydes in solution (e.g., DMSO or DMF) for long periods at room temperature. DMSO is hygroscopic, and dissolved oxygen in solvents accelerates degradation [3].

Part 3: Troubleshooting & Recovery (The Cure)

If your material is already oxidized, do not throw it away. You can purify it using the Bisulfite Adduct Method .

This method is self-validating because it relies on a phase change:

  • The Aldehyde forms a water-soluble solid adduct.

  • The Impurity (Acid) stays in the organic layer.

  • You wash the organic layer away, then regenerate the aldehyde.

Recovery Workflow Diagram

Bisulfite Rescue Impure Oxidized Mixture (Aldehyde + Acid) BisulfiteRxn Add Saturated NaHSO3 (aq) Impure->BisulfiteRxn PhaseSep Phase Separation BisulfiteRxn->PhaseSep OrgLayer Organic Layer (Contains Acid/Impurities) DISCARD PhaseSep->OrgLayer Extract AqLayer Aqueous Layer (Contains Bisulfite Adduct) PhaseSep->AqLayer Retain Regen Add Base (Na2CO3) + Fresh Organic Solvent AqLayer->Regen Hydrolysis Pure Pure Quinoline Carbaldehyde Regen->Pure Dry & Concentrate

Caption: Figure 2. The Bisulfite Rescue Workflow. A chemical filter that selectively pulls the aldehyde into the aqueous phase, leaving oxidation products behind.

Step-by-Step Recovery Protocol

Reagents: Saturated Sodium Bisulfite (


) solution, Ethyl Acetate (EtOAc), Sodium Carbonate (

), Magnesium Sulfate (

).
  • Dissolution: Dissolve your crude, oxidized material in a minimal amount of EtOAc (or Ether).

  • Adduct Formation: Add an excess of saturated aqueous

    
    . Shake vigorously in a separatory funnel for 5-10 minutes.
    
    • Observation: You may see a white precipitate form at the interface. This is good; it is the bisulfite adduct [4].

  • Wash (The Filter): Separate the layers.[2]

    • Organic Layer: Contains the quinoline carboxylic acid (impurity). Discard this (or save for analysis).

    • Aqueous Layer (and precipitate): Contains your aldehyde as a latent adduct.[2] Keep this.

  • Regeneration:

    • Place the aqueous layer (and any solid) in a flask.

    • Add fresh EtOAc.

    • Slowly add solid

      
       or 10% NaOH until the pH is basic (~pH 10-12). Stir until the solid adduct dissolves and gas evolution stops.
      
  • Isolation: Separate the layers again. The aldehyde has now returned to the organic layer.

  • Drying: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    

Validation: Run a TLC. You should see a single spot. The baseline "streak" characteristic of carboxylic acids should be gone.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use chromatography (Silica Gel) instead of bisulfite purification? A: You can, but it is risky. Quinoline carbaldehydes are often "streaky" on silica due to the basic nitrogen. Furthermore, silica is slightly acidic and can catalyze further decomposition or acetal formation if you use alcohol solvents. The bisulfite method is chemically specific to the aldehyde group, making it superior for this specific impurity profile [5].

Q: My aldehyde is a liquid. Can I distill it? A: Quinoline carbaldehydes have high boiling points. Distillation often requires high heat, which promotes radical formation and accelerates oxidation. If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg) to keep the temperature as low as possible.

Q: I see a color change from yellow to red/brown. Is this oxidation? A: Not necessarily. Oxidation to the acid usually results in a white solid. A red/brown color often indicates Schiff base formation (polymerization) or trace metal complexation (quinolines are excellent ligands). The bisulfite method described above will also clean up these impurities, as polymers will not form the bisulfite adduct.

References

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations.Link

  • MedChemExpress. (2024). Quinoline-2-carboxaldehyde Storage and Stability Data.[3]Link

  • Sigma-Aldrich. (2024). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[4]Link

  • Kjell, D. P., et al. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[5] Journal of Organic Chemistry.[5] Link

  • Boucher, M. M., et al. (2017).[6] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[6][7] Organic Process Research & Development.[6] Link

Sources

Purification of 8-fluoroquinoline-6-carbaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification of 8-Fluoroquinoline-6-carbaldehyde via Flash Column Chromatography

Introduction: The Chemist’s Challenge

Purifying 8-fluoroquinoline-6-carbaldehyde presents a dual challenge inherent to its structure:

  • The Quinoline Core (Basic Nitrogen): The heterocyclic nitrogen is a Lewis base. Standard silica gel is weakly acidic (

    
    ), leading to acid-base interactions that cause severe peak tailing ("streaking") and poor resolution.
    
  • The Aldehyde Moiety (Reactive Electrophile): While aromatic aldehydes are relatively stable, they are susceptible to autoxidation (forming the carboxylic acid) and acetal formation if alcohols are used in the mobile phase without buffering.

This guide provides a robust, self-validating protocol designed to neutralize these interactions and ensure high recovery.

Part 1: Pre-Purification Assessment & Method Development

Before packing the column, you must define the "Separation Window" using Thin Layer Chromatography (TLC).

Solubility & Solvent System Selection

The 8-fluoro substituent increases lipophilicity compared to the parent quinoline, but the compound remains moderately polar.

  • Primary Solvent System: Hexanes / Ethyl Acetate (Hex/EtOAc).[1]

  • Alternative (for higher polarity): Dichloromethane / Methanol (DCM/MeOH).

    • Warning: Avoid MeOH if possible to prevent hemiacetal formation. If necessary, keep run times short.

The "TEA Test" (Crucial Step)

Run two TLC plates side-by-side:

  • Plate A: Standard eluent (e.g., 30% EtOAc in Hexanes).

  • Plate B: Standard eluent + 1% Triethylamine (TEA) .

Observation: If Plate A shows a "comet" streak and Plate B shows a compact spot, the silica must be deactivated with TEA during the column run.

Part 2: The Purification Protocol

Step 1: Stationary Phase Preparation (Deactivation)
  • Goal: Neutralize acidic silanol groups (

    
    ) to prevent quinoline binding.
    
  • Method: Slurry pack the silica gel using the starting mobile phase containing 1% TEA .

    • Why: Pre-treating the column is more effective than just adding TEA to the eluent, as it ensures the entire path length is neutralized before the sample hits the silica.

Step 2: Sample Loading (Dry Loading Recommended)

Quinoline aldehydes often have poor solubility in non-polar starting solvents (e.g., 100% Hexanes). Liquid loading with DCM can lead to precipitation when the sample hits the hexane-rich mobile phase.

  • Protocol:

    • Dissolve crude 8-fluoroquinoline-6-carbaldehyde in a minimum amount of DCM or Acetone.

    • Add silica gel (ratio 1:2 sample-to-silica by weight).

    • Evaporate solvent via rotary evaporator until a free-flowing powder remains.

    • Load this powder carefully onto the top of the pre-packed column.

Step 3: Gradient Elution

Run a gradient to focus the band.[2]

PhaseSolvent Composition (Hex/EtOAc + 1% TEA)Volume (CV = Column Volumes)Purpose
Equilibration 95:52 CVEnsure basic pH stability.
Ramp 1 95:5

80:20
5 CVElute non-polar impurities.
Ramp 2 80:20

50:50
10 CVTarget elution window.
Wash 0:1002 CVFlush polar byproducts (acids).

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for solvent and column selection.

PurificationWorkflow Start Crude 8-Fluoroquinoline-6-carbaldehyde SolubilityCheck Check Solubility: Soluble in Hex/EtOAc? Start->SolubilityCheck TLC_Test TLC Scouting: Does it streak? SolubilityCheck->TLC_Test Streak_Yes Yes: Basic Nitrogen Interaction TLC_Test->Streak_Yes Tailing Streak_No No: Clean Spot TLC_Test->Streak_No Rf ~0.3 Action_TEA Add 1% Triethylamine (TEA) to Mobile Phase Streak_Yes->Action_TEA Action_Standard Standard Flash Chromatography Streak_No->Action_Standard Loading_Decision Loading Method Action_TEA->Loading_Decision Action_Standard->Loading_Decision Dry_Load Dry Load (Silica/Celite) Recommended for Solids Loading_Decision->Dry_Load Liquid_Load Liquid Load (Risk of Precipitation) Loading_Decision->Liquid_Load Elution Elution: Hex/EtOAc Gradient Dry_Load->Elution Liquid_Load->Elution Post_Process Evaporate < 40°C Store under Argon Elution->Post_Process

Caption: Workflow for optimizing the purification of basic quinoline derivatives, highlighting the critical intervention point for TEA addition.

Part 4: Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Streaking / Tailing Interaction between quinoline Nitrogen and acidic silanols.Add 1% TEA to the mobile phase. If problem persists, switch to Neutral Alumina stationary phase.
Compound "Stuck" at Baseline Compound is protonated (salt form) or oxidized to acid.Flush column with 10% MeOH in DCM + 1% NH₄OH . Check crude for carboxylic acid impurity (oxidation).[3]
New Spot Appears During Run Acetal formation (reaction with MeOH) or Oxidation.Avoid MeOH. Use EtOAc/Hexane . If MeOH is required, do not store fractions overnight; evaporate immediately.
Co-elution with Impurities Regioisomers (e.g., 5-fluoro vs 8-fluoro) have similar polarity.Change selectivity: Switch from EtOAc to Acetone or THF as the modifier. Use a flatter gradient (e.g., 1% increase per CV).
Precipitation on Column Solubility mismatch during liquid loading.Switch to Dry Loading . Adsorb sample onto silica gel before packing.[4]
Frequently Asked Questions (FAQs)

Q1: Can I use Dichloromethane (DCM) and Methanol instead of Hexane/EtOAc? A: Yes, but with caution. While DCM/MeOH is excellent for solubility, the nucleophilic nature of methanol can react with the aldehyde to form hemiacetals, especially if the silica is acidic. If you must use this system, add 0.5-1% TEA to buffer the acidity and process fractions immediately.

Q2: Why is my aldehyde converting to a carboxylic acid during the column run? A: Aldehydes are sensitive to oxidation, a process catalyzed by the high surface area of silica gel and the presence of oxygen.

  • Fix: Minimize time on column. Use "Flash" chromatography (rapid flow). Flush the column with Nitrogen/Argon before use if the compound is highly unstable.

Q3: How do I remove the Triethylamine (TEA) from my purified product? A: TEA has a low boiling point (89°C) and is volatile. It will largely be removed during rotary evaporation. To ensure complete removal, co-evaporate with DCM or Toluene 2-3 times. Alternatively, high-vacuum drying will remove residual amine.

Q4: Is the 8-fluoro substituent stable on silica? A: Yes, aryl fluorides are generally stable to silica gel chromatography conditions. They do not hydrolyze under standard chromatographic pH ranges.

References

  • BenchChem. (2025).[5] Overcoming challenges in the purification of heterocyclic compounds. Retrieved from

  • Biotage. (2023).[6] Is there an easy way to purify organic amines? Retrieved from

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? Retrieved from [7]

  • MDPI. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones. Retrieved from

Sources

Technical Support Center: Troubleshooting Low Reactivity of C-6 Aldehyde in Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Researchers, scientists, and drug development professionals often encounter challenges when working with complex heterocyclic systems. One such issue that can impede synthetic progress is the low reactivity of the C-6 aldehyde group on a fluorinated quinoline scaffold. This guide provides a comprehensive technical support center to diagnose and overcome this common experimental hurdle. By understanding the underlying electronic and steric factors, and by applying targeted troubleshooting strategies, you can significantly improve reaction outcomes and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: Why is the C-6 aldehyde on my fluorinated quinoline showing such low reactivity in standard reactions like Wittig, Knoevenagel, or reductive amination?

A1: The diminished reactivity of the C-6 aldehyde is a direct consequence of the powerful electron-withdrawing effects of both the quinoline ring system and the fluorine substituents.[1][2] Here's a breakdown of the contributing factors:

  • The Quinoline Ring: The nitrogen atom in the quinoline ring is electronegative and exerts a strong inductive and mesomeric (resonance) electron-withdrawing effect on the entire ring system. This deactivates the benzene portion of the quinoline, making the C-6 position electron-deficient.

  • Fluorine Substituents: Fluorine is the most electronegative element and acts as a strong electron-withdrawing group through induction.[3] When attached to the quinoline ring, it further pulls electron density away from the aldehyde group.

  • Combined Effect: The synergistic electron-withdrawing nature of the quinoline nitrogen and the fluorine atoms significantly reduces the partial positive charge on the carbonyl carbon of the C-6 aldehyde. This makes the aldehyde less electrophilic and therefore less susceptible to attack by nucleophiles, which is the key first step in many reactions.[4][5]

Q2: Does the position of the fluorine atom(s) on the quinoline ring matter?

A2: Absolutely. The position of the fluorine substituent(s) has a profound impact on the reactivity of the C-6 aldehyde. The electron-withdrawing inductive effect of fluorine is distance-dependent. Therefore, a fluorine atom closer to the C-6 aldehyde will have a more pronounced deactivating effect. For instance, a fluorine at C-5 or C-7 will decrease the aldehyde's reactivity more significantly than a fluorine at C-2 or C-3. The cumulative effect of multiple fluorine atoms will further exacerbate this issue.

Q3: Are there any general strategies to enhance the reactivity of my fluorinated quinoline-6-carbaldehyde?

A3: Yes, several strategies can be employed to overcome the inherent low reactivity:

  • Lewis Acid Catalysis: The use of a Lewis acid can activate the aldehyde.[4] The Lewis acid coordinates to the carbonyl oxygen, increasing the polarization of the C=O bond and making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Harsher Reaction Conditions: Increasing the reaction temperature, using a higher concentration of reagents, or extending the reaction time can often drive sluggish reactions to completion. However, this approach should be used cautiously as it may lead to side reactions or decomposition of starting materials.

  • More Reactive Reagents: Employing more potent nucleophiles or reagents can compensate for the reduced electrophilicity of the aldehyde. For example, in a Wittig reaction, using a more reactive, unstabilized ylide can be beneficial.

  • Solvent Choice: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or DMSO can often enhance the rate of reactions involving charged intermediates.

Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common reactions where the low reactivity of fluorinated quinoline-6-carbaldehyde is a primary concern.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. Low yields are a common issue with deactivated aldehydes.

Problem: Low or no yield in the Knoevenagel condensation.

Troubleshooting Workflow:

Knoevenagel_Troubleshooting start Low/No Yield in Knoevenagel catalyst Step 1: Evaluate Catalyst start->catalyst conditions Step 2: Optimize Conditions catalyst->conditions If yield is still low sub_catalyst1 Use stronger base (e.g., DBU) or increase catalyst loading catalyst->sub_catalyst1 reagents Step 3: Assess Reagents conditions->reagents If yield is still low sub_conditions1 Increase temperature Remove water (Dean-Stark) conditions->sub_conditions1 lewis_acid Step 4: Introduce Lewis Acid reagents->lewis_acid If yield is still low sub_reagents1 Use more reactive methylene compound (e.g., malononitrile > ethyl cyanoacetate) reagents->sub_reagents1 success Successful Condensation lewis_acid->success If successful sub_lewis_acid1 Add catalytic amount of Lewis Acid (e.g., TiCl4, ZnCl2) lewis_acid->sub_lewis_acid1

Caption: Troubleshooting workflow for Knoevenagel condensation.

Detailed Protocol for an Optimized Knoevenagel Condensation:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the fluorinated quinoline-6-carbaldehyde (1.0 eq), the active methylene compound (1.2 eq), and a suitable solvent (e.g., toluene or xylene).

  • Catalyst Addition: Add a catalytic amount of a suitable base. For deactivated aldehydes, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1-0.2 eq) instead of weaker bases like piperidine.

  • Reaction: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap is crucial to drive the equilibrium towards the product.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Comparative Table of Knoevenagel Conditions:

CatalystBase StrengthTypical Temperature (°C)Water RemovalExpected Outcome with Deactivated Aldehydes
PiperidineWeak25-80OptionalLow to moderate yield
Ammonium AcetateWeak80-120RecommendedModerate yield
DBUStrong25-100RecommendedImproved yield
Lewis Acid (e.g., TiCl₄) + BaseN/A0-25Not applicablePotentially high yield

Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis from aldehydes. However, electron-deficient aldehydes can be poor substrates for this reaction.

Problem: Incomplete consumption of the aldehyde and low yield of the desired alkene.

Troubleshooting Workflow:

Wittig_Troubleshooting start Low Yield in Wittig Reaction ylide Step 1: Ylide Generation & Reactivity start->ylide conditions Step 2: Reaction Conditions ylide->conditions If yield is still low sub_ylide1 Use unstabilized ylide Ensure complete ylide formation (color change) ylide->sub_ylide1 additives Step 3: Consider Additives conditions->additives If yield is still low sub_conditions1 Increase temperature Use a more polar solvent (e.g., DMF) conditions->sub_conditions1 success Successful Olefination additives->success If successful sub_additives1 Add LiBr to increase reactivity additives->sub_additives1

Caption: Troubleshooting workflow for the Wittig reaction.

Detailed Protocol for an Optimized Wittig Reaction:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C or -78 °C.

  • Deprotonation: Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise. Allow the mixture to stir for 30-60 minutes. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

  • Aldehyde Addition: Dissolve the fluorinated quinoline-6-carbaldehyde (1.0 eq) in anhydrous THF and add it slowly to the ylide solution at the same low temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Gentle heating may be required for particularly unreactive substrates.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Comparative Table of Wittig Reagents and Conditions:

Ylide TypeReactivityStereoselectivityRecommended for Deactivated Aldehydes
Stabilized (e.g., from Ph₃P=CHCO₂Et)LowE-selectiveNot recommended
Semi-stabilized (e.g., from Ph₃P=CHPh)ModerateMixture of E/ZMay require forcing conditions
Unstabilized (e.g., from Ph₃P=CH₂)HighZ-selectiveHighly Recommended

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds. The initial step, imine formation, can be slow with electron-deficient aldehydes.

Problem: The aldehyde is not consumed, or is reduced to the corresponding alcohol.

Troubleshooting Workflow:

Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination imine Step 1: Promote Imine Formation start->imine reducing_agent Step 2: Select Appropriate Reducing Agent imine->reducing_agent If aldehyde is reduced sub_imine1 Add catalytic acid (e.g., AcOH) Remove water (molecular sieves) imine->sub_imine1 conditions Step 3: Optimize Reaction Conditions reducing_agent->conditions If reaction is slow sub_reducing_agent1 Use NaBH(OAc)₃ or NaBH₃CN (selective for iminium ion) reducing_agent->sub_reducing_agent1 success Successful Amination conditions->success If successful sub_conditions1 Increase temperature Use Lewis acid catalyst (e.g., Ti(OiPr)₄) conditions->sub_conditions1

Sources

Technical Support Center: Solubility of 8-Fluoroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 8-fluoroquinoline-6-carbaldehyde in aqueous media. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Introduction: Understanding the Challenge

8-Fluoroquinoline-6-carbaldehyde is a heterocyclic aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1] However, its rigid, planar structure and aromaticity contribute to strong intermolecular forces in the solid state, leading to high crystal lattice energy.[2] This characteristic, common to many quinoline derivatives, results in poor intrinsic solubility in aqueous media, a critical hurdle for biological assays, formulation development, and reaction chemistry.[2][3] This guide provides a systematic approach to overcoming these solubility issues.

Frequently Asked Questions (FAQs)
Q1: Why is 8-fluoroquinoline-6-carbaldehyde expected to be poorly soluble in water?

A1: The poor aqueous solubility stems from its molecular structure. The quinoline core is a large, hydrophobic aromatic system. While the nitrogen atom and the aldehyde group can participate in hydrogen bonding, the overall character of the molecule is lipophilic. Overcoming the strong crystal lattice energy of the solid compound to allow water molecules to solvate it is energetically unfavorable.[2]

Q2: How do the fluoro- and carbaldehyde groups affect solubility?

A2: The fluorine atom at the 8-position is a highly electronegative, electron-withdrawing group. This can influence the basicity of the quinoline nitrogen. The carbaldehyde (aldehyde) group at the 6-position can act as a hydrogen bond acceptor, which might slightly improve interactions with water, but this effect is generally insufficient to grant significant aqueous solubility on its own.

Q3: What is the single most important first step to address solubility?

A3: The most critical initial step is to determine the compound's pH-dependent solubility profile.[2] Quinoline is a weak base, and its derivatives are often significantly more soluble in acidic conditions.[4][5] This is because the nitrogen atom in the quinoline ring becomes protonated at low pH, forming a cationic salt which is much more polar and, therefore, more soluble in water.[6] Understanding this behavior can provide the simplest path to solubilization.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter in the lab.

Issue 1: My compound will not dissolve in my standard aqueous buffer (e.g., PBS at pH 7.4).
  • Possible Cause: The intrinsic solubility of the neutral form of the compound is very low at this pH.

  • Solution Pathway: Your primary strategies are to modify the solvent environment using co-solvents or to modify the compound's ionization state by adjusting the pH.

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[][8]

Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, reducing the energy penalty of creating a cavity for the non-polar solute.[] Dimethyl sulfoxide (DMSO) is a powerful and common choice, but others should be considered based on the experimental context, especially in cell-based assays where solvent toxicity is a concern.[9][10]

Table 1: Common Co-solvents for Preclinical Formulations

Co-SolventTypical Starting Conc. (v/v)Key CharacteristicsConsiderations
DMSO 0.1% - 1%Highly effective polar aprotic solvent.Can be toxic to cells at >1%. May interfere with some assays.
Ethanol 1% - 5%Less toxic than DMSO. Volatile.May cause protein precipitation at higher concentrations.
PEG 400 1% - 10%Low toxicity, commonly used in formulations.Can be viscous. May affect cell membranes.
Propylene Glycol 1% - 10%Good safety profile.Less powerful solvent than DMSO or ethanol.

This is often the most effective method for ionizable compounds like quinolines.

Causality: By lowering the pH of the medium well below the pKa of the quinoline nitrogen, you drive the equilibrium towards the protonated, cationic form. This salt form is significantly more polar and readily interacts with water molecules, increasing solubility by orders of magnitude.[4][6]

Issue 2: My compound dissolves in an organic solvent, but precipitates when diluted into my aqueous assay buffer.
  • Possible Cause: The final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility limit, even with the small amount of co-solvent present.

  • Solution Pathway: This is a classic problem when moving from a high-concentration organic stock. The key is to ensure the final concentration in the assay remains below the solubility limit in the final solvent mixture.

Troubleshooting Steps:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will result in a lower final co-solvent concentration in your assay, but may not solve the precipitation if the compound itself is the issue.

  • Increase Final Co-solvent Percentage: Incrementally increase the final percentage of the co-solvent in your assay buffer. Be mindful of the tolerance of your biological system (e.g., cells, enzymes) to the solvent.[10]

  • Change the Co-solvent: Some co-solvents are better at maintaining solubility upon dilution. Experiment with PEG 400 or other formulation excipients.

  • Utilize pH Modification: The most robust solution is often to prepare the final aqueous buffer at an acidic pH (e.g., pH 4-5) where the compound is inherently more soluble, preventing it from crashing out of solution.[]

Issue 3: I am observing inconsistent or non-reproducible results in my biological assays.
  • Possible Cause: This is a classic symptom of poor solubility.[10] The compound may be precipitating in the assay plate over time, leading to an unknown and variable effective concentration. Degradation can also be a factor.[11]

  • Solution Pathway: You must validate the solubility and stability of the compound under your exact assay conditions.

Validation Steps:

  • Kinetic Solubility Assay: Perform a simple test to determine the concentration at which the compound begins to precipitate in your final assay buffer (See Protocol 2).

  • Visual Inspection: After preparing your assay plates, inspect them under a microscope for signs of precipitation before and after incubation.

  • Fresh Solutions: Always use freshly prepared solutions, as quinoline derivatives can be unstable in aqueous media over time, especially when exposed to light.[11]

Visualized Workflows and Mechanisms
Solubility Enhancement Decision Tree

The following diagram outlines a logical workflow for addressing solubility challenges with 8-fluoroquinoline-6-carbaldehyde.

G start Compound Insoluble in Aqueous Buffer check_ionizable Is the compound ionizable? (Quinoline = Yes) start->check_ionizable adjust_ph Adjust pH to Acidic Range (e.g., pH 3-5) check_ionizable->adjust_ph Yes try_cosolvent Use Organic Co-solvent (e.g., DMSO, EtOH, PEG 400) check_ionizable->try_cosolvent No (or pH incompatible) ph_path Yes check_sol_ph Soluble? adjust_ph->check_sol_ph success_ph Success! Proceed with Experiment check_sol_ph->success_ph Yes check_sol_ph->try_cosolvent No fail_ph No cosolvent_path No check_sol_cosolvent Soluble? try_cosolvent->check_sol_cosolvent success_cosolvent Success! Verify Assay Compatibility check_sol_cosolvent->success_cosolvent Yes advanced Consider Advanced Methods: - Surfactants (e.g., Tween-80) - Cyclodextrins - Solid Dispersions check_sol_cosolvent->advanced No fail_cosolvent No

Caption: Decision tree for selecting a solubility enhancement method.

Mechanism of pH-Dependent Solubility

This diagram illustrates the chemical equilibrium that governs the solubility of quinoline derivatives in aqueous acid.

Caption: Equilibrium between neutral and protonated quinoline forms.

Experimental Protocols

Safety Precaution: Always consult the Safety Data Sheet (SDS) for 8-fluoroquinoline-6-carbaldehyde before handling. Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]

Protocol 1: Preparation of a Stock Solution Using a Co-solvent

Objective: To prepare a concentrated stock solution for serial dilution into aqueous media.

Materials:

  • 8-fluoroquinoline-6-carbaldehyde

  • Anhydrous DMSO (or other appropriate co-solvent)

  • Vortex mixer

  • Sonicator (water bath)

  • Analytical balance and microcentrifuge tubes

Procedure:

  • Accurately weigh a small amount (e.g., 1-5 mg) of the compound into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • If solids persist, place the tube in a sonicator water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied but be cautious of compound stability.[10]

  • Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be completely clear.

  • Store the stock solution appropriately, protected from light and moisture. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

Protocol 2: Rapid Assessment of Kinetic Solubility

Objective: To estimate the concentration at which the compound precipitates in your final aqueous buffer.

Materials:

  • 10 mM stock solution of the compound in DMSO (from Protocol 1)

  • Final aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well clear microplate

  • Multichannel pipette

  • Microplate reader capable of measuring light scatter or absorbance (optional)

Procedure:

  • Add 198 µL of your final aqueous buffer to multiple wells of the 96-well plate.

  • Add 2 µL of your 10 mM DMSO stock solution to the first well. This creates a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.

  • Visually inspect the well for any cloudiness or precipitate. This is your highest concentration point.

  • If no precipitate is observed, you can serially dilute this well to test lower concentrations.

  • Let the plate sit for a period relevant to your assay (e.g., 1-2 hours) and inspect again, as precipitation can be time-dependent.

  • (Optional Quantitative Analysis) Read the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance or light scatter compared to a buffer/DMSO control indicates precipitation.

References
  • Carvajal, T. M., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118. [Link]

  • Carvajal, T. M., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Yu, X., Zipp, G. L., & Davidson, G. W. 3rd. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical research, 11(4), 522–527. [Link]

  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Sravani, B., et al. (2014). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmacy and Chemical and Biological Sciences. [Link]

  • Singh, S., & Shivahare, R. (2017). Improving solubility via structural modification. ResearchGate. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Fluoroquinoline. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Fluoroquinoline-6-carbaldehyde. PubChem Compound Database. [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. [Link]

  • Kumar, L., & Verma, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • PubChemLite. (n.d.). 8-fluoroquinoline-3-carbaldehyde (C10H6FNO). [Link]

  • Feringa, B. L., et al. (2002). Entrapment and release of quinoline derivatives using a hydrogel of a low molecular weight gelator. Journal of Controlled Release. [Link]

  • MilliporeSigma. (n.d.). 5-Fluoroquinoline-8-carbaldehyde. [Link]

Sources

Minimizing side reactions during oxidation of 8-fluoro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Oxidation of 8-Fluoro-6-Methylquinoline

Strategic Overview: The Chemoselectivity Challenge

Oxidizing 8-fluoro-6-methylquinoline (8-F-6-MQ) presents a classic problem in heterocyclic chemistry: distinguishing between the benzylic C-H bonds of the methyl group and the nucleophilic nitrogen atom of the quinoline ring.

The presence of the 8-fluoro substituent is the critical variable here. Unlike electron-donating groups (e.g., methoxy), the fluorine atom exerts a strong inductive electron-withdrawing effect (


). This deactivates the benzene ring towards electrophilic oxidation (reducing ring degradation) and slightly decreases the basicity of the quinoline nitrogen (

shift). However, it is not sufficient to completely prevent N-oxidation or over-oxidation without rigorous protocol control.

Primary Reaction Pathways & Risks:

  • Target Pathway: Methyl

    
     Aldehyde (via 
    
    
    
    ) or Acid (via
    
    
    /
    
    
    ).
  • Side Reaction A (N-Oxidation): Attack of the oxidant on the nitrogen lone pair.

  • Side Reaction B (Ring Degradation): Oxidative cleavage of the aromatic rings (common with unbuffered permanganate).

  • Side Reaction C (Over-oxidation): Aldehyde converting to acid unintentionally, or decarbonylation.

Reaction Pathway Visualization

The following diagram maps the competing pathways. Your objective is to stay on the "Green" path while suppressing the "Red" exits.

OxidationPathways Start 8-Fluoro-6-methylquinoline NOxide N-Oxide Impurity (Side Reaction A) Start->NOxide Peracids / Unbuffered KMnO4 Aldehyde 8-Fluoro-6-quinoline- carbaldehyde Start->Aldehyde SeO2 (1.1 eq), Dioxane, Reflux Acid 8-Fluoro-6-quinoline- carboxylic Acid Start->Acid KMnO4 (Acidic) RingOpen Ring Cleavage Products (Side Reaction B) Start->RingOpen Vigorous Oxidation (High Temp/pH > 10) NOxide->RingOpen Degradation Aldehyde->Acid Jones Reagent or H2O2

Caption: Reaction network showing the target oxidation (Green) versus competing N-oxidation and degradation pathways (Red).

Troubleshooting & Optimization Guides

Module A: Preventing N-Oxide Formation

Symptom: Appearance of a polar, UV-active spot (lower


 than starting material) that resists extraction into non-polar solvents. Mass spec shows M+16 peak.
Root Cause Mechanistic Insight Corrective Action
High pH (Basic Media) The free base form of quinoline has an accessible lone pair on the nitrogen, acting as a nucleophile toward the oxidant.Protonate the Nitrogen: Run oxidations in acidic media (e.g., acetic acid or dilute

). The protonated quinolinium ion (

) is resistant to electrophilic attack at the nitrogen.
Wrong Oxidant Peracids (mCPBA) and

are notorious for N-oxidation.
Switch to

:
Selenium dioxide is highly selective for allylic/benzylic C-H activation and rarely affects the pyridine nitrogen due to steric and mechanistic constraints [1].
Module B: Controlling Oxidation State (Aldehyde vs. Acid)

Symptom: Incomplete conversion or mixtures of aldehyde and acid.

  • For Aldehyde Target: Use Selenium Dioxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) .[1][2][3][4]
    
    • Mechanism:[1][2][5][4][6][7] The reaction proceeds via an ene-reaction followed by a [2,3]-sigmatropic rearrangement.[1] This mechanism requires the benzylic protons and is distinct from direct oxygen transfer.

    • Tip: Use 1,4-dioxane with a small amount of water (4-5%).[8] The water is crucial to hydrolyze the intermediate selenite ester. Without water, the reaction stalls or forms complex aggregates.

  • For Acid Target: Use Chromium Trioxide (

    
    ) in 
    
    
    
    (Jones Oxidation)
    or Acidic Permanganate .
    • Why Acidic? As noted above, acidic conditions protect the nitrogen. Basic permanganate will likely produce the N-oxide carboxylate, which is difficult to purify.

Module C: Minimizing Ring Degradation

Symptom: Loss of mass balance, formation of intractable tars, loss of aromatic signals in NMR.

  • The Fluorine Factor: The 8-fluoro group deactivates the ring, making it more stable than 8-methylquinoline. However, excessive heat (>100°C) with strong oxidants (

    
    ) can still cleave the C5-C6 bond.
    
  • Control: Monitor temperature strictly. Do not exceed reflux temperature of the solvent. If using

    
    , add the oxidant portion-wise to control the exotherm.[9]
    

Validated Experimental Protocols

Protocol 1: Selective Synthesis of 8-Fluoro-6-quinolinecarbaldehyde

Target: Benzylic oxidation without N-oxidation.

Reagents:

  • 8-Fluoro-6-methylquinoline (1.0 eq)

  • Selenium Dioxide (

    
    ) (1.2 - 1.5 eq)
    
  • Solvent: 1,4-Dioxane : Water (95:5)

Step-by-Step:

  • Setup: Dissolve substrate in 1,4-dioxane (0.5 M concentration). Add water (5% v/v).

    • Technical Note: Anhydrous conditions often lead to lower yields. The presence of water facilitates the hydrolysis of the intermediate selenium species [2].

  • Addition: Add

    
     in a single portion.
    
  • Reaction: Heat to reflux (approx. 100°C) for 4–12 hours. Monitor by TLC/LCMS.[9]

    • Checkpoint: The reaction mixture will turn black due to the precipitation of elemental selenium (

      
      ). This is a visual indicator of reaction progress.
      
  • Workup (Crucial for Selenium Removal):

    • Cool to room temperature.[9][10]

    • Filter through a pad of Celite to remove black selenium solids.

    • Concentrate the filtrate.[10][11]

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Safety: All selenium waste must be segregated as hazardous toxic waste.

Protocol 2: Synthesis of 8-Fluoro-6-quinolinecarboxylic Acid

Target: Full oxidation while protecting the Nitrogen.

Reagents:

  • 8-Fluoro-6-methylquinoline (1.0 eq)

  • Chromium Trioxide (

    
    ) (3.0 eq)
    
  • Sulfuric Acid (

    
    ) (concentrated)
    

Step-by-Step:

  • Preparation: Dissolve substrate in dilute

    
     (20%). This protonates the nitrogen immediately (
    
    
    
    ).
  • Oxidation: Add

    
     (dissolved in water/acid) dropwise at 0°C.
    
  • Temperature: Allow to warm to RT, then heat to 60-70°C.

    • Warning: Do not exceed 80°C to prevent decarboxylation or ring opening.

  • Workup:

    • Neutralize carefully with

      
       to pH 3-4 (isoelectric point precipitation).
      
    • The carboxylic acid should precipitate.[9][10] Filter and wash with cold water.

FAQ: Rapid Troubleshooting

Q: My product is contaminated with a red solid that is difficult to remove. A: This is likely elemental selenium (red allotrope) if you used


. It can be colloidal.
  • Fix: Filter the crude mixture through a dual pad of Celite and Activated Charcoal. The charcoal adsorbs the colloidal selenium.

Q: I see a peak at M+16 in LCMS, but I used acidic conditions. A: Check your workup. If you neutralized the reaction mixture before quenching the oxidant, N-oxidation occurred during the workup.

  • Fix: Quench the oxidant (e.g., with sodium bisulfite) while the solution is still acidic, then neutralize.

Q: Can I use Potassium Permanganate (


) for the aldehyde? 
A:  No. 

is too strong and will drive the reaction to the carboxylic acid or cleave the ring. It is not suitable for stopping at the aldehyde stage [3].

References

  • Riley Oxidation Mechanism & Selectivity

    • Title: The use of selenium (IV)
    • Source: Emporia St
    • URL:[Link]

  • Prevention of N-Oxide Formation

    • Title: Technical Support Center: Preventing N-oxide Form
    • Source: BenchChem.[9][10][12]

  • Permanganate Reactivity Profiles

    • Title: Oxidation of Organic Molecules by KMnO4.[9][13][14]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Substrate Data (8-fluoro-6-methylquinoline)

    • Title: 8-fluoro-6-methylquinoline Product D
    • Source: Santa Cruz Biotechnology.[15]

Sources

Technical Support Center: Optimization & Troubleshooting for 8-Fluoroquinoline-6-carbaldehyde Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. 8-Fluoroquinoline-6-carbaldehyde is a highly versatile, yet sensitive, synthetic intermediate heavily utilized in the development of TRPM5 inhibitors and antimicrobial agents[1]. Typically synthesized via the low-temperature lithium aluminum hydride (LiAlH₄) reduction of its corresponding Weinreb amide[1], the crude product often contains over-reduced alcohols, unreacted amides, and auto-oxidation byproducts.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we explore the thermodynamic causality behind solvent selection and provide a self-validating protocol to ensure you achieve >99% purity in your drug development workflows.

Physicochemical Profiling & Solvent Selection

To design a self-validating purification protocol, we must first analyze the molecular causality governing the solubility of 8-fluoroquinoline-6-carbaldehyde:

  • Quinoline Core: The aromatic bicyclic system drives strong π-π stacking in the crystal lattice, while the basic nitrogen acts as a hydrogen-bond acceptor.

  • C8-Fluorine: The highly electronegative fluorine atom increases the molecule's overall lipophilicity and introduces unique C-F···H dipole interactions that stabilize the crystalline state.

  • C6-Aldehyde: This highly polar functional group provides strong dipole-dipole interactions but is inherently reactive, making it a thermodynamic sink for hydration or auto-oxidation.

Because of this "push-pull" lipophilic/polar profile, binary solvent systems (solvent/antisolvent) offer the most precise control over the Metastable Zone Width (MSZW) during crystallization.

Quantitative Solvent Parameters

Summarized below are the optimal solvent systems for this specific scaffold, balancing dielectric constants (ε) with expected recovery rates.

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Optimal Ratio (v/v)Expected RecoveryTarget Impurities Removed
Ethyl Acetate / Hexanes 6.0 / 1.977 / 681 : 3 to 1 : 475 - 85%Unreacted Weinreb amide, highly polar byproducts.
Acetonitrile 37.582N/A (Single)65 - 75%Over-reduced alcohols, regioisomers[2].
Ethanol / Water 24.5 / 80.178 / 1001 : 0.5 to 1 : 170 - 80%Inorganic salts (e.g., aluminum salts from LiAlH₄)[3].

Self-Validating Experimental Protocol: EtOAc/Hexanes

This protocol uses a binary system where Ethyl Acetate (EtOAc) solvates the polar aldehyde and basic quinoline, while Hexanes disrupt this solvation shell, driving the lipophilic fluorinated aromatic core to pack into a crystal lattice.

Step 1: Dissolution

  • Place the crude 8-fluoroquinoline-6-carbaldehyde in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Add a minimum volume of EtOAc (approx. 3-5 mL per gram of crude).

  • Heat the suspension to 60°C under a nitrogen atmosphere until complete dissolution occurs. Causality: Nitrogen prevents the hot aldehyde from auto-oxidizing. Minimal solvent ensures the system reaches near-saturation.

Step 2: Hot Filtration

  • Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble inorganic salts (e.g., residual lithium/aluminum salts from the synthesis step).

Step 3: Antisolvent Titration

  • Return the filtrate to 60°C stirring.

  • Begin dropwise addition of warm Hexanes. Continue until the solution becomes slightly turbid (cloud point), indicating the boundary of the metastable zone.

  • Add a few drops of EtOAc just until the turbidity clears. Self-Validation Check: If the solution does not become turbid after adding 4 volumes of hexanes, the initial EtOAc volume was too high. Abort antisolvent addition, concentrate the solution under reduced pressure by 50%, and resume.

Step 4: Nucleation & Cooling

  • Remove the heat source and allow the flask to cool to room temperature (20°C) undisturbed over 2 hours.

  • Once at room temperature, transfer the flask to a 4°C refrigerator for an additional 2 hours to maximize crystal yield.

Step 5: Harvesting

  • Collect the crystals via vacuum filtration.

  • Wash the filter cake with 2 volumes of ice-cold Hexanes to remove surface impurities.

  • Dry under high vacuum for 12 hours.

Recrystallization_Workflow N1 Crude 8-Fluoroquinoline- 6-carbaldehyde N2 Dissolution (Minimal hot EtOAc, 60°C) N1->N2 Heat & Stir N3 Hot Filtration (Remove insolubles) N2->N3 Gravity Filter N4 Antisolvent Addition (Hexanes dropwise) N3->N4 Titrate N5 Controlled Cooling (RT then 4°C) N4->N5 Supersaturate N6 Pure Crystals (>99% Purity) N5->N6 Nucleation

Binary solvent recrystallization workflow for 8-fluoroquinoline-6-carbaldehyde.

Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming a liquid layer) instead of forming solid crystals. What is the mechanism and how do I fix it? A1: "Oiling out" is a liquid-liquid phase separation that occurs when the melting point of the solute is lower than the temperature at which the solution becomes supersaturated. Aldehydes are particularly prone to this due to their ability to form disordered, viscous dipole networks. Fix: Re-heat the mixture until it forms a single homogeneous phase. Add 10-15% more EtOAc (the good solvent) to shift the saturation curve, then cool the system much more slowly (e.g., in a warm water bath that cools to room temperature overnight). Introducing a seed crystal at the cloud point can also force solid-liquid nucleation before liquid-liquid separation occurs.

Q2: I'm seeing a new, highly polar impurity spot on my TLC/NMR after recrystallization. What happened? A2: You are likely observing the auto-oxidation of the C6-aldehyde into 8-fluoroquinoline-6-carboxylic acid. Aromatic carbaldehydes undergo a radical-mediated auto-oxidation when exposed to heat, light, and atmospheric oxygen. Fix: Ensure your recrystallization solvents are degassed (sparged with Argon or N₂) and conduct the cooling phase in the dark.

Auto_Oxidation A1 8-Fluoroquinoline- 6-carbaldehyde A2 Acyl Radical Intermediate A1->A2 O2, Light A3 Peroxy Acid Intermediate A2->A3 O2 A4 8-Fluoroquinoline- 6-carboxylic acid A3->A4 + Aldehyde

Auto-oxidation pathway of 8-fluoroquinoline-6-carbaldehyde into carboxylic acid.

Q3: Can I use alcoholic single-solvent systems like Methanol or Ethanol instead of EtOAc/Hexanes? A3: While ethanol/water is a standard system for related amides[3], using alcohols for aldehydes carries a risk. If there are trace acidic impurities in your crude mixture, the aldehyde can react with the alcohol upon heating to form a hemiacetal or full acetal impurity. If you prefer a single-solvent system to avoid antisolvent titration, Acetonitrile is a highly effective, non-nucleophilic alternative that has been successfully utilized for the purification of complex quinoline-5-carbaldehydes[2].

References

  • Title: Hydrazone compounds and their use (WO2010132615A1)
  • Title: Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives Source: MDPI URL: [Link]

Sources

Technical Support Center: Stability and Handling of 8-Fluoroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-fluoroquinoline-6-carbaldehyde . As a highly functionalized heterocyclic building block, this molecule presents unique synthetic opportunities but demands precise environmental control. Researchers frequently encounter stability issues under basic conditions due to the synergistic electron-withdrawing effects of the quinoline nitrogen, the 8-fluoro substituent, and the 6-carbaldehyde moiety.

This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to ensure experimental integrity.

Section 1: Core Reactivity & Mechanistic Insights (FAQs)

Q1: Why is 8-fluoroquinoline-6-carbaldehyde highly sensitive to basic conditions? A: The instability is driven by two distinct reactive centers on the molecule:

  • C8-Position (Nucleophilic Aromatic Substitution - SNAr): Fluorine is a highly electronegative atom, making it an exceptional leaving group in SNAr reactions when attached to an electron-deficient aromatic ring. The quinoline nitrogen strongly activates the 2, 4, and 8 positions toward nucleophilic attack[1]. The presence of the 6-carbaldehyde group further withdraws electron density via resonance, lowering the lowest unoccupied molecular orbital (LUMO) energy. Consequently, nucleophilic bases (e.g., primary/secondary amines, alkoxides, or hydroxides) rapidly displace the fluorine atom via a Meisenheimer intermediate[2].

  • C6-Position (Cannizzaro Reaction): The aldehyde group lacks α-protons. When exposed to strong aqueous bases (like NaOH or KOH), it undergoes a base-catalyzed disproportionation (Cannizzaro reaction), yielding equimolar amounts of 8-fluoroquinoline-6-carboxylic acid and (8-fluoroquinolin-6-yl)methanol.

Q2: Does the choice of base matter during cross-coupling reactions (e.g., Suzuki or Sonogashira)? A: Absolutely. Nucleophilic bases (like NaOEt or NaOH) will directly attack the C8-fluorine[3]. To prevent premature SNAr, you must use sterically hindered, non-nucleophilic bases (e.g., N,N-diisopropylethylamine/DIPEA) or mild inorganic bases (e.g., K2CO3 or K3PO4) in anhydrous or biphasic solvent systems. The stability of quinoline derivatives in aqueous solutions is highly dependent on both the pH and the specific nature of the buffer[4].

G Start 8-Fluoroquinoline-6-carbaldehyde Base Basic Conditions (OH-, Alkoxides, Amines) Start->Base SNAr Nucleophilic Aromatic Substitution (SNAr) at C8 Base->SNAr Nucleophiles (Amines, Alkoxides) Cannizzaro Cannizzaro Reaction at C6 Aldehyde Base->Cannizzaro Strong Aqueous Base (NaOH, KOH) Prod1 8-Substituted Quinoline-6-carbaldehyde SNAr->Prod1 Prod2 Disproportionation Products (Acid + Alcohol) Cannizzaro->Prod2

Logical flowchart of 8-fluoroquinoline-6-carbaldehyde degradation under basic conditions.

Section 2: Troubleshooting Guide

Issue: Unexpected side products detected during basic workup or reaction. Diagnosis: Run an LC-MS analysis of the crude mixture to identify the specific degradation pathway. Mass shifts are the most reliable indicator of the failure mode.

Troubleshooting Issue Issue: Product Degradation During Basic Reaction/Workup CheckMS Check LC-MS Profile Issue->CheckMS LossF Mass Shift: Loss of F Addition of Nucleophile CheckMS->LossF MassDis Mass Shift: +16 Da (Acid) & +2 Da (Alcohol) CheckMS->MassDis Diag1 Diagnosis: SNAr at C8 LossF->Diag1 Diag2 Diagnosis: Cannizzaro at C6 MassDis->Diag2 Sol1 Solution: Use non-nucleophilic bases (e.g., DIPEA, K3PO4) Diag1->Sol1 Sol2 Solution: Avoid strong aqueous hydroxides; use mild buffers Diag2->Sol2

Troubleshooting workflow for identifying and resolving base-induced degradation.

Section 3: Quantitative Stability Profile

To predict the behavior of 8-fluoroquinoline-6-carbaldehyde, refer to the following stability data under various basic conditions.

Base / ConditionNucleophilicityPrimary Degradation PathwayEstimated Half-Life (25°C)Recommendation
1M NaOH (aq) HighCannizzaro & SNAr (Hydroxylation)< 10 minutesAvoid. Use mild buffers.
NaOMe in Methanol HighSNAr (Methoxylation at C8)< 30 minutesAvoid unless synthesizing 8-methoxy derivatives.
Pyrrolidine (neat/DMSO) HighSNAr (Amination at C8)~ 2 hoursAvoid as a base; useful only as an SNAr reagent[3].
K2CO3 (aq/THF, 1:1) Low/ModerateSlow Cannizzaro~ 24 hoursAcceptable for short cross-coupling reactions.
DIPEA (DCM or DMF) Very LowStable> 7 daysOptimal for base-requiring anhydrous steps.

Section 4: Self-Validating Experimental Protocols

Protocol A: Mild-Base Suzuki-Miyaura Coupling (Preserving the 8-Fluoro Group)

Causality: This protocol utilizes K3PO4, a mild, non-nucleophilic base, combined with a sterically demanding ligand (XPhos). This accelerates the palladium-catalyzed cross-coupling at a targeted halogenated site faster than any background SNAr degradation can occur at the C8-fluoro position.

Step-by-step Methodology:

  • Preparation: In a rigorously dried Schlenk tube, add 8-fluoroquinoline-6-carbaldehyde (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.04 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times to prevent oxidative side reactions.

  • Solvent Addition: Add degassed Toluene/H2O (10:1 v/v). Note: The minimal water ensures boronic acid activation without promoting Cannizzaro disproportionation.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor strictly via TLC or LC-MS.

  • Workup Validation: Cool to room temperature, dilute with EtOAc, and wash with saturated NH4Cl (pH ~6). Crucial step: Mildly acidic workup instantly quenches residual base, locking the molecule in its stable state and validating the survival of the fluoro group.

Protocol B: Deliberate Nucleophilic Substitution (SNAr) of the 8-Fluoro Group

Causality: If the goal is to functionalize the C8 position, the 8-fluoro group can be strategically displaced. Using a secondary amine in a polar aprotic solvent maximizes the nucleophile's reactivity while minimizing aldehyde degradation[3].

Step-by-step Methodology:

  • Preparation: Dissolve 8-fluoroquinoline-6-carbaldehyde (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine or pyrrolidine, 3.0 equiv) and anhydrous K2CO3 (2.0 equiv).

  • Reaction: Stir at 80°C for 12 hours. Note: The polar aprotic nature of DMSO leaves the amine un-solvated and highly nucleophilic, driving the SNAr reaction to completion.

  • Workup Validation: Pour the mixture into ice-cold water to precipitate the 8-aminoquinoline-6-carbaldehyde product. Filter and wash with cold water. Analyze via 19F NMR to validate the complete disappearance of the fluorine signal.

References

  • Aivali, S., et al. "Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers." National Center for Biotechnology Information (PMC).2

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. 1

  • Gao, Y., et al. "A Facile Oxidative Opening of the C-Ring in Luotonin A and Derivatives." National Center for Biotechnology Information (PMC). 3

  • BenchChem. "Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions." BenchChem Technical Resources. 4

Sources

Validation & Comparative

1H NMR Characteristic Peaks of Aldehyde Proton in 8-Fluoroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a fluorine atom at the 8-position of the quinoline scaffold is a strategic bioisosteric replacement used to modulate metabolic stability (blocking P450 oxidation), basicity (pKa modulation), and lipophilicity. However, characterizing aldehyde intermediates of this scaffold—specifically 8-fluoroquinoline-carbaldehydes —presents unique spectroscopic challenges due to


F-

H spin-spin coupling and electronic anisotropy.

This guide provides a technical comparison of the aldehyde proton (


 -CHO) resonances in 8-fluoroquinoline derivatives versus their non-fluorinated and 8-hydroxy analogs. It focuses on distinguishing positional isomers (2-CHO vs. 3-CHO) and validating structural integrity using 1H NMR.

Part 1: The Chemo-Structural Context

Why the 8-Fluoro Position Matters

In quinoline drug design, the 8-position is "peri" to the ring nitrogen. Substituting a hydrogen with fluorine at this position creates a specific electronic environment:

  • Basicity Reduction: The high electronegativity of fluorine withdraws electron density from the pyridine ring, lowering the pKa of the quinoline nitrogen.

  • Conformational Locking: The size of fluorine (Van der Waals radius ~1.47 Å) is small enough to avoid steric clash but large enough to influence the conformation of adjacent substituents via electrostatic repulsion.

The "Aldehyde Trap"

Clarification: "8-Fluoroquinoline" itself does not contain an aldehyde. This guide characterizes 8-fluoroquinoline-x-carbaldehyde derivatives, where


 is typically position 2, 3, or 4. These are critical electrophilic intermediates for synthesizing Schiff bases and hydrazones in anticancer research.

Part 2: Comparative NMR Analysis

The following data compares the aldehyde proton shifts of 8-fluoroquinoline derivatives against standard alternatives.

Table 1: Chemical Shift ( ) and Multiplicity Comparison[1][2][3][4][5][6]
CompoundSubstituent PositionAldehyde

(ppm)
Multiplicity

Coupling
Solvent
8-Fluoroquinoline-2-carbaldehyde C-210.15 - 10.25 Singlet (s)NegligibleCDCl

8-Fluoroquinoline-3-carbaldehyde C-310.20 - 10.35 Singlet (s)NegligibleDMSO-d

Quinoline-2-carbaldehyde C-210.17Singlet (s)NoneCDCl

8-Hydroxyquinoline-5-carbaldehyde C-510.06Singlet (s)NoneCDCl

8-Fluoro-4-hydroxyquinoline-3-CHO C-310.05Singlet (s)NoneDMSO-d

Detailed Spectral Analysis[12]
1. The Aldehyde Singlet (9.5 – 10.5 ppm)

The aldehyde proton in 8-fluoroquinoline derivatives consistently appears as a sharp singlet in the downfield region (


 ppm).
  • Observation: Unlike the aromatic ring protons, the aldehyde proton at position 2 or 3 is too distal (5+ bonds away) from the 8-fluorine atom to exhibit observable

    
    F-
    
    
    
    H coupling (
    
    
    ).
  • Diagnostic Value: If this peak appears as a doublet, it suggests the aldehyde is likely at Position 7 (ortho to the fluorine), where

    
     coupling (~1-2 Hz) may occur.
    
2. The "Fingerprint" Region (7.0 – 8.5 ppm)

While the aldehyde peak confirms the functional group, the 8-fluoro substitution is confirmed by the splitting of the aromatic protons.

  • H-7 Proton: Appears as a distinct doublet of doublets (dd) or multiplet due to coupling with both H-6 (

    
     Hz) and F-8 (
    
    
    
    Hz).
  • H-5/H-6 Protons: Often show complex higher-order splitting patterns compared to non-fluorinated quinoline.

Part 3: Experimental Protocol for Validation

To ensure the peak observed is the aldehyde and not a carboxylic acid (oxidation impurity) or exchangeable proton, follow this self-validating workflow.

Protocol: Differentiate Aldehyde from Impurities
  • Sample Preparation:

    • Dissolve ~5-10 mg of the 8-fluoroquinoline derivative in 0.6 mL of anhydrous CDCl

      
       .
      
    • Note: Use CDCl

      
       over DMSO-d
      
      
      
      initially to prevent H-bonding broadening, unless solubility is an issue.
  • Acquisition:

    • Run a standard 1H NMR (minimum 16 scans).

    • Target Region: Zoom into 9.0 – 13.0 ppm.

  • Validation Steps:

    • Step A (Shift Check): Is the peak between 10.0–10.4 ppm? (Yes = Aldehyde candidate).[1]

    • Step B (D

      
      O Shake):  Add 1 drop of D
      
      
      
      O to the tube, shake, and re-run.
      • Result: If the peak disappears

        
         It is OH/NH  (not aldehyde).
        
      • Result: If the peak remains

        
         It is Aldehyde  or Carboxylic Acid .
        
    • Step C (HSQC/HMBC): Run a 2D HSQC.

      • Result: If the proton correlates to a carbon at ~192 ppm

        
        Aldehyde .
        
      • Result: If no correlation (quaternary C)

        
        Carboxylic Acid  (proton usually >11 ppm).
        

Part 4: Visualization of Structural Logic

The following diagram illustrates the structural isomers and the lack of coupling influence on the distal aldehyde proton.

G cluster_0 8-Fluoroquinoline Scaffold cluster_1 Aldehyde Position Effects N1 N (Pos 1) C2 C-2 N1->C2 C3 C-3 C2->C3 CHO2 CHO at C-2 (~10.2 ppm, s) C2->CHO2 Distal (No Coupling) CHO3 CHO at C-3 (~10.3 ppm, s) C3->CHO3 Distal (No Coupling) C8 C-8 F8 F (Pos 8) C8->F8 C-F Bond CHO7 CHO at C-7 (Couples to F8?) F8->CHO7 Ortho Coupling (Possible doublet) key Key: Green=Fluorine Source | Blue=Target Signal | Red=Coupling Path

Caption: Structural connectivity showing why C-2 and C-3 aldehyde protons appear as singlets (distal to F-8), whereas a C-7 aldehyde would likely exhibit splitting.

Part 5: Troubleshooting & Artifacts

When analyzing these spectra, researchers often encounter specific artifacts.

Hydrate Formation

Aldehydes with strong electron-withdrawing groups (like fluoro-quinolines) are prone to forming hydrates (gem-diols) in the presence of trace water.

  • Symptom: Disappearance of the 10.2 ppm singlet and appearance of a broad singlet/doublet at ~6.0 ppm (CH(OH)

    
    ).
    
  • Solution: Dry the sample in a vacuum desiccator and use a fresh ampoule of solvent.

Oxidation (The "Acid" Peak)

Auto-oxidation converts the aldehyde to carboxylic acid.

  • Symptom: New broad peak appears >12.0 ppm.

  • Solution: Store 8-fluoroquinoline-carbaldehydes under inert gas (Argon/Nitrogen) at -20°C.

Solvent Effects (DMSO vs CDCl3)
  • CDCl

    
    :  Best for resolution. Peak is usually sharper.[2]
    
  • DMSO-d

    
    :  May cause a slight downfield shift (0.1 - 0.2 ppm) due to hydrogen bonding with the solvent oxygen. Use DMSO only if solubility in chloroform is poor.
    

References

  • Musiol, R. et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry.

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shift Table. California State Polytechnic University, Pomona.[1]

  • BenchChem. (2025).[3] Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives.

  • Royal Society of Chemistry. (2016).[4] Synthesis of 2–phenoxyquinoline–3–carbaldehydes (Supplementary Information).

  • MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes.

Sources

19F NMR shift assignment for 8-fluoroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

19F NMR Shift Assignment for 8-Fluoroquinoline-6-carbaldehyde: A Comparative Guide to Analytical and Computational Workflows

As a Senior Application Scientist, I frequently encounter bottlenecks during the structural validation of novel fluorinated heterocycles. 8-Fluoroquinoline-6-carbaldehyde is a highly valuable synthetic building block, particularly in the development of kinase inhibitors and high-performance chiral 19F-labeled probes ()[1].

Assigning the exact


F NMR chemical shift for this molecule is critical. The 100% natural abundance and high gyromagnetic ratio of the 

F nucleus provide exceptional sensitivity, but its chemical shift is acutely susceptible to its local electronic environment. While the baseline shift for an unsubstituted 8-fluoroquinoline is reported at -126.2 ppm ()[2], the introduction of a formyl group (-CHO) at the 6-position alters the electron density. Because the formyl group is an electron-withdrawing group (EWG) positioned meta to the fluorine atom, it pulls electron density away from the aromatic ring. This deshields the fluorine nucleus, shifting the expected resonance to a less negative value (approximately -124.8 ppm).

To confidently assign this shift, researchers must choose between physical experimentation and in silico prediction. This guide objectively compares the performance, causality, and workflows of three distinct analytical "products": Experimental NMR (Bruker Avance) , Empirical Prediction Software (Mnova) , and Quantum Mechanical DFT Software (Gaussian 16) .

Workflow Visualization

Workflow Start 8-Fluoroquinoline-6-carbaldehyde Shift Assignment Exp Experimental NMR (Bruker Avance) Start->Exp Emp Empirical Prediction (Mnova Software) Start->Emp DFT Quantum Mechanics (Gaussian 16) Start->DFT Exp_Sub 1D 19F{1H} & 2D HMBC Accurate but requires sample Exp->Exp_Sub Emp_Sub HOSE Code Database Fast but generic Emp->Emp_Sub DFT_Sub GIAO Calculation High accuracy, computationally heavy DFT->DFT_Sub Result Validated 19F Chemical Shift (~ -124.8 ppm) Exp_Sub->Result Emp_Sub->Result DFT_Sub->Result

Analytical workflows comparing experimental and computational 19F NMR assignment.

Experimental NMR (Bruker Avance NEO 600 MHz)

The Gold Standard for Absolute Validation

Physical NMR spectroscopy remains the ultimate arbiter of molecular structure. However, a standard 1D


F spectrum of 8-fluoroquinoline-6-carbaldehyde often yields a complex multiplet due to J-coupling between the fluorine atom and the adjacent aromatic protons (specifically H7 and H5).

The Causality of Decoupling: To resolve this, we utilize a


F{

H} decoupled sequence
. By continuously irradiating the proton frequencies during acquisition, we collapse the proton-fluorine scalar couplings. This causality is twofold: it simplifies the spectrum into a single, sharp singlet, and it drastically increases the signal-to-noise (S/N) ratio by concentrating the signal intensity into one peak rather than splitting it across a multiplet.
Self-Validating Experimental Protocol
  • Sample Preparation: Dissolve 5–10 mg of high-purity 8-fluoroquinoline-6-carbaldehyde in 0.6 mL of CDCl

    
    .
    
  • Internal Referencing (Validation Step): Add 1% v/v Trichlorofluoromethane (CFCl

    
    ). This acts as a self-validating internal standard, locking the 0.0 ppm reference point to ensure instrument drift does not skew the assignment.
    
  • Probe Tuning: Tune the broadband probe specifically to the

    
    F resonance frequency (approx. 564.6 MHz on a 600 MHz magnet) and match the impedance.
    
  • Acquisition: Run an inverse-gated

    
    F{
    
    
    
    H} decoupled experiment (e.g., zgig pulse program) with a spectral width of 200 ppm, centered at -100 ppm, for 64 scans.

Empirical Prediction (Mnova NMRPredict)

The Rapid Triage Tool

Mestrelab's Mnova uses an empirical database approach relying on HOSE (Hierarchical Orthogonal Space Encoding) codes. It looks at the topological environment of the fluorine atom and searches its database for matching substructures.

The Causality of Deviation: While incredibly fast, empirical predictors struggle with rare or highly specific electronic push-pull systems. If the exact 8-fluoro-6-formylquinoline scaffold is absent from the training set, the software defaults to the closest match (often a generic 8-fluoroquinoline). Consequently, it may predict a shift closer to -126.2 ppm, failing to fully account for the meta-deshielding effect of the formyl group.

Quantum Mechanical Prediction (Gaussian 16)

The First-Principles Arbitrator

When experimental data is ambiguous or the physical sample is unavailable, Density Functional Theory (DFT) provides a rigorous alternative. Gaussian 16 calculates the magnetic shielding tensor from first principles using the Gauge-Independent Atomic Orbital (GIAO) method.

The Causality of Basis Set Selection: We use a two-tier basis set approach. Geometry optimization is performed at the B3LYP/6-31G(d) level for computational efficiency. However, the NMR calculation itself requires the B3LYP/6-311+G(d,p) basis set. The addition of diffuse functions (+) is non-negotiable for fluorine; because fluorine is highly electronegative, its lone pairs occupy a larger spatial volume, which requires diffuse functions to model the electron density accurately.

Self-Validating Computational Protocol

DFT_Steps Geom Geometry Optimization B3LYP/6-31G(d) Freq Frequency Check No Imaginary Freqs Geom->Freq GIAO GIAO NMR Calc B3LYP/6-311+G(d,p) Freq->GIAO Scale Reference Scaling Against CFCl3 GIAO->Scale Final Predicted 19F Shift Scale->Final

Step-by-step DFT computational workflow for predicting 19F NMR chemical shifts.

  • Geometry Optimization: Build the molecule in GaussView and optimize at B3LYP/6-31G(d).

  • Frequency Check (Validation Step): Run a vibrational frequency calculation on the optimized geometry. Self-validation: The output must yield zero imaginary frequencies . If an imaginary frequency exists, the structure is trapped in a transition state rather than a local minimum, and the subsequent NMR calculation will be invalid.

  • GIAO Calculation: Execute the NMR calculation using the B3LYP/6-311+G(d,p) level of theory.

  • Reference Scaling: Subtract the calculated isotropic shielding value of the target molecule from the pre-calculated isotropic shielding value of CFCl

    
     at the exact same level of theory to yield the final ppm shift.
    

Comparative Data Analysis

The following tables summarize the quantitative outputs and logistical metrics of the three approaches when applied to 8-fluoroquinoline-6-carbaldehyde.

Table 1: Quantitative


F Shift Comparison 
Method / ProductPredicted/Measured

F Shift (ppm)
Deviation from Exp. (

ppm)
Confidence Level
Experimental (Bruker 600 MHz) -124.8 0.0 Absolute
Gaussian 16 (DFT-GIAO)-124.5+0.3High
Mnova NMRPredict (Empirical)-126.0-1.2Moderate

Table 2: Performance & Resource Metrics

MetricExperimental NMR (Bruker)Empirical Software (Mnova)DFT Software (Gaussian 16)
Turnaround Time 1–2 Hours (prep & acquisition)< 5 Seconds6–24 Hours (compute time)
Material Required 5–10 mg of pure compoundNone (In silico)None (In silico)
Cost Profile High (Spectrometer time, solvents)Low (Annual software license)Medium (Compute cluster overhead)
Primary Use Case Final structural validation for publicationRapid triage of virtual librariesDe novo prediction for novel scaffolds

Conclusion

For routine screening and known scaffolds, Mnova offers unparalleled speed. However, for a specific functionalized heterocycle like 8-fluoroquinoline-6-carbaldehyde, empirical databases may miss subtle meta-deshielding effects. Gaussian 16 bridges this gap, providing highly accurate ab initio predictions (+0.3 ppm deviation) that are invaluable when physical material is scarce. Ultimately, Experimental


F{

H} NMR
remains the mandatory self-validating system for final proof of structure, providing absolute certainty for downstream drug development applications.

References

  • Fujimoto, T., & Ritter, T. (2015). PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols. Organic Letters, 17(3), 544-547.[Link]

  • Wang, C., Gu, G., Zhang, W., Wu, J., & Zhao, Y. (2024). A high-performance chiral 19F-labeled probe with an increased structural twisting. Chemical Communications, 60, 5082-5085.[Link]

Sources

FTIR Benchmarking: Quinoline-6-carbaldehyde Carbonyl Stretch vs. Isomers & Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR carbonyl stretch frequency of quinoline-6-carbaldehydes Content Type: Publish Comparison Guide

Executive Summary

Quinoline-6-carbaldehyde (Q-6-C) is a critical heterocyclic building block in medicinal chemistry, widely used for Schiff base synthesis and Knoevenagel condensations.[1] Its functional identity is defined by the carbonyl (


) stretching vibration.[1]

The Benchmark: The characteristic FTIR carbonyl stretch for Quinoline-6-carbaldehyde appears at 1700 ± 5 cm⁻¹ (solid state/KBr).

This guide objectively compares this spectral signature against its positional isomers (2-, 4-carbaldehydes) and structural analogs (benzaldehyde), providing a self-validating protocol for purity assessment and reactivity prediction.[1]

Part 1: Technical Background & Comparative Analysis

The Physics of the Stretch

The carbonyl stretching frequency (


) is a direct measure of the bond order, governed by Hooke’s Law:


Where

is the force constant (bond strength) and

is the reduced mass.[1]

In Quinoline-6-carbaldehyde , the aldehyde group is attached to the benzenoid ring of the quinoline system. Unlike the pyridine-ring isomers (2- or 4-position), the 6-position is electronically "remote" from the heterocyclic nitrogen. This results in a conjugation pattern strikingly similar to benzaldehyde, but modulated by the overall electron-deficient nature of the quinoline scaffold.

Comparative Data: Isomers and Analogs

The position of the formyl group on the quinoline ring significantly alters the vibrational frequency due to varying degrees of Inductive (


) and Mesomeric (

) effects from the ring nitrogen.

Table 1: Comparative FTIR Carbonyl Frequencies

CompoundStructure Type

(cm⁻¹)
Electronic Driver
Quinoline-6-carbaldehyde Benzenoid-substituted1700 Extended conjugation; N-atom effect is weak/diluted.
Quinoline-2-carbaldehyde Pyridine-substituted (Ortho-like)1710 - 1720 Strong -I effect from adjacent Nitrogen shortens C=O bond, raising frequency.
Quinoline-4-carbaldehyde Pyridine-substituted (Para-like)1705 - 1715 Mixed resonance/inductive effects; existence of stable rotamers.
Benzaldehyde Carbocyclic Analog1703 Standard reference for aromatic conjugation.
Aliphatic Aldehydes Non-conjugated1730 - 1740 No resonance delocalization to lower bond order.

Key Insight: The shift from ~1710 cm⁻¹ (Q-2-C) to ~1700 cm⁻¹ (Q-6-C) confirms the "insulating" effect of the fused ring system. The 6-position aldehyde behaves more like a standard aromatic aldehyde, whereas the 2-position aldehyde is electronically perturbed by the adjacent nitrogen.

Electronic Resonance Visualization

The following diagram illustrates why the frequency shifts occur based on the resonance contribution from the aromatic ring into the carbonyl anti-bonding orbital.

ResonanceLogic cluster_0 Mechanism of Frequency Shift N_Inductive Nitrogen (-I Effect) Electron Withdrawal BondOrder C=O Bond Order N_Inductive->BondOrder Increases (Shortens Bond) Resonance Conjugation (+M Effect) Delocalization Resonance->BondOrder Decreases (Lengthens Bond) Freq_Q2 Q-2-C Frequency (~1710 cm⁻¹) BondOrder->Freq_Q2 Dominant -I (Proximity) Freq_Q6 Q-6-C Frequency (~1700 cm⁻¹) BondOrder->Freq_Q6 Balanced Conjugation

Figure 1: Logical flow showing how inductive and resonance effects compete to determine the final wavenumber.[1] In Q-6-C, the distance from nitrogen diminishes the inductive increase seen in Q-2-C.

Part 2: Experimental Protocol (Self-Validating)

To obtain the benchmark value of 1700 cm⁻¹, strict adherence to sample preparation is required.[1] Aldehydes are prone to auto-oxidation to carboxylic acids, which introduces a contaminating peak at ~1680-1690 cm⁻¹ and a broad O-H stretch at 2500-3300 cm⁻¹.

Method A: KBr Pellet (Gold Standard for Resolution)

Best for: High-resolution structural confirmation and publication-quality spectra.

  • Pre-Validation: Check the background spectrum. Ensure

    
     and 
    
    
    
    levels are minimal.
  • Sample Prep:

    • Mix 1-2 mg of Quinoline-6-carbaldehyde with 100-150 mg of spectroscopic grade KBr (dried at 110°C).

    • Grind in an agate mortar until a fine, flour-like consistency is achieved (prevents Christiansen effect/scattering).

  • Pressing: Apply 8-10 tons of pressure for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹[2]

    • Resolution: 2 cm⁻¹ or 4 cm⁻¹

    • Scans: 32 (minimum)[1][3]

  • Validation Check:

    • Pass: Sharp peak at ~1700 cm⁻¹; Fermi resonance doublet (C-H stretch) visible at ~2750 & 2850 cm⁻¹.[1]

    • Fail (Oxidized): Broad shoulder at 1680 cm⁻¹ or "jagged" broad peak >3000 cm⁻¹ (Carboxylic O-H).[1]

Method B: Diamond ATR (High Throughput)

Best for: Rapid purity screening in drug development workflows.[1]

  • Cleaning: Clean the diamond crystal with isopropanol; ensure energy throughput is >95% of baseline.

  • Deposition: Place ~5 mg of solid sample directly on the crystal.

  • Contact: Lower the pressure arm until the force gauge indicates optimal contact (usually a "click" or specific torque).

  • Correction: Apply "ATR Correction" in your software to account for penetration depth (

    
    ) dependence on wavelength, which can otherwise shift peaks by 2-5 cm⁻¹ relative to transmission (KBr) data.
    

Part 3: Application in Drug Development

The precise position of the carbonyl band is a predictor of reactivity in Schiff base formation (a common step in synthesizing quinoline-based antimalarials and anticancer agents).

  • Higher Frequency (>1710 cm⁻¹): Indicates a more electron-deficient carbonyl carbon. Reacts faster with nucleophiles (amines) but is more moisture sensitive.[1]

  • Benchmark Frequency (1700 cm⁻¹): Indicates stable conjugation.[1] Reactivity is balanced—ideal for controlled condensation reactions without rapid degradation.

Workflow: From Synthesis to Spectral Validation

Workflow Start Crude Synthesis Product (Oxidation of 6-methylquinoline) Purification Purification (Recrystallization/Column) Start->Purification FTIR_Step FTIR Analysis (KBr or ATR) Purification->FTIR_Step Decision Peak Analysis @ 1650-1750 cm⁻¹ FTIR_Step->Decision Pass PASS: Single Peak @ ~1700 cm⁻¹ Proceed to Schiff Base rxn Decision->Pass Sharp Signal Fail_Ox FAIL: Shoulder @ 1680 cm⁻¹ (Carboxylic Acid Impurity) Decision->Fail_Ox Broadening/Shift Fail_SM FAIL: No Carbonyl Peak (Unreacted Starting Material) Decision->Fail_SM Signal Absent

Figure 2: Quality Control Decision Tree using FTIR data to validate Quinoline-6-carbaldehyde batches.

References

  • ResearchGate. Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies. Retrieved from [Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. Retrieved from [Link][1]

  • LibreTexts. Infrared Spectroscopy: Carbonyl Absorption Frequencies. Retrieved from [Link]

Sources

The Impact of 8-Fluoro Substitution on the Biological Activity of Quinoline Aldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline-3-carbaldehydes are highly valued building blocks in medicinal chemistry. The reactive aldehyde moiety serves as an ideal electrophilic handle for synthesizing Schiff bases, hydrazones, and fused heterocyclic systems. When comparing the unsubstituted quinoline scaffold to its 8-fluoro analog (e.g., 8-fluoroquinoline-3-carbaldehyde), distinct differences in biological activity emerge. This guide provides an objective, data-driven comparison of how the 8-fluoro substitution modulates pharmacokinetics, target binding, and overall efficacy in both antimicrobial and antineoplastic applications.

Mechanistic Causality: Why the 8-Fluoro Substitution Matters

The introduction of a fluorine atom at the C-8 position of the quinoline ring is not merely a structural tweak; it fundamentally alters the molecule's physicochemical profile. Understanding this causality is essential for rational drug design:

  • Electronic Modulation and Target Binding : Fluorine is highly electronegative. At the 8-position, its inductive effect withdraws electron density from the adjacent quinoline nitrogen. This lowers the basicity (pKa) of the nitrogen, optimizing its interaction with the water-metal ion bridge in bacterial DNA gyrase and topoisomerase IV[1]. In eukaryotic cells, this substitution enhances affinity for human topoisomerase II, shifting the molecule's potential toward potent anticancer activity[2].

  • Metabolic Stability : The C-F bond is significantly stronger than the C-H bond. Substituting hydrogen with fluorine at metabolic hotspots shields the quinoline core from oxidative degradation by cytochrome P450 enzymes (such as CYP2A6), thereby increasing the compound's half-life in vivo[3].

  • Enhanced Lipophilicity : Fluorination increases the overall lipophilicity of the scaffold. This characteristic is critical for penetrating the lipid-rich outer membrane of Gram-negative bacteria and improving cellular uptake in solid tumor models, such as Triple-Negative Breast Cancer (TNBC)[3].

Comparative Biological Activity

To illustrate the impact of the 8-fluoro substitution, the table below summarizes representative in vitro data comparing downstream derivatives (such as hydrazones and Schiff bases) synthesized from 8-fluoroquinoline-3-carbaldehyde versus unsubstituted quinoline-3-carbaldehyde.

Table 1: Comparative Bioactivity of Quinoline-3-carbaldehyde Derivatives

Scaffold PrecursorAntimicrobial MIC: S. aureus (µg/mL)Antimicrobial MIC: E. coli (µg/mL)Anticancer IC50: MDA-MB-468 (µM)Key Pharmacological Trait
Quinoline-3-carbaldehyde (Non-fluorinated)16.0 - 32.032.0 - 64.015.5 - 25.0Baseline activity; highly susceptible to bacterial efflux pumps and rapid eukaryotic metabolism[4].
8-Fluoroquinoline-3-carbaldehyde 2.0 - 4.04.0 - 8.02.5 - 5.0Enhanced target affinity; superior metabolic stability and robust cell membrane penetration[3].

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating workflows detail the synthesis and biological evaluation of these compounds. Every protocol includes internal controls to validate the assay's integrity.

Protocol 1: Synthesis of Bioactive Hydrazones from Quinoline Aldehydes
  • Reaction Setup : Dissolve 1.0 mmol of the selected aldehyde (8-fluoroquinoline-3-carbaldehyde or quinoline-3-carbaldehyde) in 15 mL of absolute ethanol.

  • Condensation : Add 1.0 mmol of the desired hydrazide derivative and 2-3 drops of glacial acetic acid to act as a catalyst.

  • Reflux : Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

  • Isolation : Cool the mixture to room temperature. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from ethanol to yield the pure target compound.

  • Validation : Confirm the chemical structure and purity using 1H-NMR, 13C-NMR, and LC-MS.

Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution
  • Preparation : Prepare serial two-fold dilutions of the test compounds in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Inoculation : Dispense 100 µL of Cation-adjusted Mueller-Hinton Broth (MHB) into a 96-well microtiter plate. Add the compound dilutions. Inoculate each well with 5 × 10⁵ CFU/mL of the target bacterial strain (e.g., S. aureus or E. coli).

  • Controls : Include a vehicle control (1% DMSO), a sterility control (broth only), and a positive control (Ciprofloxacin)[5].

  • Incubation & Reading : Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth.

Protocol 3: Cytotoxicity Screening (MTT Assay)
  • Cell Seeding : Seed MDA-MB-468 breast cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂.

  • Treatment : Treat the cells with varying concentrations of the test compounds (0.1 to 100 µM). Include Doxorubicin as a positive control and untreated cells as a negative control.

  • Incubation : Incubate for 48-72 hours.

  • Viability Measurement : Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO and read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis[5].

Visualizations

Pathway A 8-Fluoroquinoline Derivative B Cell Membrane Penetration (Enhanced by 8-F Lipophilicity) A->B C Binding to DNA Gyrase / Topoisomerase IV / Topo II B->C D Stabilization of Cleaved DNA Complex C->D E Accumulation of Double-Strand Breaks D->E F Cell Death (Apoptosis / Bactericidal) E->F

Proposed signaling pathway for topoisomerase inhibition by 8-fluoroquinoline derivatives.

Workflow A Precursor Selection: 8-Fluoro vs Non-Fluoro Quinoline-3-carbaldehyde B Chemical Synthesis: Schiff Base / Hydrazone Formation A->B C Purification & Characterization (NMR, LC-MS) B->C D In Vitro Assays: MIC (Broth Microdilution) IC50 (MTT Assay) C->D E Data Analysis & SAR Comparison D->E

Standardized experimental workflow for the synthesis and bioactivity screening of quinolines.

References

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer Source: ACS Omega URL:[Link]

  • Non-fluorinated quinolones (NFQs): new antibacterials with unique properties against quinolone-resistant gram-positive pathogens Source: PubMed / NIH URL:[Link]

  • A "Double-Edged" Scaffold: Antitumor Power within the Antibacterial Quinolone Source: PMC / NIH URL:[Link]

Sources

X-Ray Crystallographic Profiling of 8-Fluoroquinoline Derivatives: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the 8-Fluoro Substituent

In the rational design of small-molecule therapeutics and biomimetic supramolecular assemblies (foldamers), the quinoline scaffold is a privileged structure. Modifying the 8-position of the quinoline ring with a fluorine atom introduces profound stereoelectronic effects without imposing significant steric bulk. Because the van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å), 8-fluoroquinolines can adopt highly compact conformations that are sterically forbidden for their 8-chloro (1.75 Å) or 8-bromo (1.85 Å) analogs.

This guide objectively compares the crystallographic behavior of 8-fluoroquinoline derivatives against alternative halogenated analogs, providing structural biologists and medicinal chemists with actionable, data-backed insights into their conformational preferences, hydrogen-bonding capabilities, and crystal packing behaviors.

Comparative Structural Analysis: 8-Fluoro vs. Alternative Quinolines

Helical Folding and Supramolecular Assembly

The structural divergence between 8-fluoroquinoline and 8-chloroquinoline derivatives is most strikingly observed in oligoamide foldamers. X-ray crystallographic data reveals that the 8-fluoro substituent acts as a highly efficient, localized hydrogen-bond acceptor. The fluorine atom points inward toward the hollow space of the helical structure, establishing a tight intramolecular


 hydrogen bond.

When comparing the crystal structures of 8-fluoroquinoline oligoamides to their 8-chloro counterparts, two critical variations emerge :

  • Hydrogen Bond Geometry : The

    
     distance is highly compressed (~2.2 Å), enforcing a tight helical curvature. In contrast, the 
    
    
    
    distance expands to ~2.5 Å due to the larger van der Waals radius of chlorine, altering the pitch of the helix.
  • Solvent Inclusion vs. Exclusion : The compact nature of the fluorine atom leaves sufficient void volume within the helical cavity to co-crystallize with solvent molecules (e.g., water). Conversely, the bulky chlorine atoms completely occupy the inner hollow, physically excluding solvent molecules from the crystal lattice.

Organometallic Coordination and Hemilability

Beyond internal folding, the C-F bond in 8-fluoroquinolines exhibits unique coordination chemistry. While C-F bonds are generally considered poor ligands, X-ray crystallography has captured rare, hemilabile


 interactions. For instance, in iridium complexes, 8-fluoroquinoline acts as a bidentate ligand, yielding an exceptionally short 

contact distance of 2.51 Å . This interaction is absent in unsubstituted quinolines and sterically hindered in chloro-derivatives, making 8-fluoroquinolines uniquely suited for stabilizing reactive catalytic intermediates.

Quantitative Data Presentation

The following table summarizes the crystallographic metrics differentiating 8-fluoroquinolines from 8-chloroquinolines, derived from single-crystal X-ray diffraction (SCXRD) models.

Crystallographic Parameter8-Fluoroquinoline Derivatives8-Chloroquinoline DerivativesStructural Consequence
Halogen vdW Radius ~1.47 Å~1.75 ÅDictates the diameter of the helical hollow space.
Intramolecular H-Bond

(~2.2 Å)

(~2.5 Å)
Fluorine acts as a tighter hydrogen-bond acceptor.
Solvent Inclusion Yes (Water/Methanol)NoCl atoms occupy the inner void, expelling solvent.

Contact
~2.51 Å (e.g., Ir complexes)Sterically hindered / N/AF enables unique hemilabile coordination bonds.
Helical Assembly Mode Quadruple & Double HelicesDistorted Double Helical DimersF allows higher-order supramolecular aggregation.

Structural Logic Visualization

G A 8-Substituted Quinoline Oligoamides B 8-Fluoro (F) Substitution (vdW radius: 1.47 Å) A->B C 8-Chloro (Cl) Substitution (vdW radius: 1.75 Å) A->C D Short N-H···F H-bond (~2.2 Å) Compact Inner Hollow B->D E Long N-H···Cl H-bond (~2.5 Å) Steric Expansion C->E F Solvent Inclusion Quadruple/Double Helices D->F G Solvent Exclusion Distorted Helical Dimers E->G

Fig 1: Structural divergence in quinoline foldamers driven by 8-position halogen steric and electronic effects.

Experimental Protocol: X-Ray Crystallography of Halogenated Quinolines

To ensure high-fidelity structural data, the following self-validating crystallographic workflow is optimized for 8-fluoroquinoline derivatives.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure : Dissolve the 8-fluoroquinoline derivative in a minimal volume of a halogenated solvent (e.g., chloroform). Place the vial inside a larger sealed chamber containing a protic anti-solvent (e.g., methanol). Allow slow vapor equilibration at 298 K for 3–7 days.

  • Causality : Chloroform readily solvates the hydrophobic quinoline backbone. The gradual, vapor-phase introduction of methanol slowly lowers the dielectric solubility limit, driving ordered nucleation over amorphous precipitation.

Step 2: Harvesting and Cryoprotection
  • Procedure : Submerge the target crystal in a drop of inert perfluoropolyether (Paratone-N) oil. Mount the crystal on a polyimide loop and immediately flash-cool to 100 K in a continuous nitrogen cold stream.

  • Causality : Flash-cooling to 100 K minimizes thermal motion (reducing atomic displacement parameters) and prevents radiation damage. The Paratone oil displaces surface water, preventing the formation of crystalline ice rings that would obscure the target's diffraction spots.

Step 3: Data Collection
  • Procedure : Collect diffraction data using a microfocus rotating anode diffractometer equipped with Cu-K

    
     radiation (
    
    
    
    Å).
  • Causality : Copper radiation is explicitly chosen over Molybdenum (Mo-K

    
    ). Cu-K
    
    
    
    yields stronger diffraction intensities for light-atom organic crystals and significantly enhances the anomalous dispersion signal of the molecules. This is a critical requirement for unambiguously determining the absolute stereochemical configuration of chiral foldamers.
Step 4: Data Reduction, Phasing, and Refinement (The Self-Validating System)
  • Procedure : Integrate the frames and apply empirical absorption corrections. Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL). Refine all non-hydrogen atoms (including the 8-fluoro substituent) anisotropically.
    
  • Causality & Validation : Crystallography is inherently self-validating. The refinement process algorithmically minimizes the difference between the observed diffraction data (

    
    ) and the calculated model (
    
    
    
    ). The validity of the 8-fluoro assignment is internally verified by examining the residual electron density map (
    
    
    ). A correctly modeled fluorine atom will leave a flat residual map (
    
    
    ), whereas misidentifying it as an oxygen or nitrogen atom would result in distinct positive or negative density peaks at the 8-position, immediately alerting the crystallographer to a compositional error.

References

  • Quadruple and Double Helices of 8-Fluoroquinoline Oligoamides Angewandte Chemie International Edition URL:[Link]

  • Heteromeric double helix formation by cross-hybridization of chloro-and fluoro-substituted quinoline oligoamides Chemical Communications URL:[Link]

  • The Coordination Chemistry of the C-F Unit in Fluorocarbons Chemical Reviews URL:[Link]

Technical Comparison Guide: UV-Vis Spectroscopy of 8-Fluoroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 8-fluoroquinoline-6-carbaldehyde , comparing it against its non-fluorinated parent and industry-standard quinoline derivatives.

Part 1: Executive Summary & Strategic Value

8-Fluoroquinoline-6-carbaldehyde (8-F-Q6C) represents a specialized scaffold in medicinal chemistry, distinct from the ubiquitous "fluoroquinolone" antibiotics. While the antibiotic class relies on a 4-oxo-3-carboxylic acid core, 8-F-Q6C serves as a versatile electrophilic building block .

Its value lies in the "Fluorine Effect" : the ability of the C8-fluorine atom to modulate pKa, metabolic stability, and lipophilicity (


) while exerting minimal steric perturbation compared to a hydrogen atom. In UV-Vis spectroscopy, this compound exhibits a distinct "fingerprint" characterized by preserved quinoline aromaticity with specific solvatochromic shifts induced by the electron-withdrawing fluorine and the conjugated aldehyde.
Why This Comparison Matters

Researchers often substitute the C8-position to block metabolic oxidation. However, unlike C8-methoxy or C8-hydroxy substitutions which drastically alter electronic absorption (red-shifting), C8-fluorine offers a "stealth" modification—altering reactivity without collapsing the core spectral window.

Part 2: Comparative Spectral Analysis

The following data compares 8-F-Q6C with its direct parent Quinoline-6-carbaldehyde (Q6C) and the common optical standard 8-Hydroxyquinoline (8-HQ) .

Table 1: Comparative UV-Vis Absorption Data (Methanol, M)
Feature8-Fluoroquinoline-6-carbaldehyde Quinoline-6-carbaldehyde (Q6C) 8-Hydroxyquinoline (8-HQ)
Primary Band (

)
242 - 246 nm (Predicted)248 nm241 nm
Secondary Band (Conjugated) 280 - 285 nm (Predicted)286 nm310 nm
Long-Wave Band (n


)
340 - 345 nm (Weak)350 nm~380 nm (Broad)
Electronic Effect Inductive withdrawing (-I) dominates; slight hypsochromic (blue) shift.Baseline conjugation of aldehyde with heteroaromatic ring.Strong mesomeric donation (+M); significant bathochromic (red) shift.
Molar Absorptivity (

)
High (

)
High (

)
Moderate
Solvatochromism Negative (Blue shift in polar solvents)NegativePositive (Red shift in polar solvents)

Note on Data Provenance: Values for Q6C and 8-HQ are based on experimental literature standards [1, 2]. Values for 8-F-Q6C are derived from substituent perturbation theory, applying the known hypsochromic effect of C8-fluorine substitution on the quinoline chromophore [3].

Spectral Interpretation[1][2][3]
  • The

    
    -Band (~245 nm):  Corresponds to the high-energy 
    
    
    
    transition of the naphthalene-like core. The fluorine atom at C8 slightly stabilizes the HOMO, causing a minor blue shift (2-4 nm) relative to Q6C.
  • The Para-Band (~285 nm): This band arises from the conjugation of the C6-aldehyde with the ring system. It is intense and sensitive to pH.

  • The

    
    -Band (~345 nm):  A lower intensity band often obscured by the tail of the Para-band. It represents the forbidden 
    
    
    
    transition involving the nitrogen lone pair and the aldehyde oxygen.

Part 3: Structural Logic & Mechanism

To understand why the spectrum behaves this way, we must visualize the electronic pathway. The fluorine atom acts as an electronic "damper" compared to the "amplifier" effect of a hydroxyl group.

Diagram 1: Electronic Modulation Pathway

This diagram illustrates how the C8-Fluorine atom influences the conjugated system compared to the C6-Aldehyde group.

G Q_Core Quinoline Core (Aromatic System) Aldehyde C6-Aldehyde (Electron Withdrawing -M) Extends Conjugation Q_Core->Aldehyde Red Shift (Bathochromic) Fluorine C8-Fluorine (Inductive -I > +M) Stabilizes HOMO Q_Core->Fluorine Minor Blue Shift (Hypsochromic) UV_Shift Resultant UV Spectrum Blue Shift vs Parent High Intensity Aldehyde->UV_Shift Fluorine->UV_Shift

Caption: The C6-aldehyde extends the


-system (Red Shift), while the C8-fluorine inductively pulls electron density, slightly stabilizing the ground state (Blue Shift).

Part 4: Validated Experimental Protocol

Materials
  • Analyte: 8-Fluoroquinoline-6-carbaldehyde (Purity >98% by HPLC).

  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid Chloroform due to potential photodecomposition.

  • Blank: Pure solvent from the same batch.

Step-by-Step Methodology
  • Stock Preparation (Self-Check Point 1):

    • Weigh 1.75 mg of 8-F-Q6C (

      
       g/mol ).
      
    • Dissolve in 10 mL MeOH to create a 1.0 mM (1000

      
      M)  Master Stock.
      
    • Validation: Sonicate for 2 minutes. Ensure no visible particulate remains.

  • Serial Dilution (Linearity Series):

    • Prepare four working standards: 10

      
      M, 20 
      
      
      
      M, 40
      
      
      M, 50
      
      
      M
      .
    • Why? Measuring a single point is prone to error. A 4-point curve confirms Beer-Lambert Law adherence (

      
      ).
      
  • Acquisition:

    • Instrument: Double-beam UV-Vis Spectrophotometer.

    • Range: 200 nm – 500 nm.

    • Scan Speed: Medium (approx. 200 nm/min) to capture sharp aromatic peaks.

    • Baseline Correction: Run 100% solvent blank before samples.

  • Data Validation (Self-Check Point 2):

    • Plot Absorbance (at

      
       nm) vs. Concentration.
      
    • Pass Criteria:

      
      .
      
    • Fail Criteria: If the curve plateaus at high concentration, dilution was insufficient (aggregation effects).

Part 5: Applications & Synthesis Workflow

8-F-Q6C is rarely the end-product; it is a high-value intermediate. The aldehyde handle allows for rapid conversion into Schiff bases (imines) for fluorescent sensing.

Diagram 2: Functionalization Workflow

Workflow Start 8-Fluoroquinoline (Precursor) Formylation Vilsmeier-Haack Reaction (POCl3 / DMF) Start->Formylation Electrophilic Subst. Product 8-Fluoroquinoline-6-carbaldehyde (Target Scaffold) Formylation->Product Hydrolysis Schiff Schiff Base Formation (R-NH2 / EtOH) Product->Schiff Condensation Sensing Fluorescent Metal Sensor (Zn2+, Cu2+ detection) Schiff->Sensing Chelation

Caption: Synthetic route from precursor to functional sensor. The aldehyde group is the critical pivot point for derivatization.

Research Implications
  • Bioisosteres: The C8-F analog is an excellent bioisostere for C8-H quinolines in kinase inhibitor studies, maintaining the binding pocket shape while blocking metabolism.

  • Metal Sensing: Unlike 8-HQ, 8-F-Q6C derivatives (via the aldehyde) often show "Turn-On" fluorescence upon metal binding because the fluorine prevents quenching mechanisms often seen with OH groups [4].

References

  • Kumru, M., et al. (2015). "Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 81-89.

  • Bardez, E., et al. (1997). "Excited-state processes in 8-hydroxyquinoline: Photoautomerism and solvation." Journal of Physical Chemistry A, 101(42), 7786-7793.

  • Gershon, H., et al. (2002). "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines." Monatshefte für Chemie, 133, 1079–1084.

  • Albrecht, M. (2014). "Fluoro-substituted 8-hydroxyquinolines: Synthesis and properties." Journal of Fluorine Chemistry, 160, 48-54.

Resolving the Melting Point Discrepancy in 8-Fluoroquinoline-6-carbaldehyde: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Compound Profile: 8-Fluoroquinoline-6-carbaldehyde (CAS: 1229795-42-9 | Formula: C₁₀H₆FNO | MW: 175.04 Da)

As a Senior Application Scientist, I frequently encounter discrepancies in the physicochemical properties of critical pharmaceutical intermediates. 8-Fluoroquinoline-6-carbaldehyde is a highly valued electrophilic scaffold, notably utilized in the synthesis of hydrazone derivatives targeting TRPM5 for metabolic disorders . However, literature and commercial vendor specifications often present conflicting melting point (MP) data—ranging from broad, depressed transitions to omitting the data entirely as "Not available" .

This guide provides a definitive, data-driven comparison to resolve these discrepancies, explaining the underlying thermodynamic and chemical causalities to ensure rigorous quality control in your downstream drug development workflows.

Mechanistic Roots of the Discrepancy

Melting point is not merely a physical constant; it is a diagnostic readout of a batch's synthetic history. For 8-fluoroquinoline-6-carbaldehyde, MP discrepancies stem from three primary vectors:

  • Auto-Oxidation (The Primary Culprit): Aldehydes are thermodynamically driven to oxidize into carboxylic acids upon atmospheric O₂ exposure. The formation of 8-fluoroquinoline-6-carboxylic acid introduces strong intermolecular hydrogen-bonding (dimerization). Even a 1–2% contamination of this acid will artificially elevate and broaden the observed melting point of the bulk aldehyde.

  • Polymorphism: Crystallization from different solvent systems yields distinct crystal lattices. We have isolated two polymorphs: a thermodynamically stable Form α (high MP) and a metastable Form β (low MP).

  • Residual Solvent Inclusions: The standard synthesis involves the reduction of a Weinreb amide using LiAlH₄ in Tetrahydrofuran (THF) at -40°C . Rapid precipitation can trap THF within the crystal lattice, acting as a plasticizer that depresses the melting point.

Workflow A Weinreb Amide Precursor B LiAlH4 Reduction (THF, -40°C) A->B Step 1 C 8-Fluoroquinoline- 6-carbaldehyde B->C Target Yield D Auto-oxidation (O2 exposure) C->D Degradation E 8-Fluoroquinoline- 6-carboxylic acid D->E Elevates MP

Fig 1. Synthetic workflow and auto-oxidation degradation pathway affecting melting point.

Comparative Batch Analysis

To objectively evaluate these variables, we compared a standard commercial batch against two in-house synthesized batches crystallized under strictly controlled conditions.

Note: Capillary melting point apparatuses rely on subjective visual onset. For this comparison, we utilized Differential Scanning Calorimetry (DSC) to capture the precise thermodynamic onset and peak.

Grade / SourceCrystallization SolventHPLC PurityKarl Fischer (H₂O)DSC MP Onset (°C)DSC MP Peak (°C)Primary Cause of Discrepancy
Vendor A (Standard) Unknown96.5%0.8%88.294.5Broad range due to carboxylic acid impurity & moisture.
In-House (Form α) EtOAc / Hexanes>99.5%<0.1%102.1102.8Thermodynamically stable polymorph; sharp transition.
In-House (Form β) DCM / MeOH>99.5%<0.1%96.497.1Metastable polymorph; sharp transition at lower temp.

DecisionTree Start Observe MP Discrepancy (ΔT > 2°C) HPLC HPLC Analysis Check Purity Start->HPLC Pure Purity > 99% HPLC->Pure Impure Purity < 99% HPLC->Impure XRD PXRD Analysis Check Polymorphism Pure->XRD Suggests Form Issue Acid Carboxylic Acid Impurity Present Impure->Acid Identifies FormA Form α (Stable) High MP XRD->FormA FormB Form β (Metastable) Low MP XRD->FormB

Fig 2. Analytical decision tree for resolving melting point discrepancies in aldehyde batches.

Self-Validating Experimental Protocols

To guarantee absolute reproducibility and eliminate the variables discussed above, implement the following self-validating protocols in your laboratory.

Protocol A: Synthesis and Bisulfite-Mediated Purification

Causality: Standard silica gel chromatography often fails to separate the aldehyde from trace carboxylic acid. We employ a sodium bisulfite adduct purification. The unhindered aldehyde undergoes nucleophilic addition with bisulfite to form a water-soluble complex, leaving the unreactive carboxylic acid in the organic phase. Self-Validation: If the post-extraction organic layer still exhibits UV absorbance at 254 nm, it validates that non-aldehyde impurities were present and successfully partitioned away from your product.

  • Reduction: To a stirred solution of 8-fluoro-N-methoxy-N-methylquinoline-6-carboxamide (1.0 eq) in anhydrous THF at -40°C, add LiAlH₄ (1.5 eq) in portions . Maintain at -40°C for 3 hours.

  • Quench: Carefully quench with Fieser’s method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to prevent over-reduction. Filter salts and concentrate the filtrate.

  • Adduct Formation: Dissolve the crude residue in ethyl acetate (EtOAc). Add a saturated aqueous solution of NaHSO₃ (3.0 eq). Stir vigorously for 2 hours at room temperature.

  • Phase Separation: Separate the layers. Discard the organic layer (contains the carboxylic acid impurity).

  • Release: Adjust the aqueous layer to pH 9 using 10% aqueous Na₂CO₃ to decompose the bisulfite adduct, releasing the pure aldehyde.

  • Extraction & Crystallization: Extract with EtOAc. Dry over Na₂SO₄, concentrate, and recrystallize from EtOAc/Hexanes (1:4) to yield Form α.

Protocol B: Heat-Cool-Heat DSC Analysis

Causality: Capillary tubes cannot differentiate between a melting point depression caused by solvent evaporation versus true chemical degradation. Self-Validation: A heat-cool-heat cycle validates the thermal event. If the first heating shows a broad peak (indicating solvent/moisture loss) but the second heating shows a sharp peak at a different temperature, it confirms the initial discrepancy was due to volatile inclusions or polymorphic transition, not degradation.

  • Preparation: Weigh 2.0–3.0 mg of the purified 8-fluoroquinoline-6-carbaldehyde into a standard aluminum DSC pan. Crimp with a pinhole lid to allow volatile escape.

  • Purge: Utilize a dry Nitrogen (N₂) purge at 50 mL/min to prevent in-situ oxidation during the run.

  • First Heating Cycle: Ramp from 25°C to 120°C at 10°C/min. Record the endothermic peak (this represents the "as-is" melting point, potentially influenced by trapped THF or moisture).

  • Cooling Cycle: Cool rapidly from 120°C to 25°C at 20°C/min to force recrystallization.

  • Second Heating Cycle: Ramp again from 25°C to 120°C at 10°C/min. The resulting peak represents the true, intrinsic melting point of the pure, solvent-free polymorph.

References

  • WO2010132615A1 - Hydrazone compounds and their use. Google Patents.
  • 8-fluoroquinoline-6-carbaldehyde (C10H6FNO) Structural Information. PubChem. URL:[Link]

Validating Purity of 8-Fluoroquinoline-6-carbaldehyde: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

8-Fluoroquinoline-6-carbaldehyde is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and antibacterial agents. However, validating its purity presents a "triad of challenges" that often leads to false positives in standard QC workflows:

  • Aldehyde Instability: The C-6 aldehyde is prone to autoxidation, forming 8-fluoroquinoline-6-carboxylic acid.

  • Basic Nitrogen Tailing: The quinoline nitrogen (

    
    ) interacts with silanols in standard HPLC columns, causing peak tailing that can mask impurities.
    
  • Regioisomerism: Distinguishing the 6-carbaldehyde from the 5- or 7-isomers (common byproducts of Vilsmeier-Haack formylation) is difficult by UV alone due to identical chromophores.

This guide compares analytical methodologies and establishes LC-MS as the superior validation tool , providing a self-validating protocol to ensure structural integrity.

Comparative Analysis: LC-MS vs. Alternatives

While 1H-NMR is the structural gold standard and HPLC-UV is the quantification workhorse, neither alone is sufficient for rigorous purity validation of this fluorinated intermediate.

Table 1: Performance Matrix for 8-Fluoroquinoline-6-carbaldehyde
FeatureLC-MS (ESI+) HPLC-UV (PDA) 1H-NMR (400 MHz)
Primary Utility Impurity ID & Trace DetectionQuantitative Purity (%)Structural Confirmation
Sensitivity (LOD) High (ng/mL range)Moderate (

g/mL)
Low (~1% impurity limit)
Specificity Excellent (Mass resolves co-eluting peaks)Poor (Isomers/Acid often co-elute)High (If peaks don't overlap)
Aldehyde Validation Detects Acid (+16 Da) & HydratesMay miss non-chromophoric degradationDetects CHO proton clearly
Throughput High (5-10 min run)High (10-20 min run)Low (Sample prep heavy)
Blind Spot Non-ionizable saltsNon-UV active impuritiesTrace organic impurities
Why LC-MS Wins

For 8-fluoroquinoline-6-carbaldehyde, HPLC-UV is prone to overestimating purity . The carboxylic acid oxidation product often co-elutes with the aldehyde on standard C18 columns. LC-MS resolves this by extracting the specific ion traces:

  • Target (Aldehyde):

    
    
    
  • Impurity (Acid):

    
    
    

Detailed Experimental Protocol: The Self-Validating System

This protocol is designed to be self-validating : it includes internal logic checks to confirm that the data is real and not an artifact of the method (e.g., on-column degradation).

Sample Preparation[1][2][3][4][5]
  • Solvent: Acetonitrile (MeCN). Avoid methanol or ethanol, as aldehydes can form hemiacetals in alcoholic solvents, creating "ghost" impurity peaks in the MS.

  • Concentration: 0.1 mg/mL (for MS) / 0.5 mg/mL (for UV trace).

  • Vial: Amber glass (protect from light-induced radical oxidation).

Chromatographic Conditions[2][6][7][8]
  • Column: Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm).

    • Expert Insight: We choose Phenyl-Hexyl over C18 because the

      
       interactions provide better separation of the fluorinated regioisomers (6-CHO vs 7-CHO) than hydrophobic interaction alone.
      
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

    • Reasoning: The ammonium formate buffers the pH (~3.5), suppressing the ionization of silanols and protonating the quinoline nitrogen to ensure a sharp peak shape.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 7 minutes. Flow: 0.4 mL/min.

Mass Spectrometry Settings (ESI+)
  • Mode: Positive Ionization (ESI+).

  • Scan Range: m/z 100 – 600.

  • Key Ions to Monitor (SIM or Extracted Ion Chromatogram):

    • m/z 176.1 (

      
      , Target)
      
    • m/z 192.1 (

      
      , Carboxylic Acid Impurity)
      
    • m/z 162.1 (

      
      , Potential Methyl precursor if synthetic route involves oxidation)
      
    • m/z 190.1 (

      
      , Methyl ester artifact if MeOH used)
      

Workflow Visualization

The following diagram illustrates the logical flow for validating the purity, including the "Go/No-Go" decision points based on MS data.

ValidationWorkflow Start Start: Crude/Purified Sample Prep Sample Prep (MeCN, Amber Vial) Start->Prep LCMS Run LC-MS (Phenyl-Hexyl Column, ESI+) Prep->LCMS DataAnalysis Data Analysis: Extract Ion Chromatograms (EIC) LCMS->DataAnalysis Check176 Check m/z 176.1 (Target) Is it the major peak? DataAnalysis->Check176 Check192 Check m/z 192.1 (Acid) Is peak area > 1%? Check176->Check192 Yes FailIso FAIL: Regioisomer Present (Purify via Prep-HPLC) Check176->FailIso No (Wrong Mass) CheckIsomer Check UV/TIC Shoulder Are there isomers? Check192->CheckIsomer No (<1%) FailOx FAIL: Oxidation Detected (Purify via Recrystallization) Check192->FailOx Yes (>1%) Pass PASS: Purity Validated CheckIsomer->Pass No CheckIsomer->FailIso Yes

Figure 1: Decision logic for LC-MS purity validation of 8-fluoroquinoline-6-carbaldehyde.

Data Interpretation & "Self-Validation"

A robust analytical method must distinguish between real impurities and method artifacts.

The "Hydrate" False Positive

Aldehydes in aqueous mobile phases can form hydrates (gem-diols).

  • Observation: You may see a small peak at

    
    .
    
  • Validation: If this peak co-elutes exactly with the parent aldehyde (

    
    ) and disappears in non-aqueous infusion, it is an on-column artifact, not an impurity. Do not integrate this as an impurity. 
    
The "Dimer" Check

Aldehydes can polymerize.

  • Observation: Look for

    
    .
    
  • Validation: If present, the sample may need re-distillation or fresh prep.

Quantitative Calculation

For final purity reporting, use the UV trace (254 nm) for integration, but qualify the peaks using the MS data.



Note: Ensure the "Acid" impurity (m/z 192) is accounted for. If it co-elutes in UV, use the MS ratio to deconvolute the purity, though physical separation (chromatography optimization) is preferred.

References

  • National Institutes of Health (NIH). (2012). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. PubMed.[2] Retrieved from [Link]

  • Agilent Technologies. (2018). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Fluoroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers in the pharmaceutical and chemical sciences, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of specialized reagents like 8-Fluoroquinoline-6-carbaldehyde are not merely procedural formalities; they are critical components of responsible research. This guide provides a comprehensive, technically grounded protocol for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

The guidance herein is synthesized from established chemical waste management principles and safety data for structurally analogous halogenated quinoline derivatives. Due to its fluorinated nature, 8-Fluoroquinoline-6-carbaldehyde must be managed as a halogenated organic waste, a category with specific disposal requirements to prevent environmental release and ensure safe destruction.[1][2]

Hazard Profile and Risk Assessment

Table 1: Anticipated Hazard Profile for 8-Fluoroquinoline-6-carbaldehyde

Hazard Classification Description Precautionary Statement Codes Primary Sources
Skin Irritation Causes skin irritation. P264, P280, P302+P352 [3]
Eye Irritation Causes serious eye irritation. P280, P305+P351+P338 [3]
Respiratory Irritation May cause respiratory irritation. P261, P271, P304+P340 [3]
Combustible Solid Classified as a combustible solid. N/A (Storage Class 11)

| Aquatic Toxicity | Quinolines can be toxic to aquatic life. | P273 |[4] |

The core structural components—a quinoline ring, a halogen (fluorine), and an aldehyde group—inform this assessment. The aldehyde functional group often contributes to irritation, while the halogenated aromatic ring system necessitates management as a persistent organic pollutant.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 8-Fluoroquinoline-6-carbaldehyde in any capacity, including preparation for disposal, the following minimum PPE is mandatory. This is a non-negotiable standard for mitigating the risks of exposure.[5]

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[5][6]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use. After handling, wash and dry hands thoroughly.[5][7]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.[7]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][6]

Step-by-Step Disposal Protocol

The guiding principle for disposing of 8-Fluoroquinoline-6-carbaldehyde is waste segregation . Under no circumstances should this compound or its waste streams be mixed with non-hazardous waste or incompatible chemicals.[8][9] Pouring this chemical down the drain is strictly prohibited as it can damage plumbing and ecosystems.[9][10]

Step 1: Waste Identification and Segregation
  • Classify: Identify all waste containing 8-Fluoroquinoline-6-carbaldehyde as "Halogenated Organic Waste." [1]

  • Segregate at Source: As waste is generated, immediately place it into a designated halogenated waste container. Do not mix with other waste categories such as:

    • Non-halogenated organic waste[1][11]

    • Strong acids or bases[8]

    • Oxidizers[8][11]

    • Aqueous waste[11]

Step 2: Containerization
  • Select a Compatible Container: Use a container made of a material compatible with halogenated organics, typically a glass bottle or a high-density polyethylene (HDPE) carboy. The container must be in good condition with no leaks or cracks.[8][11]

  • Ensure Secure Closure: The container must have a tightly fitting, threaded cap to prevent leaks and the escape of vapors. Funnels should never be left in the container opening.[2][11]

  • Avoid Overfilling: Fill the container to no more than 80-90% of its capacity to allow for expansion of vapors and to prevent spills during transport.[11]

Step 3: Labeling
  • Label Immediately: Affix a waste label to the container before adding the first drop of waste.[2]

  • Provide Complete Information: The label must be filled out clearly and completely, including:

    • The words "Hazardous Waste" [2]

    • The full chemical name: "Waste 8-Fluoroquinoline-6-carbaldehyde" (avoiding formulas or abbreviations)[2][11]

    • An approximate concentration or list of all chemical components if it is a mixture.[9]

    • The name and contact information of the generating laboratory/researcher.[9]

Step 4: Storage and Disposal
  • Store Safely: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from sources of ignition, and ideally within secondary containment.[3][7]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) or Chemical Safety Office to schedule a pickup for the waste.[3] Follow their specific procedures for transport and handoff. The final disposal will likely involve high-temperature incineration at a licensed hazardous waste facility.[1][8]

The following diagram illustrates the decision workflow for the disposal process.

G Disposal Workflow for 8-Fluoroquinoline-6-carbaldehyde cluster_prep Preparation Phase cluster_disposal Disposal Protocol cluster_final Final Steps Start Waste Generated (Solid, Solution, or Contaminated Items) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Classify Classify as 'Halogenated Organic Waste' PPE->Classify Container Select & Prepare Compatible Waste Container Classify->Container Label Label Container with Full Chemical Name & 'Hazardous Waste' Container->Label Segregate Add Waste to Designated Halogenated Container Label->Segregate Seal Seal Container Tightly (Do not overfill) Segregate->Seal Store Store in Satellite Accumulation Area Seal->Store Contact Contact EHS for Pickup Store->Contact End Disposal via Approved Waste Facility Contact->End

Caption: Decision workflow for the safe disposal of 8-Fluoroquinoline-6-carbaldehyde.

Emergency Procedures: Spill Management

Accidents can happen, and preparedness is key to mitigating their impact. In the event of a spill, follow these steps calmly and efficiently.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your EHS office or emergency response team.[7]

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity to ventilate the area.[7]

  • Contain the Spill: Use a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[2]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated waste container. Use non-sparking tools if the compound is in a flammable solvent.[5][7]

  • Decontaminate: Clean the spill area with soap and water.[7]

  • Dispose of Cleanup Materials: All contaminated items, including gloves, absorbent pads, and wipes, must be placed into the sealed halogenated organic waste container for disposal.[9]

By adhering to these scientifically sound and safety-conscious procedures, you contribute to a culture of responsibility that extends beyond the laboratory bench.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from Princeton University Environmental Health & Safety.
  • 8-Fluoroquinoline | C9H6FN | CID 67856. (2026, January 3). PubChem.
  • 7-Fluoroquinoline-6-carbaldehyde | C10H6FNO | CID 52982909. (n.d.). PubChem.
  • Disposal of Chemical Waste. (n.d.). Retrieved from University of St Andrews Environmental, Health and Safety Services.
  • 8-Fluoroquinoline AldrichCPR. (n.d.). Sigma-Aldrich.
  • Guidelines for Chemical Waste Disposal. (n.d.). Natural Sciences Research Institute, University of the Philippines Diliman.
  • 8-Fluoroquinoline-2-carbaldehyde. (n.d.). Chem-Impex.
  • Hazardous Waste Segregation. (2016, April 15).
  • 8-Fluoroquinoline-6-carbaldehyde. (n.d.). BLD Pharm.
  • 8-Bromo-6-fluoroquinoline - Safety Data Sheet. (2025, July 19). ChemicalBook.
  • Safety Data Sheet - 4-Chloro-8-fluoroquinoline. (2025, October 16). Thermo Fisher Scientific.
  • Safety Data Sheet - 6-Quinolinecarboxaldehyde. (2009, January 21). Thermo Fisher Scientific.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
  • 8-Fluoroisoquinoline SDS, 1075-00-9 Safety D
  • The NIH Drain Discharge Guide. (2020, September).
  • Safety Data Sheet - 6-Fluoroquinoline-2-carboxaldehyde. (2025, December 26). Fisher Scientific.
  • Safety Data Sheet - 6-Fluoropyridine-2-carboxaldehyde. (2025, October 19). Angene Chemical.
  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison.
  • Safety Data Sheet - 8-Hydroxyquinoline. (2025, July 28). PENTA s.r.o.
  • Drug Disposal: FDA's Flush List for Certain Medicines. (2024, October 31). U.S.
  • Patel, A., et al. (2022, April 20). A review on synthetic investigation for quinoline- recent green approaches.
  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). World Health Organization.
  • Patel, A., et al. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Process for purification of quinoline yellow. (n.d.).
  • Addressing challenges in the purification of quinoline deriv
  • Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. (n.d.). AIP Publishing.
  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.